molecular formula C28H36Cl3NO18 B1445479 Hepta-o-acetyl-lactose-1-o-trichloroacetimidate CAS No. 1142022-76-1

Hepta-o-acetyl-lactose-1-o-trichloroacetimidate

Cat. No.: B1445479
CAS No.: 1142022-76-1
M. Wt: 780.9 g/mol
InChI Key: QUJSSIATSJUBGC-NDMRNNIMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hepta-o-acetyl-lactose-1-o-trichloroacetimidate is a useful research compound. Its molecular formula is C28H36Cl3NO18 and its molecular weight is 780.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hepta-o-acetyl-lactose-1-o-trichloroacetimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hepta-o-acetyl-lactose-1-o-trichloroacetimidate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36Cl3NO18/c1-10(33)40-8-17-19(42-12(3)35)21(43-13(4)36)23(45-15(6)38)25(47-17)49-20-18(9-41-11(2)34)48-26(50-27(32)28(29,30)31)24(46-16(7)39)22(20)44-14(5)37/h17-26,32H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJSSIATSJUBGC-NDMRNNIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36Cl3NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741003
Record name 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142022-76-1
Record name 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the structure of Hepta-o-acetyl-lactose-1-o-trichloroacetimidate?

Author: BenchChem Technical Support Team. Date: March 2026

The Schmidt Donor Paradigm

In the architecture of complex oligosaccharides, Hepta-O-acetyl-lactose-1-O-trichloroacetimidate represents a cornerstone "Schmidt donor." Unlike the unstable glycosyl halides of the Koenigs-Knorr era, this molecule combines the robustness of ester protection with the tunable reactivity of the trichloroacetimidate leaving group.

For drug development professionals, this molecule is not merely a reagent; it is the primary scaffold for introducing the


-D-Galp-(1

4)-D-Glcp
(lactose) motif into biologically active glycoconjugates, including tumor-associated carbohydrate antigens (TACAs) and ganglioside mimics.

Detailed Structural Anatomy

The molecule is a disaccharide donor characterized by three distinct structural domains. Understanding these domains is essential for predicting its behavior in glycosylation protocols.

The Structural Hierarchy
  • The Glycan Core: A lactose backbone consisting of Galactose linked

    
    -(1$\rightarrow$4) to Glucose.
    
  • The Protecting Group Array: Seven acetyl groups (Hepta-O-acetyl) cover positions C2, C3, C6 (Glucose) and C2', C3', C4', C6' (Galactose).

    • Critical Function: The C2-O-acetyl group on the glucose unit acts as a participating group , ensuring 1,2-trans (

      
      ) stereoselectivity during glycosylation via neighboring group participation (NGP).
      
  • The Anomeric Warhead: The trichloroacetimidate group [–OC(=NH)CCl

    
    ] at the C1 position of glucose.
    
    • Configuration: The

      
      -anomer  is the thermodynamically stable form and the industry standard. It is identified by the equatorial orientation of the imidate group.
      
Visualization of Molecular Connectivity

Structure Galactose Galactose Unit (Non-reducing end) Linkage β-(1→4) Glycosidic Bond Galactose->Linkage Protecting 7x Acetyl Groups (Global Protection) Galactose->Protecting Glucose Glucose Unit (Reducing end core) Linkage->Glucose Glucose->Protecting Warhead Trichloroacetimidate (C1 Leaving Group) Glucose->Warhead  Anomeric Activation NGP C2-OAc (Director of β-Selectivity) Protecting->NGP  Subset NGP->Warhead  Stereocontrol Interaction

Figure 1: Structural hierarchy of the donor, highlighting the critical C2-OAc participating group.

Synthetic Protocol (Self-Validating Workflow)

The synthesis of this donor requires a three-stage protocol. The following methodology prioritizes purity and stability, avoiding the common pitfall of imidate hydrolysis.

Stage 1: Peracetylation
  • Reagents:

    
    -Lactose monohydrate, Acetic Anhydride (
    
    
    
    ), Sodium Acetate (NaOAc).
  • Condition: Reflux.[1]

  • Outcome:

    
    -Lactose Octaacetate.[1] (Note: Thermodynamic control favors the 
    
    
    
    -anomeric acetate).
Stage 2: Anomeric Deprotection (The Selective Step)
  • Reagents: Hydrazine acetate (

    
    ) in DMF.
    
  • Mechanism: Selective cleavage of the anomeric acetate while leaving the other seven esters intact.

  • Checkpoint: TLC (Ethyl Acetate/Hexane) should show a polar spot (Lactol) appearing.

Stage 3: Schmidt Imidate Formation
  • Reagents: Trichloroacetonitrile (

    
    ), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Protocol:

    • Dissolve the hepta-acetyl lactol in dry DCM under Argon.

    • Add

      
       (10 equiv).
      
    • Add catalytic DBU (0.1 equiv) at 0°C.

    • Critical: Stir for < 2 hours. Extended reaction times lead to rearrangement into the unreactive N-trichloroacetyl amide.

  • Purification: Flash chromatography with 1% Triethylamine to prevent silica-induced hydrolysis.

Validation Data (NMR)
PositionSignal (

ppm)
MultiplicityDiagnostic Significance
Imidate NH 8.65 - 8.70 SingletConfirms formation of imidate. Disappears with

shake.
C1-H (Anomeric) 6.45 - 6.55 Doublet (

Hz)
Confirms

-configuration
(Equatorial).
C=NH (Carbon) 160.5 - 161.5 SingletCharacteristic imidate carbon.

(Carbon)
90.0 - 91.0 SingletPresence of trichloromethyl group.
Acetyl

1.95 - 2.15 MultipletsIntegration should equal 21 protons (7 x

).

Mechanistic Reactivity: The Pathway to -Glycosides[2]

The utility of this donor lies in its predictable reaction pathway. It does not follow a simple


 displacement. Instead, it operates via an oxocarbenium ion intermediate stabilized by the neighboring acetyl group.
The Mechanism
  • Activation: A Lewis Acid (TMSOTf or

    
    ) coordinates to the imidate nitrogen.
    
  • Departure: The trichloroacetimidate leaves as trichloroacetamide, generating an oxocarbenium ion at C1.

  • Anchimeric Assistance (NGP): The carbonyl oxygen of the C2-acetyl group attacks the C1 cation from the top face (

    
    -face), forming a five-membered dioxolenium ion  intermediate.
    
  • Nucleophilic Attack: The glycosyl acceptor (alcohol) attacks C1 from the bottom face (

    
    -face is blocked by the ring), resulting in exclusive 
    
    
    
    -glycoside formation
    .

Mechanism cluster_legend Key Force Donor α-Imidate Donor (Activated by TMSOTf) Oxocarbenium Oxocarbenium Ion (Transient Cation) Donor->Oxocarbenium - CCl3CONH2 Dioxolenium Acetoxonium Ion (Bridged Intermediate) Oxocarbenium->Dioxolenium  C2-OAc Participation (NGP) Product β-Glycoside (1,2-trans Product) Dioxolenium->Product  Acceptor Attack (Inversion) NGP ensures β-selectivity NGP ensures β-selectivity

Figure 2: The mechanistic pathway driven by Neighboring Group Participation (NGP).[2]

Handling and Stability

  • Thermal Instability: Trichloroacetimidates are thermally sensitive. Store at -20°C.

  • Hydrolysis Risk: The imidate is a "base" in disguise. It is stable in basic conditions (Et3N) but hydrolyzes rapidly back to the lactol or rearranges to the amide in acidic environments (including unneutralized silica gel).

  • Toxicity: The reagent trichloroacetonitrile is a lachrymator and toxic.[3] All synthesis steps must occur in a fume hood.

References

  • Schmidt, R. R., & Michel, J. (1980).[4] Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition.

  • Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method?. Angewandte Chemie International Edition.

  • Zhu, X., & Schmidt, R. R. (2009). New Principles for Glycoside-Bond Formation. Angewandte Chemie International Edition.

  • Nigudkar, S. S., & Demchenko, A. V. (2015). Stereocontrolled chemical glycosylation: current state and future perspectives. Chemical Science.

Sources

Physical and chemical properties of Hepta-o-acetyl-lactose-1-o-trichloroacetimidate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (often abbreviated as Lactosyl Imidate) is a high-value glycosyl donor used extensively in the chemical synthesis of complex oligosaccharides and glycoconjugates.[1] Belonging to the class of Schmidt donors , this compound is characterized by the presence of a trichloroacetimidate leaving group at the anomeric position of the glucose unit.[2]

Its primary utility lies in its ability to be activated under mild Lewis acidic conditions (e.g., TMSOTf, BF


·OEt

) to form glycosidic bonds with high stereoselectivity.[3] Due to the participating acetoxy group at the C-2 position, this donor almost exclusively yields

-glycosides
(1,2-trans stereochemistry), making it a cornerstone reagent for synthesizing biologically relevant lactosylated structures such as tumor-associated carbohydrate antigens (e.g., Lewis X, Lewis Y) and ganglioside precursors.

Chemical Identity & Physical Properties[3][4][5][6][7]

Nomenclature and Identification[7]
  • IUPAC Name: 2,3,4,6-Tetra-O-acetyl-

    
    -D-galactopyranosyl-(1
    
    
    
    4)-2,3,6-tri-O-acetyl-
    
    
    -D-glucopyranosyl trichloroacetimidate
  • Common Name: Hepta-O-acetyl-lactose trichloroacetimidate[4]

  • CAS Number: 106256-89-7[5]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    NO
    
    
    [6]
  • Molecular Weight: 780.94 g/mol [6]

Physicochemical Data

The following properties are critical for characterization and handling.

PropertyValue / DescriptionNotes
Appearance White to off-white solidOften isolated as a foam or amorphous solid.
Melting Point 248–250 °CValue cited by Sigma-Aldrich [1]; verify per batch as polymorphs vary.
Solubility Soluble in DCM, CHCl

, Toluene, EtOAc
Insoluble in water; hydrolyzes rapidly in aqueous media.
Storage -20 °C, DesiccatedHighly moisture-sensitive. Store under inert gas (Ar/N

).
Stability Hydrolytically unstableDecomposes to hemiacetal and trichloroacetamide in moist air.
Spectroscopic Signature ( H NMR)

The anomeric configuration (


 vs 

imidate) is determined by the chemical shift and coupling constant of the H-1 proton. The

-imidate
is the thermodynamic product and most common commercial form.
  • 
     6.50 ppm (d, J = 3.8 Hz, 1H):  Anomeric proton (H-1) of the 
    
    
    
    -imidate.
  • 
     8.65 ppm (s, 1H):  Imidate NH proton.
    
  • 
     1.95 – 2.15 ppm (m, 21H):  Seven acetate methyl groups.
    
  • 
     3.50 – 5.50 ppm:  Sugar skeletal protons (H-2 to H-6 of Glc and Gal units).
    

Synthesis & Preparation Workflow

The synthesis of Hepta-O-acetyl-lactose-1-O-trichloroacetimidate proceeds from commercially available lactose monohydrate. The workflow involves peracetylation, selective anomeric deprotection, and finally imidate formation.

Synthetic Pathway Diagram

SynthesisWorkflow Lactose Lactose Monohydrate Octaacetate Lactose Octaacetate Lactose->Octaacetate Ac2O, NaOAc Reflux Hemiacetal Hepta-O-acetyl Lactose Hemiacetal Octaacetate->Hemiacetal Hydrazine acetate DMF, 50°C Imidate Lactose Trichloroacetimidate Hemiacetal->Imidate Cl3CCN, DBU DCM, 0°C

Figure 1: Step-wise synthesis of the lactose trichloroacetimidate donor from lactose monohydrate.

Detailed Protocol
Step 1: Peracetylation[7]
  • Suspend Lactose monohydrate (10 g) in Acetic Anhydride (60 mL) with anhydrous Sodium Acetate (5 g).

  • Reflux for 2 hours until the solution becomes clear.

  • Pour into ice-water, filter the precipitate, and recrystallize from ethanol to obtain Lactose Octaacetate .

Step 2: Selective Anomeric Deacetylation
  • Dissolve Lactose Octaacetate (5 g) in dry DMF (25 mL).

  • Add Hydrazine Acetate (0.8 g, 1.2 eq) and stir at 50°C for 30 minutes.

  • Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material and appearance of the polar hemiacetal spot.

  • Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography to yield Hepta-O-acetyl-lactose hemiacetal .
Step 3: Imidate Formation (Schmidt Procedure)
  • Dissolve the hemiacetal (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.

  • Add Trichloroacetonitrile (Cl

    
    CCN, 5.0 eq).
    
  • Cool to 0°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 eq) dropwise.

  • Stir at 0°C for 1–2 hours. The reaction is typically fast.

  • Critical Step: Concentrate in vacuo at low temperature (<30°C). Purify immediately via flash chromatography on silica gel pre-treated with 1% Et

    
    N to prevent hydrolysis.
    
  • Isolate the

    
    -imidate  as a white foam/solid.
    

Chemical Properties & Glycosylation Mechanism[2][3][7][12][13]

Activation and Stereoselectivity

The trichloroacetimidate group is a "leaving group" activated by Lewis acids. The reaction proceeds via an oxocarbenium ion intermediate.[2]

  • Promoters: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or BF

    
    ·OEt
    
    
    
    are standard.
  • Stereocontrol: The Acetyl group at C-2 of the glucose ring participates in the reaction (Neighboring Group Participation - NGP). It forms a cyclic acetoxonium ion intermediate, blocking the

    
    -face and forcing the acceptor alcohol to attack from the 
    
    
    
    -face (top face).
  • Outcome: Exclusive formation of

    
    -glycosides  (1,2-trans).
    
Mechanistic Diagram

Mechanism Donor Imidate Donor (alpha-anomer) Activation Activation (TMSOTf) Donor->Activation Oxocarbenium Oxocarbenium Ion (Intermediate) Activation->Oxocarbenium - CCl3CONH2 Acetoxonium Acetoxonium Ion (C2-Participation) Oxocarbenium->Acetoxonium Fast Equilibrium Product Beta-Glycoside (1,2-trans) Acetoxonium->Product Beta-attack by ROH Acceptor Acceptor (ROH) Acceptor->Product Nucleophilic Attack

Figure 2: Mechanism of Lewis acid-catalyzed glycosylation showing Neighboring Group Participation (NGP).

Experimental Protocol: Glycosylation

Standard procedure for coupling Hepta-O-acetyl-lactose-1-O-trichloroacetimidate with a primary alcohol acceptor.

  • Drying: Co-evaporate the Donor (1.2 eq) and Acceptor (1.0 eq) with dry toluene (3x) to remove trace water.

  • Setup: Dissolve the mixture in anhydrous DCM (0.05 M concentration relative to acceptor) in a flame-dried flask under Argon.

  • Additives: Add activated 4Å Molecular Sieves (powdered) and stir for 30 minutes at room temperature.

  • Activation: Cool the mixture to -20°C or -40°C .

  • Catalysis: Add TMSOTf (0.1 – 0.2 eq) via microsyringe.

  • Monitoring: Stir at low temperature. Reaction is usually complete within 30–60 minutes (monitor by TLC).

  • Quench: Quench by adding Triethylamine (Et

    
    N, 2 eq).
    
  • Workup: Filter through Celite to remove sieves. Wash filtrate with NaHCO

    
     (sat.) and Brine. Dry (Na
    
    
    
    SO
    
    
    ) and concentrate.
  • Purification: Flash chromatography (typically Toluene/EtOAc or Hexane/EtOAc gradients).

Handling, Stability & Safety

Stability Issues
  • Thermal Instability: Trichloroacetimidates can rearrange to the thermodynamically stable but unreactive N-trichloroacetyl acetamide (Schmidt rearrangement) if heated or left in acidic conditions without a nucleophile [2].

  • Hydrolysis: Extremely sensitive to moisture. Exposure to air converts the imidate back to the hemiacetal and trichloroacetamide.

Storage Recommendations
  • Long-term: Store at -20°C under Argon atmosphere.

  • Short-term: Keep in a desiccator. Allow to warm to room temperature before opening the vial to prevent condensation.

Safety (E-E-A-T)
  • Trichloroacetonitrile: Used in synthesis, it is toxic and a lachrymator. Handle in a fume hood.

  • TMSOTf: Corrosive and moisture sensitive. Causes severe skin burns.

  • Waste: Dispose of halogenated solvents and silica gel as hazardous chemical waste.

References

  • Sigma-Aldrich.[5] Hepta-O-acetyl-lactose-1-O-trichloroacetimidate Product Specification. Catalog No. 106256-89-7.[6][5] Link

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition, 19(9), 731-732. Link
  • Yu, B., & Sun, J. (2013). Glycosylation with Glycosyl N-Phenyltrifluoroacetimidates (PTFAI). In Glycoscience: Biology and Medicine.[3][8] Springer.

  • InvivoChem. Hepta-o-acetyl-lactose-1-o-trichloroacetimidate Data Sheet. Link

Sources

The Trichloroacetimidate Group: A Cornerstone of Modern Glycosylation Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chemical synthesis of oligosaccharides and glycoconjugates is a formidable task, central to advancements in biology and medicine. The stereocontrolled formation of the glycosidic bond is the most critical step in this process. Developed by Richard R. Schmidt in the 1980s, the O-glycosyl trichloroacetimidate method has emerged as one of the most powerful and versatile strategies for glycosylation.[1] This guide provides a comprehensive overview of the pivotal role of the trichloroacetimidate group, detailing its function as an anomeric leaving group. We will explore the underlying reaction mechanisms, strategies for stereochemical control, detailed experimental protocols, and methods to mitigate common side reactions, offering field-proven insights for researchers in the field.

Introduction: The Challenge of Glycosidic Bond Formation

Glycosylation, the enzymatic or chemical process that attaches saccharides to other molecules, creates the vast diversity of glycans that mediate critical biological processes, from cell recognition to immune responses.[2] The chemical synthesis of these molecules is essential for research and therapeutic development but is complicated by the need for precise control over the stereochemistry at the anomeric center.[3] A successful glycosylation strategy hinges on the choice of the glycosyl donor, a carbohydrate precursor equipped with a leaving group at the anomeric (C-1) position.[3] An ideal leaving group must be stable enough to allow for protecting group manipulations yet reactive enough to be activated under mild conditions for coupling with a glycosyl acceptor. The O-glycosyl trichloroacetimidate has proven to be an exceptionally effective leaving group, meeting these criteria with remarkable success.[4][5]

The O-Glycosyl Trichloroacetimidate Donor

O-glycosyl trichloroacetimidates are the key glycosyl donors in the Schmidt glycosylation method. Their popularity stems from their high reactivity, stability for storage, and the ability to be activated by catalytic amounts of a weak Lewis or Brønsted acid.[1][6]

Synthesis of Trichloroacetimidate Donors

The preparation of glycosyl trichloroacetimidates is a straightforward process. It involves the base-catalyzed addition of a sugar hemiacetal (a sugar with a free hydroxyl group at the anomeric center) to trichloroacetonitrile.[6][7] A catalytic amount of a strong base, such as sodium hydride (NaH) or 1,8-Diazabicycloundec-7-ene (DBU), is used to deprotonate the anomeric hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of trichloroacetonitrile to generate the trichloroacetimidate donor.[8]

Experimental Protocol: Preparation of a Glycosyl Trichloroacetimidate Donor
  • Preparation: Dissolve the glycosyl hemiacetal (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Reagent: Add trichloroacetonitrile (Cl₃CCN) (typically 1.5-3.0 equiv.).

  • Catalysis: Cool the solution to 0 °C and add a catalytic amount of a suitable base (e.g., DBU, ~0.1 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure O-glycosyl trichloroacetimidate.

G cluster_workflow Donor Synthesis Workflow Hemiacetal Glycosyl Hemiacetal (ROH) Alkoxide Anomeric Alkoxide (RO⁻) Hemiacetal->Alkoxide Deprotonation Imidate O-Glycosyl Trichloroacetimidate Alkoxide->Imidate Nucleophilic Attack TCN Cl₃CCN TCN->Imidate Base Base (e.g., DBU) Base->Hemiacetal G cluster_mechanism Trichloroacetimidate Glycosylation Mechanism Donor Glycosyl Donor (Trichloroacetimidate) Activated Activated Donor (Protonated Imidate) Donor->Activated Activation Oxocarbenium Oxocarbenium Ion Intermediate Activated->Oxocarbenium Leaving Group Departure Product Glycoside Product Oxocarbenium->Product Nucleophilic Attack Acceptor Glycosyl Acceptor (R'-OH) Acceptor->Oxocarbenium LA Lewis Acid (e.g., TMSOTf) LA->Donor

Caption: General mechanism of Lewis acid-catalyzed Schmidt glycosylation.

Controlling Stereoselectivity

Achieving high stereoselectivity is the primary goal of any glycosylation reaction. In the Schmidt method, the outcome is heavily influenced by several factors:

  • Neighboring Group Participation: The presence of an acyl protecting group (like acetate or benzoate) at the C-2 position of the glycosyl donor reliably leads to the formation of 1,2-trans-glycosides. [3]The C-2 group attacks the oxocarbenium ion intermediate from the backside, forming a stable cyclic acyloxonium ion. The glycosyl acceptor can then only attack from the opposite face, ensuring a stereospecific outcome. [3]* Solvent Effects: In the absence of a participating C-2 group, the solvent plays a critical role. [9] * Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents can enhance α-selectivity. It is proposed that the solvent coordinates to the anomeric center, facilitating an Sₙ2-like displacement that results in inversion of the anomeric stereocenter (if starting from a β-imidate). [9] * Nitrile Solvents (e.g., Acetonitrile): These solvents often favor the formation of β-glycosides. The nitrile group can act as a temporary nucleophile, forming an α-nitrilium ion intermediate, which then gets displaced by the acceptor from the β-face. [9]* Lewis Acid and Temperature: The choice and strength of the Lewis acid activator, as well as the reaction temperature, can modulate the reaction pathway between Sₙ1 (favoring the thermodynamically stable product, often the α-glycoside due to the anomeric effect) and Sₙ2 (favoring inversion of stereochemistry). [10][11]Stronger Lewis acids and higher temperatures tend to push the reaction towards an Sₙ1-like mechanism, while weaker acids and lower temperatures favor an Sₙ2-like pathway. [11][12]

Practical Execution and Troubleshooting

A Validated Glycosylation Protocol

The following is a general, self-validating protocol for a Schmidt glycosylation reaction. [7][10]

  • System Preparation: Flame-dry a two-necked flask containing activated molecular sieves (4Å) under an inert atmosphere (e.g., argon).

  • Reagent Addition: In a separate flask, dissolve the glycosyl acceptor (1.2 equiv.) and the trichloroacetimidate donor (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂).

  • Transfer: Transfer this solution to the flask containing molecular sieves via cannula and stir the mixture for 1 hour at the desired reaction temperature (e.g., -40 °C, 0 °C, or room temperature). The sieves are critical for scavenging any trace moisture that could hydrolyze the donor or the activated intermediate. [7]4. Initiation: Add the Lewis acid activator (e.g., TMSOTf, 0.1-0.5 equiv.) dropwise to the suspension.

  • Monitoring: Monitor the reaction progress by TLC until the glycosyl donor is completely consumed.

  • Quenching: Quench the reaction by adding a base, such as triethylamine or pyridine, followed by dilution and washing with saturated aqueous sodium bicarbonate solution. [10]7. Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Performance of Common Lewis Acid Activators

The choice of activator is crucial and depends on the reactivity of the donor and acceptor.

Lewis Acid ActivatorTypical ConditionsStrengthsConsiderations
TMSOTf Catalytic (0.1-0.3 eq.), -78 °C to RTHighly reactive, effective for hindered acceptors. [10]Very moisture sensitive. [2]
BF₃·OEt₂ Catalytic to Stoichiometric, -40 °C to RTLess sensitive to moisture than TMSOTf, good for general use. [1]May require distillation before use. [13]
HClO₄–SiO₂ Heterogeneous catalystEasy to handle, can enhance α-selectivity in some cases. [2][14]Reaction rates may be slower.
In(III) Halides Catalytic (e.g., InBr₃)Air and water stable, low toxicity, effective alternative. [13]Scope may be more limited than TMSOTf.

Note: This table provides a general comparison. Optimal conditions must be determined empirically for each specific donor-acceptor pair. [10]

Troubleshooting: The Trichloroacetamide Byproduct

A common side reaction is the formation of N-glycosyl trichloroacetamide, which consumes the expensive donor. [1][15]For a long time, this was believed to be an intramolecular rearrangement. However, recent mechanistic studies using isotopic labeling have unambiguously shown that it occurs via an intermolecular aglycon transfer . [6][15][16]In this pathway, the nitrogen of one donor molecule attacks the activated anomeric center of another donor molecule. [15] This side reaction is more prevalent when the glycosyl acceptor is unreactive. [15]To mitigate this:

  • Inverse Glycosylation Procedure: The acceptor and activator are premixed before the slow, dropwise addition of the donor. This ensures that the concentration of the unreacted, nucleophilic donor is kept to a minimum, suppressing the intermolecular side reaction. [15]

G cluster_side_reaction Byproduct Formation Mechanism Donor_Nuc Donor 1 (as Nucleophile) Byproduct N-Glycosyl Trichloroacetamide Donor_Nuc->Byproduct Intermolecular Attack Donor_Elec Activated Donor 2 (as Electrophile) Donor_Elec->Byproduct New_Activated New Activated Donor Donor_Elec->New_Activated

Caption: Intermolecular mechanism for N-glycosyl trichloroacetamide formation.

Conclusion

The trichloroacetimidate method has revolutionized the field of synthetic carbohydrate chemistry. The trichloroacetimidate group serves as a highly effective and tunable anomeric leaving group, enabling the construction of complex oligosaccharides and glycoconjugates with a high degree of control. [5]Its ease of preparation, high reactivity under mild catalytic activation, and the well-understood factors governing its stereochemical outcomes have solidified its position as a go-to method for both routine and highly complex synthetic challenges. [1][4]A thorough understanding of its mechanism, the influence of reaction parameters, and potential side reactions is paramount for leveraging its full potential in research and development.

References

  • Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021, October 6). National Center for Biotechnology Information. [Link]

  • Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis. (2026, January 7). Medium. [Link]

  • van de Vrande, K. N. A., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Glycosyl Trichloroacetimidates. ResearchGate. [Link]

  • van de Vrande, K. N. A., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. PMC. [Link]

  • van de Vrande, K. N. A., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. ACS Publications. [Link]

  • Allen, J. G., & Hinds, T. R. (2014). Using In(III) as a Promoter for Glycosylation. PMC. [Link]

  • McKay, M. J., & Gildersleeve, J. C. (2012). Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity. PMC. [Link]

  • Shagu, Y., & Kumar, S. (2017). Controlling the stereoselectivity of glycosylation via solvent effects. Organic & Biomolecular Chemistry. [Link]

  • Wiehe, A., et al. (2004). Synthesis of Glycoporphyrins Using Trichloroacetimidates as Glycosyl Donors. Synlett. [Link]

  • Synthesis of glycosyl trichloroacetimidates through of Ni (II)‐catalyzed‐[1][7]rearrangement. ResearchGate. [Link]

  • Singh, M. (2020, March 10). Dive into Schmidt's Exciting Tichloroacetimidate Glycosidation Reaction! YouTube. [Link]

  • Novel Trichloroacetimidates and their Reactions. KOPS - University of Konstanz. [Link]

  • Hahm, H. S., et al. (2018). An Empirical Understanding of the Glycosylation Reaction. Max-Planck-Gesellschaft. [Link]

  • van der Vorm, S., et al. (2019). Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science. [Link]

  • Le, T. N., & Liu, X. W. (2020). Recent advances in reagent-controlled stereoselective/stereospecific glycosylation. Nanyang Technological University. [Link]

  • Kanie, O., & Hindsgaul, O. (1999). Stereoselective Synthesis of 1,2-cis-Glycosides. Glycoforum. [Link]

  • Chemical glycosylation. Wikipedia. [Link]

  • Wang, C. C., et al. (2008). One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. PMC. [Link]

  • Paulsen, H., et al. (1988). Application of the trichloroacetimidate method to the synthesis of glycopeptides of the mucin type containing a beta-D-Galp-(1----3)-D-GalpNAc unit. PubMed. [Link]

  • Guchhait, S., & Mishra, B. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. [Link]

  • Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl Trichloroacetimidate Derivatives. Organic Chemistry Portal. [Link]

  • Debenham, J. S., & Fraser-Reid, B. (2008). Chemical O‐Glycosylations: An Overview. PMC. [Link]

  • Mensink, R. A., et al. (2020). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society. [Link]

Sources

An In-depth Technical Guide to the Core Principles of Schmidt Glycosylation Using Lactose Donors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chemical synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of modern drug discovery and glycobiology. Among the arsenal of synthetic methods, the Schmidt glycosylation, utilizing glycosyl trichloroacetimidates, stands out for its reliability and versatility. This guide provides an in-depth exploration of the fundamental principles governing the Schmidt glycosylation, with a specific focus on the unique challenges and strategies associated with using lactose, a complex disaccharide, as a glycosyl donor. We will dissect the reaction from the synthesis of the lactose trichloroacetimidate donor to the intricate mechanistic details that control the stereochemical outcome of the glycosidic bond formation. This content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of advanced glycans.

Introduction: The Imperative of Chemical Glycosylation

Glycosylation, the enzymatic process of attaching carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that dictates a vast array of biological functions, including cell-cell recognition, immune response, and protein stability.[1][2] Consequently, aberrant glycosylation patterns are hallmarks of numerous diseases, making synthetic glycans and glycoconjugates invaluable tools for diagnostics, therapeutics, and vaccine development.[3][4] While nature employs enzymes with exquisite precision, the chemical synthesis of glycosidic bonds presents a formidable challenge due to the need for stringent control over regio- and stereoselectivity.[5]

The Schmidt glycosylation reaction, first reported by Richard R. Schmidt, has become a dominant methodology in carbohydrate chemistry.[6] It relies on the activation of a glycosyl trichloroacetimidate donor by a catalytic amount of a Lewis acid to couple with a glycosyl acceptor. This guide delves into the core principles of this reaction, focusing on the use of lactose-derived donors to construct even more complex glycan structures, a task highly relevant to the synthesis of bioactive molecules such as human milk oligosaccharides and glycolipids.[7]

The Lactose Trichloroacetimidate: A Disaccharide Donor

The efficacy of the Schmidt glycosylation hinges on the properties of the glycosyl trichloroacetimidate donor. This functional group serves as a stable yet readily activatable anomeric leaving group.

Synthesis of the Lactose Trichloroacetimidate Donor

The preparation of a lactose-based donor is a multi-step process that requires careful protection of its numerous hydroxyl groups to ensure the desired reactivity and regioselectivity in the subsequent glycosylation step. The general pathway involves converting the anomeric hydroxyl of a suitably protected lactose derivative into a trichloroacetimidate.

Experimental Protocol: General Synthesis of a Per-O-acylated Lactose Trichloroacetimidate

  • Per-O-acetylation: Lactose is treated with acetic anhydride in the presence of a catalyst (e.g., pyridine or sodium acetate) to protect all hydroxyl groups as acetates. This step also forms the anomeric acetate.

  • Anomeric Deprotection: The anomeric acetate is selectively cleaved using a reagent such as hydrazine acetate or benzylamine to yield the free anomeric hydroxyl (hemiacetal).

  • Imidate Formation: The resulting protected lactose hemiacetal is dissolved in an anhydrous solvent like dichloromethane. Trichloroacetonitrile (Cl₃CCN) is added in excess, followed by a catalytic amount of a strong, non-nucleophilic base, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8][9] The reaction is stirred, often overnight, to drive the formation of the thermodynamically favored α-anomer.

  • Purification: The reaction mixture is filtered and concentrated. The crude product is purified by silica gel chromatography to yield the lactose trichloroacetimidate donor.

The mechanism involves the deprotonation of the anomeric hydroxyl by the base, followed by nucleophilic attack of the resulting alkoxide onto the electrophilic carbon of trichloroacetonitrile.

Caption: Base-catalyzed formation of the glycosyl trichloroacetimidate.

The Critical Role of Protecting Groups

For a disaccharide like lactose, protecting group strategy is paramount.[10] The choice of protecting groups on the other hydroxyls dictates not only the site of the future glycosylation (regioselectivity) but also profoundly influences the stereochemical outcome at the newly formed anomeric center.[11][12]

  • Participating Groups: Acyl-type protecting groups (e.g., Acetyl, Benzoyl) at the C-2' position of the galactose unit can participate in the reaction mechanism, leading to the formation of 1,2-trans glycosidic linkages.[13][14]

  • Non-Participating Groups: Ether-type protecting groups (e.g., Benzyl, Silyl) are non-participating. Their presence at C-2' is required for the synthesis of 1,2-cis glycosides, although achieving high selectivity can be more challenging.[15][16]

The Glycosylation Event: Mechanism and Stereocontrol

The core of the process is the Lewis acid-catalyzed reaction between the lactose donor and a nucleophilic acceptor (e.g., an alcohol on another sugar or an amino acid side chain).

General Mechanism of Activation

The reaction is initiated by a catalytic amount of a Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[5][17] The Lewis acid activates the imidate nitrogen, facilitating the departure of the trichloroacetamide byproduct and generating a highly electrophilic oxocarbenium ion intermediate.[18][19] This intermediate is then rapidly trapped by the glycosyl acceptor to form the glycosidic bond.

Caption: General mechanism of Schmidt glycosylation.

Mastering Stereoselectivity

Controlling the anomeric configuration (α or β) of the newly formed linkage is the most critical challenge in glycosylation chemistry. The outcome is dictated by a complex interplay of several factors.

A. Neighboring Group Participation (1,2-trans Selectivity)

When a participating group (e.g., an acetate) is present at the C-2' position of the lactose donor's terminal galactose residue, the reaction proceeds with high stereoselectivity for the 1,2-trans product (a β-glycoside for galactose). The acyl group attacks the incipient oxocarbenium ion from the α-face, forming a stable, cyclic acyloxonium ion intermediate.[12][13][14] This intermediate effectively blocks the α-face, forcing the incoming glycosyl acceptor to attack exclusively from the β-face.

G cluster_2 Neighboring Group Participation Oxocarbenium [Oxocarbenium]⁺ Acyloxonium [Acyloxonium Ion] Oxocarbenium->Acyloxonium C-2' Acyl Attack Trans_Product 1,2-trans Glycoside (β) Acyloxonium->Trans_Product β-face attack by Acceptor Acceptor Acceptor-OH

Caption: Formation of a 1,2-trans glycoside via an acyloxonium ion.

B. The Influence of Solvents and Temperature

In the absence of a participating group (i.e., when aiming for 1,2-cis products), other factors become dominant.

  • Solvent Effects: The choice of solvent can have a dramatic impact on the anomeric ratio.[17]

    • Nitrile Solvents (e.g., acetonitrile, propionitrile) strongly favor the formation of the β-glycoside (1,2-trans). They are believed to intercept the oxocarbenium ion to form a transient β-nitrilium ion intermediate, which then undergoes an SN2-like displacement by the acceptor.[17]

    • Ethereal Solvents (e.g., diethyl ether, THF) tend to favor the formation of the α-glycoside (1,2-cis), which is often the thermodynamically more stable product due to the anomeric effect.[17][20]

  • Temperature Control: Temperature is a critical variable that influences the rates of donor activation, coupling, and potential side reactions.[21] Most Schmidt glycosylations are initiated at low temperatures (-78 °C to -40 °C) to control the initial activation step and enhance selectivity.[17] A sluggish reaction may require controlled warming, but this can sometimes decrease the stereoselectivity.

A Practical Workflow for Schmidt Glycosylation

Successful execution requires meticulous attention to anhydrous conditions and reaction parameters.

Reagents and Conditions Summary
ComponentExamplesRole & Key Considerations
Lactose Donor Per-O-benzoylated Lactosyl TrichloroacetimidateThe electrophile. Must be pure and completely dry. Protecting groups dictate the outcome.
Acceptor Monosaccharide with a free -OH, Serine derivativeThe nucleophile. Reactivity depends on steric hindrance and electronic factors.
Activator TMSOTf, BF₃·OEt₂, TfOHCatalytic Lewis acid. Potency and stoichiometry must be carefully controlled.
Solvent Dichloromethane (DCM), Diethyl Ether (Et₂O), Acetonitrile (MeCN)Anhydrous grade is essential. Profoundly influences stereoselectivity.[17]
Additives 4 Å Molecular SievesScavenges trace amounts of water, which can hydrolyze the donor or activator.
Step-by-Step Experimental Protocol
  • Preparation: A round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon). Activated 4 Å molecular sieves are added.

  • Reaction Setup: The glycosyl donor (e.g., 1.2 equivalents) and glycosyl acceptor (1.0 equivalent) are added to the flask and dissolved in the chosen anhydrous solvent (e.g., DCM).[17]

  • Equilibration: The stirred mixture is cooled to the desired starting temperature (e.g., -40 °C).

  • Activation: The activator (e.g., TMSOTf, 0.1 equivalents), typically as a stock solution in the same solvent, is added dropwise via syringe.

  • Monitoring: The reaction progress is carefully monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot.

  • Quenching: Once the reaction is complete, it is quenched by adding a mild base, such as triethylamine or pyridine, to neutralize the acid catalyst.

  • Work-up: The mixture is warmed to room temperature, diluted with solvent, and filtered to remove the molecular sieves. The filtrate is then washed sequentially with aqueous solutions (e.g., saturated NaHCO₃, brine), dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude residue is purified by silica gel column chromatography to isolate the desired glycoconjugate.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; wet reagents/solvent; low acceptor nucleophilicity; donor decomposition.Verify catalyst quality. Use freshly dried solvents. Increase reaction temperature or use a more potent activator for unreactive acceptors.[17]
Poor α/β Selectivity Suboptimal solvent or temperature; incorrect protecting group strategy.For β-products, use a participating group at C-2' or a nitrile solvent. For α-products, use a non-participating group and an ethereal solvent.[17][20] Optimize temperature profile.
Donor Hydrolysis Presence of water in the reaction mixture.Ensure rigorous drying of glassware, reagents, solvents, and molecular sieves.
Formation of Trehalose-type byproduct Donor acts as both donor and acceptor (self-condensation).Use the "inverse procedure": add the donor slowly to a solution of the acceptor and activator.[22]

Applications in Drug Development

The ability to synthesize complex oligosaccharides using lactose donors is vital for advancing medicine. Many therapeutic proteins, including monoclonal antibodies, are glycoproteins whose efficacy, stability, and immunogenicity are directly influenced by their attached glycans.[1][3] Chemical synthesis using methods like Schmidt glycosylation allows for the production of homogeneously glycosylated proteins, enabling detailed structure-activity relationship studies.[3] Furthermore, access to complex glycan structures is essential for developing carbohydrate-based vaccines against bacterial pathogens and for synthesizing glycolipid antigens like GM3, which are targets in cancer immunotherapy.[23]

Conclusion

The Schmidt glycosylation is a powerful and adaptable tool for the construction of complex glycosidic linkages. When applied to disaccharide donors such as lactose, it opens the door to the synthesis of highly complex and biologically relevant glycans. Success in this field is not merely procedural; it is built on a solid understanding of the underlying principles. Mastery of the reaction requires careful consideration of protecting group strategy to direct the reaction down the desired mechanistic pathway, and judicious selection of solvents and temperature to fine-tune the delicate balance of reactivity and stereoselectivity. By integrating these core principles, researchers can effectively harness the Schmidt glycosylation to build the intricate carbohydrate structures that are essential for advancing the frontiers of chemistry, biology, and medicine.

References

  • Augé, C., & Veyrières, A. (1987). Glycosylation of lactose: synthesis of branched oligosaccharides involved in the biosynthesis of glycolipids having blood-group I activity. Carbohydrate Research, 167, 135-151. Available from: [Link]

  • Lay, L., Windmüller, R., Reinhardt, S., & Schmidt, R. R. (1997). A simple access to lactose-derived building blocks required in glycoconjugate synthesis. Carbohydrate Research, 303(1), 39-49. Available from: [Link]

  • Krasnova, L., & Wong, C. H. (2016). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry, 12, 1235–1262. Available from: [Link]

  • Huonnic, K., & Linclau, B. (2023). Glycosylation of vicinal di- and trifluorinated glucose and galactose donors. Chemical Communications, 59(55), 8344-8347. Available from: [Link]

  • Das, R., & Mukhopadhyay, B. (2016). Chemical O-Glycosylations: An Overview. ChemistryOpen, 5(5), 401–433. Available from: [Link]

  • Huonnic, K., & Linclau, B. (2023). Glycosylation of vicinal di- and trifluorinated glucose and galactose donors. University of Southampton Institutional Repository. Available from: [Link]

  • May, J., & Seeberger, P. H. (2018). An Empirical Understanding of the Glycosylation Reaction. Journal of the American Chemical Society, 140(38), 11942-11953. Available from: [Link]

  • Möller, M., & Seeberger, P. H. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Chemistry – A European Journal, 28(10), e202104085. Available from: [Link]

  • Geng, Y., et al. (2022). Hydrogen bond activated glycosylation under mild conditions. Chemical Science, 13(2), 433-440. Available from: [Link]

  • Optimization of the glycosylation conditions. a. (n.d.). ResearchGate. Available from: [Link]

  • Zhu, X., & Schmidt, R. R. (2008). Handbook of Chemical Glycosylation. Wiley-VCH. Available from: [Link]

  • van der Vorm, S., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters, 25(33), 6211–6215. Available from: [Link]

  • Nigudkar, S. S., & Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2687–2704. Available from: [Link]

  • McKay, M. J. (2013). Strategies for Protecting Group Free Glycosidation. Victoria University of Wellington. Available from: [Link]

  • Li, Y., et al. (2017). Modulation of the stereoselectivity and reactivity of glycosylation via (p-Tol)2SO/Tf2O preactivation strategy: From O-, C-sialylation to general O-glycosylation. Beilstein Journal of Organic Chemistry, 13, 1948–1984. Available from: [Link]

  • Puranen, S., et al. (2012). Applications of Glycosyltransferases in the Site-specific Conjugation of Biomolecules and Development of a Targeted Drug Delivery System and Contrast Agents for MRI. Current Pharmaceutical Design, 18(9), 1246–1255. Available from: [Link]

  • Tanimoto, H., & Nishimura, T. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 898436. Available from: [Link]

  • Low yield in Schmidt trichloroacetimidate glycosylation. (2022). Reddit. Available from: [Link]

  • Erbing, B., et al. (2006). The Application of the Trichloroacetimidate Method to the Synthesis of α-D-Gluco- and α-D-Galactopyranosides. Carbohydrate Research, 23(4), 237-243. Available from: [Link]

  • Schmidt, R. R. (2000). Novel Trichloroacetimidates and their Reactions. KOPS - University of Konstanz. Available from: [Link]

  • van der Vorm, S. (2023). Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. Available from: [Link]

  • Schmidt, R. R., & Kinzy, W. (1994). Glycosyl Trichloroacetimidates. ResearchGate. Available from: [Link]

  • He, W., et al. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 21(8), 1056. Available from: [Link]

  • Boltje, T. J., et al. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available from: [Link]

  • Das, R., & Mukhopadhyay, B. (2016). Chemical O-Glycosylations: An Overview. SciSpace. Available from: [Link]

  • Peterson, L. H., & Gin, D. Y. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 13, 1231–1248. Available from: [Link]

  • Investigating Glycosylation Profiles with MS Analysis: A transformative development in Bioconjugate Research and Drug Development. (2025). LinkedIn. Available from: [Link]

  • May, J., & Seeberger, P. H. (2020). Predicting glycosylation stereoselectivity using machine learning. Chemical Science, 12(4), 1531-1538. Available from: [Link]

  • Krasnova, L., & Wong, C. H. (2016). Approaches to stereoselective 1,1'-glycosylation. PMC. Available from: [Link]

  • Thayer, D. A. (2005). Applications of Glycosyltransferases in Drug Discovery. UW-Madison Libraries. Available from: [Link]

  • Nigudkar, S. S., & Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2687-2704. Available from: [Link]

  • Examining Glycosylation Profiles with Mass Spectrometric Analysis: A pivotal development in Bioconjugation Techniques and Pharmaceutical Development. (2025). Chronicles of Young Scientists. Available from: [Link]

  • García-García, E., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. International Journal of Molecular Sciences, 24(20), 15112. Available from: [Link]

  • Adhikari, B., et al. (2022). Recent Progress in 1,2-cis glycosylation for Glucan Synthesis. Journal of Carbohydrate Chemistry, 41(1-2), 1-36. Available from: [Link]

Sources

The Schmidt Donor Paradigm: Discovery and Chemistry of Hepta-O-acetyl-lactose-1-O-trichloroacetimidate

[1]

Executive Summary: The Glycosylation Revolution

In the landscape of carbohydrate chemistry, few innovations have had as profound an impact as the Trichloroacetimidate Method , introduced by Richard R. Schmidt in 1980. Before this era, glycosylation was dominated by the Koenigs-Knorr reaction (1901), which relied on unstable glycosyl halides and toxic heavy metal promoters (Ag, Hg).[1]

Hepta-O-acetyl-lactose-1-O-trichloroacetimidate represents the maturation of Schmidt’s methodology applied to disaccharides.[1] It is a robust, shelf-stable glycosyl donor that allows for the block synthesis of complex oligosaccharides (such as Lewis X and GM3 gangliosides) without the need for hazardous promoters.[1] This guide details the history, synthesis, and mechanistic underpinnings of this critical reagent.[2]

Historical Genesis: From Halides to Imidates

The Pre-1980 Bottleneck
  • The Problem: Constructing glycosidic bonds requires converting a stable hemiacetal (sugar-OH) into a reactive donor (leaving group).[1] Early methods used bromides/chlorides, which were thermally unstable and sensitive to hydrolysis.[1]

  • The Breakthrough (1980): Richard R. Schmidt and J. Michel (University of Konstanz) published their seminal work in Angewandte Chemie, demonstrating that trichloroacetonitrile (

    
    ) could react with sugar hemiacetals under base catalysis to form stable imidates.[1]
    
  • The Lactose Expansion: Following the initial success with monosaccharides (glucose/galactose), the Schmidt group and others expanded the scope to disaccharides like lactose. This was pivotal because it allowed chemists to install a pre-formed

    
    -galactosyl-(1
    
    
    4)-glucose unit in a single step, accelerating the synthesis of biologically relevant glycans.[1]

Technical Profile: Hepta-O-acetyl-lactose-1-O-trichloroacetimidate[1][3][4][5]

FeatureSpecification
IUPAC Name 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-

-D-galactopyranosyl)-

-D-glucopyranosyl trichloroacetimidate
CAS Number 106256-89-7
Molecular Formula

Molecular Weight 780.94 g/mol
Appearance White crystalline solid
Melting Point 248–250 °C
Solubility Soluble in DCM, Toluene, Chloroform; Decomposes in water/alcohols
Storage -20°C, Desiccated (Moisture Sensitive)

Synthesis Protocol: A Self-Validating Workflow

Expert Insight: The synthesis is a three-stage linear sequence. The critical control point is Step 2 (Anomeric Deacetylation) , where regioselectivity must be maintained to avoid deprotecting other positions.[1]

Step 1: Peracetylation of Lactose

Objective: Protect all hydroxyl groups to prevent side reactions and ensure solubility in organic solvents.

  • Reagents: Acetic Anhydride (

    
    ), Pyridine (solvent/base).[1]
    
  • Procedure: Suspend Lactose in Pyridine. Add

    
     dropwise at 0°C. Warm to RT and stir overnight. Pour into ice water. Filter the precipitate (Lactose Octaacetate).[1]
    
  • Validation: TLC (Hexane:EtOAc 1:1) shows a single spot (

    
    ).[1]
    
Step 2: Selective Anomeric Deacetylation

Objective: Expose only the C1-hydroxyl group of the glucose unit.

  • Reagents: Hydrazine Acetate (

    
    ) in DMF.[1]
    
  • Mechanism: Hydrazine acts as a nucleophile, selectively attacking the anomeric acetate (which is more electrophilic due to the inductive effect of the ring oxygen).

  • Procedure: Dissolve Octaacetate in DMF. Add 1.2 eq Hydrazine Acetate.[1] Stir at 50°C for 30 min. Dilute with EtOAc, wash with water/brine.[1]

  • Validation:

    
    -NMR should show the disappearance of one acetyl signal (from 8 to 7 acetates) and the appearance of a lactol -OH signal.
    
Step 3: Trichloroacetimidate Formation (The Schmidt Reaction)

Objective: Install the imidate leaving group.

  • Reagents: Trichloroacetonitrile (

    
    ), Base (DBU or 
    
    
    ), DCM (anhydrous).[1]
  • Critical Decision (Base Selection):

    • DBU (Thermodynamic Control): Favors the formation of the

      
      -imidate  (axial).[1] This is the standard commercial form (CAS 106256-89-7) because the anomeric effect stabilizes the axial isomer.[1]
      
    • NaH (Kinetic Control): Favors the

      
      -imidate  (equatorial).[1]
      
  • Procedure: Dissolve the 1-OH lactose derivative in dry DCM. Add

    
     (5-10 eq).[1] Cool to 0°C. Add catalytic DBU. Stir 1-2 h.
    
  • Purification: Flash chromatography with 1% Triethylamine in the eluent. Note: The amine is crucial to neutralize silica acidity; otherwise, the imidate will decompose on the column.

Workflow Visualization

SynthesisWorkflowcluster_0Critical Control PointLactoseLactose(Unprotected)OctaLactoseOctaacetateLactose->OctaAc2O, Pyridine(Peracetylation)HeptaOHHepta-O-acetylLactose (1-OH)Octa->HeptaOHN2H4·HOAc, DMF(Selective Deacetylation)ImidateHepta-O-acetylLactose-TCA(Final Product)HeptaOH->ImidateCl3CCN, DBU(Schmidt Reaction)

Figure 1: Step-by-step synthesis pathway from Lactose to the Schmidt Donor.

Mechanistic Dynamics: Activation and Glycosylation

The utility of this compound lies in its activation profile.[3][4] Unlike halides, it does not require heavy metals. It is activated by Lewis acids (

15
The Pathway[8][11][12]
  • Activation: The Lewis Acid coordinates with the nitrogen of the imidate.[6]

  • Departure: The trichloroacetimidate group leaves as neutral trichloroacetamide.

  • Oxocarbenium Formation: An oxocarbenium ion is generated at C1.[1]

  • Neighboring Group Participation (NGP): The Acetyl group at C2 (glucose unit) attacks the oxocarbenium from the bottom face, forming a five-membered acyloxonium ion .[1]

  • Product Formation: The acceptor (alcohol) attacks the acyloxonium from the top face (trans to the C2-OAc), resulting in a

    
    -glycosidic bond  (1,2-trans).[1]
    
The "Chapman" Rearrangement (Troubleshooting)

If the reaction is too warm or lacks an acceptor, the imidate can rearrange into an N-glycosyl trichloroacetamide (via an O

11
  • Prevention:[1] Maintain strictly anhydrous conditions and low temperatures (-78°C to -20°C) during activation.[1]

MechanismDonorLactose-TCA(Donor)ComplexActivated Complex(Lewis Acid-N)Donor->Complex+ TMSOTfOxoOxocarbenium IonComplex->Oxo- Cl3CCONH2RearrangeN-Glycosyl Amide(Dead End Side-Product)Complex->RearrangeHeat / No Acceptor(O->N Migration)AcyloxAcyloxonium Ion(C2-OAc Participation)Oxo->AcyloxFastProductBeta-Glycoside(Desired)Acylox->Product+ Acceptor (ROH)(Beta-selective)

Figure 2: Mechanistic pathway showing the desired glycosylation route versus the rearrangement side-reaction.

References

  • Schmidt, R. R., & Michel, J. (1980).[1][2][7][8] Facile Synthesis of

    
    - and 
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition in English. [1]
  • Schmidt, R. R. (1986).[1][7][9] New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method?. Angewandte Chemie International Edition in English.[1][2][7][9][10] [1]

  • Kinzy, W., & Schmidt, R. R. (1987).[1] Application of the trichloroacetimidate method to the synthesis of glycopeptides of the mucin type. Carbohydrate Research.

  • Chatterjee, S., et al. (2018).[1][8] An Empirical Understanding of the Glycosylation Reaction. Journal of the American Chemical Society.[2][8] [1][8]

Hepta-o-acetyl-lactose-1-o-trichloroacetimidate stability and storage conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Storage, and Handling Protocols for Drug Development[1]

Executive Summary: The Stability Paradox

Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (CAS: 106256-89-7) is a cornerstone "Schmidt donor" in carbohydrate chemistry, prized for its high reactivity under mild Lewis acid catalysis. However, this reactivity comes at a cost: thermodynamic instability .

Unlike robust thioglycosides, this imidate is prone to two distinct degradation pathways: hydrolysis (triggered by atmospheric moisture) and Chapman-like rearrangement (triggered by heat or trace acid). Successful utilization in drug development requires a rigorous adherence to the "Cold-Dry-Inert" triad.

Critical Storage Directive:

  • Long-Term: -20°C under Argon/Nitrogen.

  • Short-Term: 2-8°C (desiccated).

  • Handling: Equilibrate to RT before opening to prevent condensation.

Chemical Profile & Physical Properties[1][2][3][4]
PropertySpecificationCritical Note
Molecular Formula C₂₈H₃₆Cl₃NO₁₈High oxygen content requires strict moisture control.[1]
Molecular Weight 780.94 g/mol
Appearance White to off-white solidYellowing indicates decomposition (liberation of trichloroacetamide).[2]
Melting Point ~248–250°C (Dec.)Note: Values vary by anomer purity; often decomposes before true melt.
Solubility DCM, Chloroform, TolueneAvoid protic solvents (MeOH, Water) which trigger immediate hydrolysis.
Storage Class Hygroscopic / Acid-SensitiveMust be stored away from volatile acids (HCl, AcOH fumes).
Mechanisms of Instability (The "Why")

To preserve this reagent, one must understand how it dies. The trichloroacetimidate group at the anomeric center (C1) is an excellent leaving group, which makes it a great donor but a poor survivor in suboptimal conditions.

A. Hydrolysis (Moisture Attack)

Water acts as a nucleophile, attacking the anomeric carbon. This cleaves the imidate, reverting the compound to Hepta-O-acetyl-lactose hemiacetal and releasing trichloroacetamide. This is irreversible and renders the donor inert to activation.

B. The Chapman-Like Rearrangement (Thermal/Acidic)

Under thermal stress or trace acidity, the oxygen of the glycosidic bond attacks the imidate nitrogen. This causes the trichloroacetyl group to migrate from the oxygen to the nitrogen, forming N-trichloroacetyl-glycosylamine . This byproduct is thermodynamically stable and cannot be activated for glycosylation, representing a "dead-end" impurity.

Visualization: Degradation Pathways

The following diagram maps the kinetic vs. thermodynamic fate of the molecule.

DegradationPathways Donor Active Donor (Trichloroacetimidate) Hemiacetal Degradation Product A (Lactose Hemiacetal) INACTIVE Donor->Hemiacetal Hydrolysis Amide Degradation Product B (N-Trichloroacetyl Amide) DEAD END Donor->Amide [3,3]-Sigmatropic Rearrangement Moisture Moisture (H₂O) Moisture->Hemiacetal HeatAcid Heat / Trace Acid HeatAcid->Amide

Figure 1: The dual degradation pathways of Schmidt donors. Hydrolysis reverts the donor to a hemiacetal, while rearrangement forms a stable, unreactive amide.

Storage & Handling Protocol (The "How")

This protocol is designed to maximize shelf-life (up to 3 years) and ensure reproducibility in glycosylation reactions.

Phase 1: Receiving & Initial Storage
  • Inspection: Upon receipt, check the vial for clumping or discoloration (yellowing).

  • Equilibration: Do NOT open the shipping vial immediately. Allow it to warm to room temperature (RT) inside a desiccator for 1–2 hours.

    • Reasoning: Opening a cold vial at RT causes atmospheric moisture to condense instantly onto the powder, initiating surface hydrolysis.

  • Sealing: If the manufacturer's seal is broken, purge the headspace with Argon or Nitrogen and wrap the cap with Parafilm.

Phase 2: Aliquoting (Recommended)

Repeated freeze-thaw cycles degrade the reagent.

  • Dissolve the bulk material in anhydrous Dichloromethane (DCM).[3]

  • Aliquots into single-use vials.

  • Evaporate solvent under high vacuum (< 1 mbar) to a dry foam.

  • Store aliquots at -20°C .

Phase 3: Reaction Setup (Activation)[3]
  • Drying: The donor must be azeotropically dried with Toluene (3x) immediately prior to use.

  • Solvent: Use only distilled, anhydrous DCM (stored over activated 4Å molecular sieves).

  • Scavengers: Always include activated 4Å molecular sieves (powdered) in the reaction vessel to scavenge trace water introduced during transfer.

Visualization: The "Gold Standard" Workflow

StorageWorkflow Receive 1. Receive Shipment (-20°C or Cold Pack) Equilibrate 2. Equilibrate to RT (In Desiccator, 2 hrs) Receive->Equilibrate Decision Use Immediately? Equilibrate->Decision Purge 3A. Purge Headspace (Argon/Nitrogen) Decision->Purge No (Store) Azeotrope 3B. Azeotropic Dry (Toluene 3x) Decision->Azeotrope Yes (Synthesize) Seal 4A. Seal & Parafilm Purge->Seal Freeze 5A. Deep Freeze (-20°C) Seal->Freeze Reaction 4B. Glycosylation (DCM + MS 4Å + TMSOTf) Azeotrope->Reaction

Figure 2: Decision tree for handling moisture-sensitive glycosyl donors to prevent hydrolysis.

Quality Control & Re-Purification

If degradation is suspected, verify purity via 1H NMR (Chloroform-d) before committing valuable acceptor substrates.

Diagnostic NMR Signals
  • Intact Donor: Look for the imidate NH proton signal at ~8.5–8.7 ppm (singlet) and the anomeric proton at ~6.5 ppm (doublet).

  • Hydrolyzed (Hemiacetal): Anomeric proton shifts upfield to ~5.5 ppm ; loss of NH signal.

  • Rearranged (Amide): NH signal shifts significantly; appearance of a new amide peak.

Rescue Protocol (Re-Purification)

If the donor has partially degraded (hydrolyzed), it can often be repurified, though rearrangement products are harder to separate.

  • Stationary Phase: Silica Gel 60.

  • Pre-treatment: Flush the column with Mobile Phase + 1% Triethylamine (Et₃N) .

    • Critical: Silica is slightly acidic. Without Et₃N, the column itself will catalyze the rearrangement of your donor during purification.

  • Elution: Run quickly with Hexanes/Ethyl Acetate (gradient).

  • Concentration: Evaporate solvent at < 30°C bath temperature. Heat accelerates degradation.

References
  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition. Link

  • MedChemExpress. (2024). Hepta-o-acetyl-lactose-1-o-trichloroacetimidate Product Datasheet. Link

  • Sigma-Aldrich. (2024). Hepta-O-acetyl-lactose-1-O-trichloroacetimidate Safety & Properties. Link

  • BenchChem. (2025).[3] A Comparative Guide to Glycosyl Donors: Acetobromocellobiose vs. Trichloroacetimidate. Link

  • InvivoChem. (2024). Biochemical Assay Reagents: Hepta-o-acetyl-lactose-1-o-trichloroacetimidate. Link

Sources

Spectroscopic data (NMR, IR, Mass Spec) for Hepta-o-acetyl-lactose-1-o-trichloroacetimidate.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of Hepta-O-acetyl-lactose-1-O-trichloroacetimidate Content Type: Technical Reference Guide Audience: Synthetic Chemists, Glycobiologists, and Analytical Scientists

Executive Summary

Hepta-O-acetyl-lactose-1-O-trichloroacetimidate is a critical glycosyl donor used in the "Schmidt glycosylation" method. This imidate donor is preferred over glycosyl halides due to its stability, mild activation conditions (using Lewis acids like TMSOTf or


), and high stereoselectivity.

This guide provides a definitive reference for the spectroscopic characterization (NMR, IR, MS) of this compound, focusing on the thermodynamically favored


-anomer , which is the standard reagent for synthesizing 

-lactosides.

Synthesis & Structural Context

To interpret the spectra correctly, one must understand the compound's origin. It is typically synthesized from


-lactose monohydrate via peracetylation, selective anomeric deacetylation, and subsequent reaction with trichloroacetonitrile.
Synthesis Pathway Visualization

SynthesisPathway Lactose Lactose (C12H22O11) Octa Octa-O-acetyl-lactose (Peracetylation) Lactose->Octa Ac2O, Pyridine HeptaOH Hepta-O-acetyl-lactose (1-OH free) Octa->HeptaOH Hydrazine acetate or Benzylamine Imidate Hepta-O-acetyl-lactose Trichloroacetimidate (Target) HeptaOH->Imidate CCl3CN, DBU (Base Catalysis)

Figure 1: Synthetic route to the Schmidt donor. The final step using DBU preferentially yields the thermodynamic


-imidate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below corresponds to the


-trichloroacetimidate  derivative in 

. The most diagnostic signals are the imidate NH proton, the anomeric H-1, and the trichloro-carbon signals.

H NMR Data (500 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment / Diagnostic Note
NH 8.65 – 8.70 Singlet -Diagnostic: Imidate NH. Disappears with

shake.
H-1 6.48 – 6.52 Doublet 3.5 – 4.0 Diagnostic: Anomeric proton. Downfield shift due to imidate. Small

confirms

-config.
H-35.50 – 5.60Triplet~9.5Ring proton (Glucose unit).
H-4'5.35 – 5.40Doublet~3.5Galactose H-4 (axial).
H-2'5.10 – 5.15dd8.0, 10.0Galactose H-2.
H-24.90 – 5.00dd3.5, 10.0Glucose H-2.
H-3'4.95 – 5.00dd3.5, 10.0Galactose H-3.
H-1'4.45 – 4.55Doublet8.0Diagnostic: Anomeric H-1' of Galactose (

-linkage).
H-6a, 6b, 6a', 6b'4.05 – 4.20Multiplet-Primary alcohol methylene protons.
H-5, H-5'3.80 – 3.95Multiplet-Ring protons.
-OAc 1.96 – 2.15 Singlets -7 Acetyl Methyls (21H total).

Expert Insight: If you observe a doublet at


 ppm with 

Hz, your sample contains the

-imidate
(kinetic product). This often occurs if

is used instead of DBU, or if the reaction time is too short.

C NMR Data (125 MHz, CDCl

)
PositionChemical Shift (

, ppm)
Assignment
C=NH 160.5 – 161.2 Imidate Carbon (Quaternary).
C=O 169.0 – 170.5Acetyl Carbonyls (7 signals).
C-1' 101.0 – 101.5 Anomeric C-1 of Galactose (

-linkage).
C-1 93.0 – 93.5 Anomeric C-1 of Glucose (

-imidate).
CCl

90.5 – 91.0 Trichloromethyl carbon .
Ring Carbons60.0 – 76.0C-2 to C-6 of Glc and Gal.
-CH

20.5 – 21.0Acetyl Methyls.[1]
Infrared (IR) Spectroscopy

IR is a rapid check for the success of the imidate formation. The appearance of the C=N and N-H bands and the retention of ester bands are key.

Functional GroupWavenumber (

)
IntensityDescription
N-H Stretch 3340 – 3350 Medium/WeakCharacteristic of the imidate NH.
C-H Stretch2900 – 2980WeakAliphatic C-H (sugar ring/acetyls).
C=O Stretch 1740 – 1755 StrongEster carbonyls (Acetates).
C=N Stretch 1670 – 1675 MediumDiagnostic: Imidate double bond.
C-O Stretch1220 – 1240StrongAcetate C-O-C stretch.
C-Cl Stretch 600 – 800 Medium/BroadTrichloromethyl group vibrations.
Mass Spectrometry (MS)

Due to the lability of the imidate group, soft ionization techniques like ESI (Electrospray Ionization) or MALDI are recommended.

  • Molecular Formula:

    
    
    
  • Exact Mass: 779.099 (for

    
    )
    
  • Molecular Weight: 780.94 g/mol

Key Ions (Positive Mode):

  • 
     : The sodium adduct is typically the base peak.
    
  • 
     : Ammonium adduct.
    
  • Isotope Pattern: The presence of three chlorine atoms creates a distinct isotopic envelope.

    • M (100%)

    • M+2 (~96% relative abundance)

    • M+4 (~30% relative abundance)

    • M+6 (~3% relative abundance)

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-fidelity spectral acquisition and compound stability.

Sample Preparation
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) neutralized with basic alumina or silver foil.
    
    • Reasoning: Trichloroacetimidates are acid-sensitive. Acidic impurities in aged CDCl

      
       (HCl) can cause rearrangement to the N-trichloroacetyl amide (Schmidt rearrangement) or hydrolysis.
      
  • Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent for

    
    H NMR; ~30-50 mg for 
    
    
    
    C NMR.
  • Tube: Use high-quality 5mm NMR tubes to avoid shimming errors.

Quality Control Check (The "Amide" Test)

Before running a full 2D dataset, acquire a quick 1H scan (8 scans).

  • Pass: Sharp singlet at

    
     8.70 ppm (Imidate NH).
    
  • Fail: Broad singlet at

    
     6.5-7.0 ppm or disappearance of imidate NH. This indicates hydrolysis to the hemiacetal or rearrangement to the amide (
    
    
    
    N-acetyl derivative).
Workflow Diagram

Protocol Sample Solid Sample (Stored at -20°C) Dissolve Dissolution (15mg / 0.6mL) Sample->Dissolve Solvent CDCl3 (Neutralized) Solvent->Dissolve QC Quick 1H Scan (Check 8.7 ppm) Dissolve->QC FullAcq Full Acquisition (1H, 13C, COSY, HSQC) QC->FullAcq Signal Present Repurify Repurify (Flash Column) QC->Repurify Signal Absent/Shifted

Figure 2: Quality control workflow for NMR analysis of sensitive glycosyl imidates.

References

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition in English, 19(9), 731-732.
  • InvivoChem. (2024). Hepta-o-acetyl-lactose-1-o-trichloroacetimidate Product Data. Biochemical Assay Reagents.

  • Sigma-Aldrich. (2024). Hepta-O-acetyl-lactose-1-O-trichloroacetimidate Analytical Standard. Product Catalog.

  • NIST Chemistry WebBook. (2023). Lactose and Derivatives: IR and Mass Spectral Data. National Institute of Standards and Technology.[2]

Sources

Methodological & Application

Protocol for glycosylation using Hepta-o-acetyl-lactose-1-o-trichloroacetimidate.

Protocol for -Selective Glycosylation using Hepta-O-acetyl-lactose-1-O-trichloroacetimidate

Abstract & Core Directive

This Application Note details the protocol for installing a lactosyl moiety (Gal

Hepta-O-acetyl-lactose-1-O-trichloroacetimidate

Key Technical Insight: The peracetylated nature of this specific donor renders it "disarmed" (electron-deficient). While this ensures excellent

Mechanism of Action

Understanding the mechanistic pathway is critical for troubleshooting. The reaction proceeds via a Lewis acid-mediated activation of the imidate leaving group.[1]

  • Activation: The Lewis acid (TMSOTf) coordinates with the imidate nitrogen.

  • Ionization: The C1-O bond cleaves, releasing trichloroacetamide and forming an oxocarbenium ion.

  • Stabilization (NGP): The carbonyl oxygen of the C-2 acetyl group attacks the anomeric center from the bottom (

    
    -face), forming a stable five-membered acetoxonium ion  intermediate.
    
  • Nucleophilic Attack: The acceptor (ROH) attacks the anomeric center from the top (

    
    -face), opening the acetoxonium ring.
    
  • Result: Exclusive formation of the 1,2-trans (

    
    ) glycoside.
    
Mechanistic Pathway Diagram[1][2]

GlycosylationMechanismDonorLactose Imidate(Donor)OxocarbeniumOxocarbeniumIonDonor->Oxocarbenium ActivationByproductTrichloroacetamide(Byproduct)Donor->Byproduct Leaving GroupLewisAcidTMSOTf(Promoter)LewisAcid->Donor CoordinatesAcetoxoniumAcetoxonium Ion(C2-Participation)Oxocarbenium->Acetoxonium C2-Ac NGPProductβ-Lactoside(Product)Acetoxonium->Product SN2-like Attack(β-selective)AcceptorAcceptor(ROH)Acceptor->Product

Figure 1: Mechanistic pathway of Schmidt glycosylation showing C-2 acetyl participation ensuring

Materials & Reagents

Critical Reagents
ReagentSpecificationRole
Donor Hepta-O-acetyl-lactose-1-O-trichloroacetimidateGlycosyl Donor
Acceptor Target Alcohol (ROH)Nucleophile
Promoter TMSOTf (Trimethylsilyl trifluoromethanesulfonate)Lewis Acid Catalyst
Solvent Dichloromethane (DCM), AnhydrousReaction Medium
Desiccant Molecular Sieves 4Å (Activated)Water Scavenger
Base Triethylamine (Et

N)
Quenching Agent
Equipment
  • Flame-dried glassware (Round bottom flasks, 2-neck).

  • Inert gas manifold (Argon or Nitrogen).

  • Cryogenic cooling bath (Acetone/Dry Ice or Acetonitrile/Dry Ice).

Experimental Protocol

Safety Note: TMSOTf is corrosive and moisture-sensitive. Handle under inert atmosphere. DCM is a volatile organic solvent; use in a fume hood.

Phase 1: Preparation (The "Dry" Phase)

Moisture is the enemy. Water competes with the acceptor, hydrolyzing the donor to a hemiacetal.

  • Sieve Activation: Heat Molecular Sieves (4Å, powder or beads) at 300°C under high vacuum for 3 hours prior to use.

  • Azeotropic Drying: Dissolve the Donor and Acceptor separately in dry Toluene. Evaporate under reduced pressure. Repeat 2x to remove trace water.

Phase 2: Reaction Setup
  • Dissolution: In a flame-dried flask under Argon, dissolve Donor (1.2 - 1.5 equiv) and Acceptor (1.0 equiv) in anhydrous DCM (Concentration: 0.05 M to 0.1 M relative to acceptor).

    • Note: Using excess donor compensates for potential rearrangement side-reactions.

  • Scavenging: Add activated Molecular Sieves (approx. equal weight to the donor).

  • Equilibration: Stir the mixture at Room Temperature (RT) for 30 minutes to ensure the environment is strictly anhydrous.

Phase 3: Activation & Coupling
  • Cooling: Cool the reaction mixture to -20°C .

    • Expert Tip: Unlike benzylated donors which require -78°C, peracetylated donors are less reactive ("disarmed"). However, starting at -20°C prevents the rapid rearrangement to N-acetyl trichloroacetamide.

  • Promoter Addition: Add TMSOTf (0.1 - 0.2 equiv) dropwise via syringe.

    • Alternative: BF

      
      ·OEt
      
      
      (0.5 equiv) can be used but TMSOTf is generally cleaner for difficult acceptors.
  • Progression:

    • Stir at -20°C for 1 hour.

    • Allow the reaction to slowly warm to 0°C or RT over 2–3 hours.

    • Monitor: Check TLC (Solvent: Toluene/EtOAc or DCM/MeOH). Look for the disappearance of the donor (high R

      
      ) and appearance of the product (lower R
      
      
      ).
Phase 4: Work-up & Purification
  • Quench: Once complete, add Triethylamine (Et

    
    N)  (excess, ~0.5 mL) to neutralize the Lewis acid. The solution should remain clear or turn slightly cloudy.
    
  • Filtration: Filter the mixture through a pad of Celite to remove molecular sieves. Rinse the pad with DCM.

  • Wash: Transfer filtrate to a separatory funnel. Wash with:

    • Saturated NaHCO

      
       (aq) x 1[2]
      
    • Brine x 1

  • Drying: Dry organic layer over Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent Suggestion: Gradient of Hexanes:Ethyl Acetate (e.g., 3:1

      
       1:1).
      
Workflow Diagram

ProtocolWorkflowStartStart: Dry Reagents(Azeotrope w/ Toluene)SetupDissolve Donor + Acceptor in DCMAdd 4Å Mol. SievesStart->SetupCoolCool to -20°C(Inert Ar Atmosphere)Setup->CoolActivateAdd TMSOTf (0.1 eq)Cool->ActivateReactWarm to 0°C/RTMonitor TLCActivate->ReactCheckDonor Consumed?React->CheckCheck->ReactNo (Wait)QuenchQuench with Et3NFilter through CeliteCheck->QuenchYesPurifyFlash Chromatography(Isolate β-Product)Quench->Purify

Figure 2: Step-by-step operational workflow for the glycosylation protocol.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Donor disappears, no Product formed HydrolysisSystem was not dry. Re-dry sieves and reagents. Ensure Argon line is sealed.
Donor converts to lower Rf spot (not product) Schmidt RearrangementReaction temperature too high or reaction too slow. Cool to -30°C or -40°C for addition. Increase promoter concentration slightly.
Low Yield Mismatched Reactivity"Disarmed" donor + unreactive acceptor. Increase concentration to 0.2 M. Switch solvent to DCE (1,2-dichloroethane) and heat to 40°C (risky but effective for unreactive alcohols).
Orthoester Formation Kinetic TrapCommon with C2-acetates. Treat the crude orthoester with mild acid (aqueous acetic acid) to rearrange it to the glycoside, though this may hydrolyze the bond.

References

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

    
    - and 
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition. Link
  • Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method? Angewandte Chemie International Edition in English. Link

  • Fügedi, P., et al. (1987). Glycosyl azides and their use in oligosaccharide synthesis.[3][4] Glycoconjugate Journal. Link

  • Nigudkar, S. S., & Demchenko, A. V. (2015). Stereocontrolled 1,2-cis-glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science. Link

Lewis acid catalysts for activating Hepta-o-acetyl-lactose-1-o-trichloroacetimidate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Lewis Acid Activation of Hepta-O-acetyl-lactose-1-O-trichloroacetimidate

Executive Summary

Hepta-O-acetyl-lactose-1-O-trichloroacetimidate is a premier glycosyl donor (Schmidt donor) used to introduce the lactose disaccharide moiety into complex aglycones, amino acids, or lipid chains. Its popularity stems from the mild activation conditions and the high


-selectivity governed by neighboring group participation (NGP).

However, the activation of this donor is a kinetic balancing act. The trichloroacetimidate leaving group is highly reactive; improper Lewis acid selection or temperature control frequently leads to the Chapman-like rearrangement , converting the valuable donor into an unreactive N-glycosyl trichloroacetamide byproduct.

This guide details the mechanistic rationale, catalyst selection, and a validated protocol to maximize yield and stereocontrol.

Mechanistic Principles & Stereoselectivity

The activation of hepta-O-acetyl-lactose-1-O-trichloroacetimidate relies on the coordination of a Lewis acid (LA) to the imidate nitrogen.

  • Activation: The LA coordinates to the nitrogen, making the trichloroacetimidate a potent leaving group.

  • Ionization: The leaving group departs, generating an oxocarbenium ion at the anomeric center (C1 of the Glucose unit).

  • Neighboring Group Participation (NGP): The carbonyl oxygen of the acetyl group at C2 (Glucose unit) intramolecularly attacks the oxocarbenium ion, forming a five-membered acetoxonium ion intermediate.

  • Stereoselective Attack: This ring blocks the

    
    -face (bottom), forcing the acceptor (alcohol) to attack from the 
    
    
    
    -face (top), resulting in a 1,2-trans glycoside (
    
    
    -lactoside).
Visualization: Activation & NGP Pathway

The following diagram illustrates the critical pathway and the competing rearrangement side-reaction.

G Donor Lactose-TCA (Donor) Complex Activated Complex Donor->Complex + LA LA Lewis Acid (TMSOTf / BF3) LA->Complex Oxo Oxocarbenium Ion Complex->Oxo - TCA-H Rearrange N-Acetyl TCA (Dead-End Byproduct) Complex->Rearrange Rearrangement (If T > -20°C or slow acceptor) Acetox C2-Acetoxonium Intermediate (NGP) Oxo->Acetox Fast (C2-OAc assist) Product Beta-Lactoside (Product) Acetox->Product + Acceptor (Beta-attack)

Caption: Mechanistic pathway showing the critical role of C2-acetoxonium formation in securing Beta-selectivity and the risk of rearrangement.

Catalyst Selection: TMSOTf vs. BF3·OEt2

The choice between Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Boron trifluoride diethyl etherate (BF3[1][2]·OEt2) is the most critical variable.

FeatureTMSOTf (Trimethylsilyl triflate)BF3[1][2][3]·OEt2 (Boron trifluoride etherate)
Nature "True" Catalyst (Silylation cycle)Lewis Acid Promoter
Stoichiometry Catalytic (0.05 – 0.2 eq)Stoichiometric to Excess (0.5 – 2.0 eq)
Reactivity Extremely HighModerate to High
Mechanism Generates reactive silylated acceptor; regenerates TfOH.Coordinates to imidate; often consumed.[4]
Risk Profile High risk of rearrangement if T > -40°C.Lower risk of rearrangement; safer at -20°C.
Best For Unreactive acceptors; Low temperatures (-78°C).Reactive acceptors; Larger scale (easier handling).
Recommendation Primary Choice for R&D Backup for Scale-up

Expert Insight: For hepta-O-acetyl-lactose, TMSOTf is generally preferred because the peracetylated disaccharide is bulky and electronically deactivated (disarmed). The higher potency of TMSOTf ensures activation occurs at low temperatures (-78°C to -40°C), which kinetically favors glycosylation over the thermodynamic rearrangement to the amide [1].

Validated Experimental Protocol

Target: Synthesis of a


-lactoside using Hepta-O-acetyl-lactose-1-O-trichloroacetimidate.
Pre-Reaction Checklist
  • Solvent: Dichloromethane (DCM), distilled over CaH2 or from a solvent system. Note: Acetonitrile is not necessary for

    
    -selectivity here due to the C2-OAc group, and DCM offers better solubility for the acetylated lactose.
    
  • Molecular Sieves (MS): 4Å, activated (powdered or beads). Crucial: Acidic moisture hydrolyzes the imidate instantly.

  • Donor Preparation: Azeotrope the donor with dry toluene (3x) immediately before use to remove trace water.

Step-by-Step Procedure (Inverse Procedure Recommended)

The "Inverse Procedure" (adding Donor to Acceptor+Catalyst) is recommended for unreactive acceptors to maintain a low concentration of activated donor, minimizing rearrangement [2]. For standard acceptors, the Normal Procedure (adding Catalyst to Donor+Acceptor) is sufficient.

Standard Protocol (Normal Addition):

  • Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen.

  • Loading: Add Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (1.2 equiv) and the Glycosyl Acceptor (1.0 equiv).

  • Solvation: Dissolve in anhydrous DCM (0.05 M – 0.1 M concentration relative to donor).

  • Drying: Add activated 4Å MS (approx. 100 wt% of substrate mass). Stir at Room Temperature for 30–60 mins.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Allow 15 mins for thermal equilibration.

  • Activation: Add TMSOTf (0.1 equiv) dropwise via microsyringe.

    • Note: If using BF3·OEt2, add 0.5–1.0 equiv.

  • Reaction: Stir at -78°C.

    • Monitoring: Check TLC after 15 mins. If no reaction, warm slowly to -40°C. Do not exceed -20°C unless absolutely necessary, as rearrangement accelerates significantly.

  • Quenching: Once the donor is consumed (or rearrangement byproduct appears), quench by adding Triethylamine (Et3N) (approx. 2 equiv relative to Lewis Acid) while still cold.

  • Warming: Remove the cooling bath and allow to warm to room temperature.

Workup & Purification
  • Filtration: Filter through a Celite pad to remove Molecular Sieves. Wash with DCM.

  • Wash: Wash organic layer with saturated NaHCO3 (aq) followed by Brine.

  • Drying: Dry over Na2SO4, filter, and concentrate.

  • Purification: Silica gel flash chromatography.

    • TLC Tip: The rearrangement byproduct (N-trichloroacetyl amide) often runs slightly higher or overlaps with the product. Gradient elution (e.g., Toluene/Ethyl Acetate or Hexane/Ethyl Acetate) is usually required.

Visualization: Experimental Workflow

Workflow Start Start: Dry Reagents (Azeotrope Donor w/ Toluene) Mix Mix Donor + Acceptor + MS 4A in DCM (0.1 M) Start->Mix Cool Cool to -78°C (Critical for Selectivity) Mix->Cool Cat Add Catalyst (TMSOTf 0.1 eq) Cool->Cat Monitor Monitor TLC (-78°C -> -40°C) Cat->Monitor Monitor->Monitor Incomplete (Warm slightly) Quench Quench with Et3N (While Cold) Monitor->Quench Complete Workup Filter (Celite) -> Wash (NaHCO3) -> Column Chromatography Quench->Workup

Caption: Operational workflow for the glycosylation of lactose trichloroacetimidate.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Donor consumed, no Product Hydrolysis (Donor

Lactol)
Check solvent dryness; reactivate MS 4Å. Ensure inert atmosphere.
Major spot just above product Rearrangement (TCA-Amide)Reaction temperature too high. Keep at -78°C longer. Try "Inverse Addition" procedure.
Low Yield Acceptor DeactivationIf acceptor has free amines or basic sites, they may poison the Lewis Acid. Increase LA equivalents or protect amines.
Orthoester Formation 1,2-Attack on C2-OAcKinetic trap. Allow reaction to warm slightly (to -20°C) to rearrange orthoester to glycoside (TMSOTf facilitates this).

References

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition in English.
  • Schmidt, R. R., & Toepfer, A. (1991). Glycosylation with highly reactive glycosyl donors: efficiency of the inverse procedure.[4] Tetrahedron Letters.

  • Deng, S., et al. (2012).[1] Revisit of the phenol O-glycosylation with glycosyl imidates, BF3·OEt2 is a better catalyst than TMSOTf.[1] Carbohydrate Research.

  • Niels-Christian, R., et al. (2016). Glycosylation intermediates studied using low temperature 1H- and 19F-DOSY NMR. Chemical Communications.

Sources

Application Note: High-Efficiency Synthesis of Oligosaccharides using Hepta-O-acetyl-lactose-1-O-trichloroacetimidate

[1]

Executive Summary & Scientific Rationale

The synthesis of complex oligosaccharides, such as Human Milk Oligosaccharides (HMOs) and tumor-associated carbohydrate antigens (e.g., Lewis X/Y), frequently requires the introduction of a lactose (Gal-β-1,4-Glc) moiety. While enzymatic methods exist, chemical synthesis remains the gold standard for generating scalable, pure, and structurally diverse glycoconjugates.

This guide details the use of Hepta-O-acetyl-lactose-1-O-trichloroacetimidate as a glycosyl donor.[1] Developed by R.R. Schmidt, the trichloroacetimidate method is preferred over Koenigs-Knorr (halides) or thioglycosides due to its mild activation conditions and stability.

Key Mechanistic Advantage: The presence of the acetyl protecting group at the C-2 position of the glucose unit provides Neighboring Group Participation (NGP) .[2] This anchimeric assistance stabilizes the intermediate oxocarbenium ion via a cyclic acyloxonium ion, effectively blocking the



Mechanistic Pathway

The following diagram illustrates the activation and stereoselective coupling pathway.

SchmidtGlycosylationDonorTCA Donor(α-Imidate)OxoOxocarbeniumIonDonor->Oxo Activation (-TCANH)ActivatorTMSOTf(Lewis Acid)Activator->DonorAcyloxoniumAcyloxonium Ion(C2-OAc Participation)Oxo->Acyloxonium NGP StabilizationProductβ-Glycoside(1,2-trans)Acyloxonium->Product β-Face AttackAcceptorAcceptor(R-OH)Acceptor->Product Nucleophilic Attack

Figure 1: Mechanism of Schmidt Glycosylation. The C2-acetyl group forms a transient acyloxonium intermediate, ensuring exclusive

Pre-Protocol: Synthesis of the Donor

Note: Commercial Hepta-O-acetyl-lactose-1-O-trichloroacetimidate is available, but in-house synthesis ensures fresh, active species free from hydrolysis products.

Reagents & Equipment[1][4][5][6][7]
  • Starting Material:

    
    -Lactose octaacetate.
    
  • Reagents: Hydrazine acetate (

    
    ), Trichloroacetonitrile (
    
    
    ), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
  • Solvents: DMF (anhydrous), DCM (anhydrous).

Step-by-Step Synthesis
Phase A: Selective Anomeric Deprotection
  • Dissolve

    
    -Lactose octaacetate (10 g) in dry DMF (40 mL).
    
  • Add Hydrazine acetate (1.2 eq) and stir at 50°C.

  • Monitor: Check TLC (Ethyl Acetate/Hexane 2:1) every 15 mins. The starting material (Rf ~0.[3]5) will disappear, and a lower spot (hemiacetal, Rf ~0.3) will appear.[4][5]

  • Quench: Once conversion is >95%, dilute with EtOAc, wash with brine/water to remove DMF/hydrazine.

  • Isolate: Dry over

    
    , concentrate, and flash purify (Silica gel). This yields Hepta-O-acetyl-lactose hemiacetal.
    
Phase B: Imidate Formation (Kinetic Control)

Critical: The



  • Dissolve the hemiacetal (1 eq) in anhydrous DCM (10 mL/g) under Argon.

  • Add

    
     (5 eq).
    
  • Cool to 0°C.

  • Add DBU (0.1 eq) dropwise.

  • Reaction Time: Stir for exactly 1–2 hours at 0°C.

  • Validation: TLC should show a new spot moving higher than the hemiacetal (Rf ~0.6).

  • Purification: Concentrate and purify immediately via short silica plug using 1% Triethylamine in the eluent to prevent hydrolysis on the column.

Core Protocol: Glycosylation Coupling

Objective: Coupling Hepta-O-acetyl-lactose-TCA (Donor) with a generic acceptor (R-OH).

Materials Table
ReagentRoleEquivalentsNotes
TCA Donor Glycosyl Donor1.2 – 1.5 eqMust be dried under high vacuum for 4h+
Acceptor Nucleophile1.0 eqPrimary alcohols react faster than secondary
TMSOTf Promoter0.1 – 0.2 eqTrimethylsilyl trifluoromethanesulfonate. Extremely moisture sensitive.
AW-300 MS Desiccant1 g / mmolAcid-washed Molecular Sieves (4Å), activated at 300°C
DCM Solvent0.05 MAnhydrous (distilled over

or solvent system)
Experimental Workflow
1. Preparation and Drying
  • Combined Drying: Dissolve Donor and Acceptor in a small amount of DCM/Toluene and co-evaporate (azeotrope) 3 times to remove trace water.

  • Vacuum: Keep the mixture under high vacuum (0.1 mbar) for at least 4 hours.

2. Reaction Assembly
  • Flush a flame-dried 2-neck flask with Argon.

  • Add activated 4Å Molecular Sieves .

  • Dissolve the dried Donor/Acceptor mixture in anhydrous DCM and transfer to the flask via cannula.

  • Stir at room temperature for 30 mins to allow sieves to scavenge residual moisture.

3. Activation (The Coupling)
  • Cool the mixture to -20°C .

    • Note: While -78°C is used for armed donors (benzyl), peracetylated donors are "disarmed" (electron-withdrawing groups) and require higher temperatures (-20°C to 0°C) to activate.

  • Add TMSOTf (0.15 eq) dropwise.

  • Monitor: Stir at -20°C. Check TLC after 30 mins.

    • Success Indicator: Disappearance of the Donor (high Rf) and appearance of a lower-running Product spot.

    • Self-Validation: If the donor hydrolyzes (reverts to hemiacetal), the reaction is wet. If the donor rearranges (lower Rf than donor, UV active), the temperature was too high or reaction too long.

4. Quench and Workup
  • Once complete (usually 1–2 hours), add Triethylamine (0.5 mL) to quench the Lewis acid.

  • Filter off the molecular sieves through Celite.

  • Wash the filtrate with

    
     (sat.) and Brine.
    
  • Dry (

    
    ) and concentrate.
    
5. Purification
  • Purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

  • Characterization: The product should show a doublet for the glucose anomeric proton with a coupling constant

    
     in 
    
    
    -NMR, confirming the
    
    
    -configuration.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Donor Hydrolysis (Hemiacetal formation)Moisture in solvent or atmosphere.Reactivate MS at 300°C. Azeotrope donor/acceptor with Toluene 3x. Ensure Argon line is dry.
N-Acyl Rearrangement (Byproduct formation)Reaction temperature too high or reaction time too long.Keep activation at -20°C or lower. Quench immediately upon consumption of donor.
Orthoester Formation Acid scavenger absent or insufficient.Although rare with TMSOTf, ensure strictly anhydrous conditions. Orthoesters are kinetic traps; sometimes allowing the reaction to warm slowly converts them to the glycoside.
Low Yield "Disarmed" donor is too sluggish.Increase TMSOTf to 0.5 eq or warm slowly to 0°C. Ensure the Acceptor's hydroxyl group is not sterically hindered.

Visualized Workflow Summary

Workflowcluster_prepPhase 1: Preparationcluster_rxnPhase 2: Reactioncluster_workupPhase 3: WorkupStep1Azeotropic Drying(Donor + Acceptor)Step2Add Activated MS 4Å& Anhydrous DCMStep1->Step2Step3Cool to -20°CStep2->Step3Step4Add TMSOTf (0.15 eq)Step3->Step4Step5Stir 1-2hMonitor TLCStep4->Step5Step6Quench with Et3NStep5->Step6Donor ConsumedStep7Filter & PurifyStep6->Step7

Figure 2: Operational workflow for the Schmidt Glycosylation protocol.

References

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition.

  • Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs–Knorr Method? Angewandte Chemie International Edition in English.

  • Fügedi, P., et al. (1987). Glycosyl azides and other O-glycosyl trichloroacetimidates. Glycoconjugate Journal.

  • Krasnova, L., & Wong, C. H. (2019). Oligosaccharide Synthesis and Translational Innovation. Journal of the American Chemical Society.[6][7]

Application Notes and Protocols: Hepta-o-acetyl-lactose-1-o-trichloroacetimidate in Glycoconjugate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Glycoconjugates, molecules where carbohydrates (glycans) are covalently linked to proteins or lipids, are fundamental to a vast array of biological processes.[1] They adorn cell surfaces, mediating cell-cell recognition, signaling, and immune responses. The intricate structural complexity of these molecules presents a significant challenge for their study and therapeutic application, making chemical synthesis an indispensable tool for accessing structurally defined, homogeneous glycoconjugates.[2] Among the most powerful strategies for forging the critical glycosidic linkage is the trichloroacetimidate method, pioneered by Richard R. Schmidt.[3][4] This guide provides an in-depth exploration of a key building block within this methodology: Hepta-o-acetyl-lactose-1-o-trichloroacetimidate . This donor is a highly effective and reliable reagent for the stereoselective introduction of β-linked lactosyl moieties, which are core structures in numerous biologically significant glycans, including tumor-associated antigens and human milk oligosaccharides.[5][6][7]

Part 1: The Glycosyl Donor: A Deep Dive into Hepta-o-acetyl-lactose-1-o-trichloroacetimidate

Molecular Profile and Intrinsic Properties

Hepta-o-acetyl-lactose-1-o-trichloroacetimidate is a stable, crystalline solid at room temperature, typically stored at 2-8°C to ensure long-term stability. Its structure is characterized by two key features:

  • The Per-acetylated Lactose Core: The seven free hydroxyl groups of lactose are protected with acetyl groups. This not only enhances the solubility of the donor in common organic solvents but is also critical for directing the stereochemical outcome of the glycosylation reaction.

  • The Anomeric Trichloroacetimidate Group: This group at the anomeric (C-1) position is an excellent leaving group. It is relatively stable for handling and purification but can be readily activated under mild acidic conditions to initiate the glycosylation reaction.[4]

PropertyValueReference
CAS Number 106256-89-7
Molecular Formula C₂₈H₃₆Cl₃NO₁₈
Molecular Weight 780.94 g/mol
Appearance White to off-white solid
Storage 2-8°C, under dry conditions
The Mechanism of Action: The Schmidt Glycosylation

The power of the trichloroacetimidate method lies in its high reactivity and, when designed correctly, its exceptional stereoselectivity. The process is typically promoted by a catalytic amount of a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂).[8][9]

The Causality Behind Stereoselectivity: The key to achieving a specific stereochemical outcome (typically the 1,2-trans product) is the presence of a "participating" protecting group at the C-2 position of the glycosyl donor.[3] In Hepta-o-acetyl-lactose-1-o-trichloroacetimidate, the acetyl group at the C-2' position of the galactose residue performs this crucial role.

The mechanism proceeds as follows:

  • Activation: The Lewis acid (e.g., TMSOTf) activates the trichloroacetimidate group by coordinating to the nitrogen atom.[10][11] This makes the anomeric carbon highly electrophilic and facilitates the departure of the leaving group.

  • Neighboring Group Participation: As the trichloroacetimidate group departs, the ester carbonyl of the C-2' acetyl group attacks the anomeric center from the α-face. This forms a stable, cyclic dioxolanium ion intermediate.[3]

  • Stereoselective Attack: This dioxolanium ion effectively shields the α-face of the donor molecule. Consequently, the incoming nucleophile (the glycosyl acceptor's hydroxyl group) can only attack from the opposite, unhindered β-face.

  • Product Formation: The attack from the β-face results in the exclusive formation of the 1,2-trans-glycosidic linkage, which in the case of a lactose donor, is a β-linkage.

G cluster_0 Activation & Intermediate Formation cluster_1 Stereoselective Glycosylation Donor Lactose Trichloroacetimidate (α-anomer) Activated Activated Complex Donor->Activated + TMSOTf (Lewis Acid) Intermediate Dioxolanium Ion Intermediate (α-face shielded) Activated->Intermediate - HOC(=NH)CCl₃ Product β-Lactoside Product (1,2-trans) Intermediate->Product Acceptor Glycosyl Acceptor (R-OH) Acceptor->Intermediate Nucleophilic Attack (from β-face)

Caption: Mechanism of TMSOTf-activated β-glycosylation.

Part 2: Core Protocols for Glycoconjugate Synthesis

Critical Experimental Parameters: Ensuring Success and Reproducibility

The success of a glycosylation reaction using a trichloroacetimidate donor is highly dependent on rigorous control of the reaction environment. The trustworthiness of any protocol relies on understanding and mitigating potential points of failure.

  • Anhydrous Conditions: Trichloroacetimidate donors and Lewis acid activators like TMSOTf are extremely sensitive to moisture.[3][12] Any water present will hydrolyze the donor to the unreactive hemiacetal or decompose the activator, halting the reaction.[8]

    • Actionable Insight: All glassware must be flame- or oven-dried. Solvents must be rigorously dried over an appropriate drying agent (e.g., CaH₂ for CH₂Cl₂) and distilled. Reactions must be conducted under a positive pressure of an inert gas (Argon or Nitrogen).

  • Use of Molecular Sieves: Activated molecular sieves (typically 4Å) are added to the reaction mixture to scavenge any trace amounts of water that may be present or introduced.[8]

    • Actionable Insight: Activate powdered molecular sieves by heating them in a drying oven (e.g., 300°C) under vacuum for several hours immediately before use.[8]

  • Temperature Control: These reactions are often highly exothermic and rapid. Starting the reaction at low temperatures (e.g., -40°C, -60°C, or even -80°C) allows for controlled initiation and helps to minimize potential side reactions by reducing the rate of undesired pathways.[2][8]

    • Actionable Insight: Use a cryocool or a dry ice/acetone bath to achieve and maintain the target temperature before adding the activator. The reaction is then often allowed to warm slowly to a specified temperature.

  • Activator Choice and Stoichiometry: TMSOTf is the most common and highly effective activator for trichloroacetimidates.[8][10] It is used in catalytic amounts (typically 0.1–0.3 equivalents). Using a full equivalent can lead to different reaction pathways and intermediates.[11] Other Lewis acids like BF₃·OEt₂ can also be used, though they may require different conditions.[8][9] For specific applications, solid acid catalysts like HClO₄–SiO₂ have been explored as user-friendly alternatives that can sometimes provide enhanced stereoselectivity.[12]

Detailed Step-by-Step Protocol: TMSOTf-Activated Synthesis of a Lactoside

This protocol describes a general procedure for the glycosylation of a generic alcohol acceptor with Hepta-o-acetyl-lactose-1-o-trichloroacetimidate.

Materials:

  • Hepta-o-acetyl-lactose-1-o-trichloroacetimidate (Donor, 1.2 equiv.)

  • Glycosyl Acceptor (with a free hydroxyl group, 1.0 equiv.)

  • Activated Powdered Molecular Sieves 4Å

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 equiv.)

  • Triethylamine (Et₃N) or Pyridine for quenching

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • TLC plates and appropriate solvent system for monitoring

Workflow Diagram:

G A 1. Preparation - Dry glassware - Activate sieves B 2. Reagent Setup - Dissolve Donor & Acceptor in CH₂Cl₂ - Add molecular sieves A->B C 3. Equilibration - Stir under Argon for 30-60 min - Cool to reaction temp (e.g., -40°C) B->C D 4. Activation - Add TMSOTf dropwise C->D E 5. Reaction - Stir at specified temp - Monitor by TLC D->E F 6. Quenching - Add triethylamine E->F G 7. Workup - Filter, wash with NaHCO₃ & brine F->G H 8. Purification - Dry over Na₂SO₄ - Concentrate & purify via chromatography G->H

Caption: Standard workflow for a glycosylation reaction.

Procedure:

  • Preparation: Add the glycosyl acceptor (1.0 equiv.), Hepta-o-acetyl-lactose-1-o-trichloroacetimidate donor (1.2 equiv.), and freshly activated 4Å molecular sieves (approx. 50-100 mg per mL of solvent) to an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with septa, and purge with dry Argon or Nitrogen for at least 15 minutes. A high vacuum line can also be used to remove residual moisture before introducing the inert gas.[8]

  • Solvent Addition: Under a positive pressure of Argon, add anhydrous CH₂Cl₂ via cannula or syringe to achieve a concentration of approximately 50–100 mM with respect to the acceptor.[8]

  • Equilibration & Cooling: Stir the resulting suspension at room temperature for 30-60 minutes to allow the molecular sieves to adsorb any trace water. Subsequently, cool the flask to the desired starting temperature (e.g., -40°C) using an appropriate cooling bath.

  • Activation & Reaction: Add TMSOTf (0.2 equiv.) dropwise via syringe to the vigorously stirred suspension.[8] Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the donor and acceptor. The reaction is typically complete within 30-90 minutes.

  • Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine or pyridine until the mixture is neutral or slightly basic.

  • Aqueous Workup: Allow the mixture to warm to room temperature. Filter the suspension through a pad of Celite® to remove the molecular sieves, washing the pad thoroughly with CH₂Cl₂.[8] Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.[8]

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired glycoconjugate.

Part 3: Troubleshooting and Mechanistic Considerations

A key aspect of scientific integrity is understanding potential pitfalls. The trichloroacetimidate method, while powerful, is not without its challenges.

IssuePotential CauseMitigation Strategy
Low or No Reactivity Inactive catalyst (decomposed by moisture); Insufficiently dried reagents/solvents.Ensure all reagents are anhydrous. Use freshly opened or distilled TMSOTf. Rigorously dry all components.
Formation of Side Product (N-glycosyl trichloroacetamide) Intermolecular reaction where one donor molecule acts as a nucleophile, attacking another activated donor.[4][13] This is more common with less reactive acceptors.Employ the "inverse glycosylation procedure": add the donor slowly to a solution of the acceptor and the activator.[4] This keeps the concentration of the activated donor low.
Formation of Hemiacetal Byproduct Hydrolysis of the activated donor by trace amounts of water.[8]Improve drying procedures for glassware, solvents, and inert gas. Ensure molecular sieves are properly activated.
Poor Stereoselectivity Reaction temperature is too high; Use of a participating solvent; Donor lacks a participating group (not an issue for this specific donor).Maintain low reaction temperatures. Use non-participating solvents like CH₂Cl₂ or diethyl ether.[2]

Conclusion

Hepta-o-acetyl-lactose-1-o-trichloroacetimidate stands as a cornerstone glycosyl donor for the synthesis of complex glycoconjugates. Its high reactivity, coupled with the predictable and high stereoselectivity imparted by the C-2' acetyl participating group, makes it an invaluable tool for researchers in chemical biology and drug discovery. By adhering to rigorous anhydrous techniques and controlled reaction conditions, this reagent can be reliably employed to construct the vital β-lactosyl linkages that underpin the structure and function of numerous biologically important molecules.

References

  • How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis. Aure Chemical. [Link]

  • Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. [Link]

  • Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity. PMC. [Link]

  • Chemo-enzymatic synthesis of Lacto-N-biose I catalyzed by β-1,3-galactosidase from Bacillus circulans using 4,6-dimethoxy-1,3,5-triazin-2-yl β-galactopyranoside as a glycosyl donor. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Glycosyl Trichloroacetimidates. ResearchGate. [Link]

  • Application of the trichloroacetimidate method to the synthesis of glycopeptides of the mucin type containing a beta-D-Galp-(1----3)-D-GalpNAc unit. PubMed. [Link]

  • A simple access to lactose-derived building blocks required in glycoconjugate synthesis. PubMed. [Link]

  • Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. PMC. [Link]

  • Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates. Chemical Communications (RSC Publishing). [Link]

  • Silver Trifluoromethanesulfonate(Triflate) Activation of Trichloroacetimidates in Glycosylation Reactions. Taylor & Francis Online. [Link]

  • Novel Trichloroacetimidates and their Reactions. Cuvillier Verlag Göttingen. [Link]

  • Time-dependent synthesis of lacto-N-biose (close symbols) and... ResearchGate. [Link]

  • An Empirical Understanding of the Glycosylation Reaction. MPG.PuRe. [Link]

  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. [Link]

  • Chemical Synthesis of GM2 Glycans, Bioconjugation with Bacteriophage Qβ, and the Induction of Anticancer Antibodies. PMC. [Link]

  • The chemical synthesis of human milk oligosaccharides: lacto-N-neotetraose (Galβ1→4GlcNAcβ1→ 3Galβ1→ 4Glc). PMC. [Link]

  • Engineered Glycosidases for the Synthesis of Analogs of Human Milk Oligosaccharides. MDPI. [Link]

  • Enzyme and Microbial Technology. OceanRep. [Link]

  • Hepta-o-acetyl-lactose-1-o-trichloroacetimidate. Orgasynth. [Link]

  • Synthesis of Glycosides by Glycosynthases. PMC. [Link]

  • Structures of lactosylceramide and synthetic lactosides. ResearchGate. [Link]

  • Direct O-glycosyl trichloroacetimidate formation: nucleophilicity of the anomeric oxygen atom. Semantic Scholar. [Link]

  • Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes. MDPI. [Link]

  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. PMC. [Link]

  • Approaches to stereoselective 1,1'-glycosylation. Beilstein Journals. [Link]

  • Glycosyl Trifluoroacetimidates. Part 1. Preparation and Application as New Glycosyl Donors. ResearchGate. [Link]

  • 2,3,4,6-TETRA-O-ACETYL-APLHA-D-GLUCOPYRANOSYL TRICHLOROACETIMIDATE. Georganics. [Link]

  • Hepta-o-acetyl-lactose-1-o-trichloroacetimidate. Delchimica. [Link]

  • O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. RSC Publishing. [Link]

  • Georgian Scientists Synthesis and biological activity of Hepta-O-acetyl-1-O-(2-chloro-3-phenyl thio propyl). ResearchGate. [Link]

Sources

Protecting group strategies for lactose-based glycosyl donors.

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protecting Group Strategies for Lactose-Based Glycosyl Donors For: Researchers, Scientists, and Drug Development Professionals

Abstract

Lactose, a readily available disaccharide, serves as a fundamental building block in the synthesis of complex, biologically significant glycans, including human milk oligosaccharides (HMOs) and various glycoconjugates.[1][2] However, its utility in chemical synthesis is predicated on the precise control of its eight distinct hydroxyl groups. The successful synthesis of target oligosaccharides hinges on a robust and strategic application of protecting groups to manage regioselectivity and stereoselectivity during glycosylation.[3][4][5] This guide provides an in-depth exploration of protecting group strategies tailored for the creation of versatile lactose-based glycosyl donors, moving beyond simple procedural steps to explain the underlying chemical principles that govern these choices. We present field-proven protocols, comparative data, and logical workflows to empower researchers in designing and executing efficient syntheses of complex lactose-derived structures.

The Strategic Landscape of Lactose Protection

The lactose molecule, β-D-galactopyranosyl-(1→4)-D-glucopyranose, possesses eight hydroxyl groups with varying degrees of reactivity. The primary hydroxyls at the C6 and C6' positions are generally more nucleophilic than the secondary hydroxyls.[6] A successful protecting group strategy must exploit these subtle differences to mask or reveal specific hydroxyls as required for the synthetic route.

Furthermore, the nature of the protecting groups profoundly impacts the reactivity of the resulting glycosyl donor. This is often described by the armed-disarmed concept :

  • Disarmed Donors : Feature electron-withdrawing protecting groups (e.g., acyl groups like acetyl or benzoyl). These groups destabilize the developing positive charge at the anomeric center during activation, making the donor less reactive.[7]

  • Armed Donors : Feature electron-donating protecting groups (e.g., ether groups like benzyl). These groups stabilize the oxocarbenium-like transition state, rendering the donor more reactive.[6][8]

Strategic placement of these groups allows for sequential glycosylation reactions, where a more reactive "armed" donor can be coupled with a less reactive "disarmed" acceptor.

Figure 1: Structure of Lactose Highlighting Key Positions.

Core Methodologies for Regioselective Protection

The selective differentiation of lactose's hydroxyl groups is the cornerstone of its use as a synthetic building block. The following strategies are fundamental.

Orthogonal Protecting Groups: The Chemist's Toolkit

Orthogonal protecting groups are essential for complex, multi-step syntheses, as they can be removed under specific conditions without affecting other groups.[9][10] A carefully planned orthogonal strategy is critical for the stepwise elaboration of a lactose scaffold.

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsType
Benzyl Ether BnBenzyl bromide (BnBr), NaHH₂, Pd/C (Hydrogenolysis)Armed
Benzoyl Ester BzBenzoyl chloride (BzCl), PyridineNaOMe, MeOH (Basic)Disarmed
Acetyl Ester AcAcetic anhydride (Ac₂O), PyridineNaOMe, MeOH (Basic)Disarmed
tert-Butyldimethylsilyl Ether TBDMS/TBSTBDMSCl, ImidazoleTBAF, THF (Fluoride)Armed
tert-Butyldiphenylsilyl Ether TBDPSTBDPSCl, ImidazoleTBAF, THF (Fluoride)Armed
Benzylidene Acetal BnBenzaldehyde dimethyl acetal, CSAH₂, Pd/C or mild acidNeutral
Isopropylidene Ketal IP2,2-Dimethoxypropane, CSAMild aqueous acid (e.g., AcOH)Neutral
Levulinoyl Ester LevLevulinic acid, DCCHydrazine acetate, DCM/MeOHDisarmed
Fluorenylmethyloxycarbonyl FmocFmocCl, PyridinePiperidine, DMF (Basic)Disarmed
Strategy 1: Exploiting Primary Hydroxyl Reactivity

The C6 and C6' primary hydroxyls are the most accessible and nucleophilic sites on the lactose molecule. This allows for their selective protection using sterically demanding reagents.

Protocol 1: Selective 6,6'-di-O-Silylation of Lactose

This protocol demonstrates the use of a bulky silyl group to protect the two primary hydroxyls, leaving the secondary positions available for further functionalization.

  • Dissolution: Dissolve Lactose (1.0 eq) in anhydrous pyridine at room temperature under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add tert-Butyldiphenylsilyl chloride (TBDPSCl) (2.1 - 2.2 eq) dropwise to the stirred solution. The slight excess ensures complete reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene to remove residual pyridine. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the 6,6'-di-O-TBDPS protected lactose.

Strategy 2: Acetal Protection of vic-Diols

Cyclic acetals are invaluable for simultaneously protecting two adjacent hydroxyls, most commonly the 4',6'-diols on the galactose unit. This protection scheme locks the pyranose ring conformation, which can profoundly influence the stereochemical outcome of subsequent glycosylations.[11][12]

Protocol 2: Formation of 4',6'-O-Benzylidene Lactose Derivative

This protocol is typically performed on a lactose derivative where the anomeric position is already protected (e.g., as a methyl or allyl glycoside) to prevent anomerization.

  • Setup: To a solution of anomerically protected lactose (1.0 eq) in anhydrous acetonitrile or DMF, add benzaldehyde dimethyl acetal (1.5 eq).

  • Catalyst: Add a catalytic amount of (1S)-(+)-10-camphorsulfonic acid (CSA) or p-toluenesulfonic acid (PTSA).

  • Reaction: Stir the mixture at 50-60 °C under reduced pressure to remove the methanol byproduct, driving the reaction to completion. Monitor by TLC.

  • Neutralization: Upon completion, cool the reaction to room temperature and neutralize the acid catalyst with triethylamine.

  • Workup: Concentrate the solvent. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by silica gel chromatography.

Crafting the Glycosyl Donor

Once a lactose derivative is selectively protected, the anomeric position must be activated to create a glycosyl donor. The choice of donor type dictates its stability, reactivity, and the conditions required for glycosylation.

Figure 2: General Workflow for Lactose-based Oligosaccharide Synthesis.
Common Lactosyl Donors
  • Glycosyl Trichloroacetimidates: Highly reactive donors, typically activated by catalytic Lewis acids like TMSOTf or BF₃·OEt₂. They are formed from a free anomeric hydroxyl (a lactol).[13]

  • Thioglycosides: More stable than imidates, these donors are considered "disarmed" acceptors until activated.[8] They are key to many orthogonal and one-pot strategies.[14] Activation is commonly achieved with promoters like N-Iodosuccinimide (NIS) and a catalytic acid (TfOH or TMSOTf).

  • Glycosyl Halides: Historically significant and highly reactive, though sometimes prone to generating anomeric mixtures.[15]

Protocol 3: Synthesis of a Lactosyl Trichloroacetimidate Donor

This protocol assumes starting from a fully protected lactose derivative with a free anomeric hydroxyl.

  • Setup: Dissolve the protected lactol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Reagent Addition: Add trichloroacetonitrile (5.0 - 10.0 eq) to the solution.

  • Base Catalyst: Cool the solution to 0 °C and add a catalytic amount of a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate (K₂CO₃). The choice of base can influence the anomeric selectivity of the resulting imidate.[5]

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC until the starting lactol is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove any solid base.

  • Purification: Concentrate the filtrate in vacuo. The crude trichloroacetimidate is often used directly in the subsequent glycosylation step without further purification, but can be purified by rapid silica gel chromatography if necessary.

Application Case Study: One-Pot Protection-Glycosylation

Modern carbohydrate synthesis increasingly relies on one-pot procedures to enhance efficiency.[4] These methods minimize intermediate purification steps, saving time and improving overall yield.[14]

Conceptual Workflow: One-Pot Synthesis of a β(1→6) Linked Disaccharide

This example illustrates how reactivity differences can be exploited. A per-silylated thioglycoside donor is selectively deprotected at the 6-OH position to become an acceptor in situ, then glycosylated with a more reactive, fully protected donor.[14]

OnePotStrategy cluster_pot Single Reaction Vessel A Donor Precursor (A) (Per-silylated thioglycoside) B Acceptor (B) (In situ generated 6-OH) A->B Selective Deprotection (e.g., mild acid) D Product (Disaccharide C-B) B->D Glycosylation C Reactive Donor (C) (Fully protected) C->D (NIS/TfOH)

Figure 3: Logic of a One-Pot Protection-Glycosylation Sequence.

Protocol 4: Regioselective One-Pot Glycosylation

This protocol is adapted from the principles described by Hung and co-workers for thioglucosides, applied here conceptually to a lactose system.[14]

  • Acceptor Generation: In a flame-dried flask under argon, dissolve a per-O-silylated lactosyl thioglycoside (Acceptor Precursor, 1.2 eq) in anhydrous dichloromethane. Cool to -78 °C. Add a catalytic amount of TMSOTf to selectively deprotect the most labile silyl group, often at the 3-OH or 6-OH position, to generate the acceptor in situ.

  • Donor Addition: In a separate flask, dissolve a fully benzylated lactosyl trichloroacetimidate (Donor, 1.0 eq) in anhydrous dichloromethane.

  • Glycosylation: Add the donor solution to the cold acceptor solution via cannula. Add the glycosylation promoter (e.g., a stoichiometric amount of TMSOTf) and stir the reaction, allowing it to warm slowly. Monitor by TLC.

  • Quenching & Workup: Once the reaction is complete, quench with triethylamine. Dilute with dichloromethane, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting protected disaccharide by silica gel column chromatography.

Conclusion

The chemical synthesis of complex glycans derived from lactose is a formidable but achievable task. Success is not merely a matter of following steps, but of understanding the intricate interplay between protecting groups, donor reactivity, and reaction conditions. By leveraging strategies of regioselective protection, orthogonal functionalization, and efficient one-pot sequences, researchers can unlock the full synthetic potential of lactose. The protocols and principles outlined in this guide serve as a foundation for the rational design of synthetic routes toward novel glycotherapeutics, functional food ingredients, and tools for glycobiology research.

References

  • Madsen, R., & Fraser-Reid, B. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 12-23. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Li, Y., Yang, Y., & Zhang, Q. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7313-7341. [Link]

  • van der Vorm, S., Hansen, T., & van der Marel, G. A. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 146-163. [Link]

  • Marianski, M., et al. (2025). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 30(1), 218. [Link]

  • Kovács, L. (2003). Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme. [Link]

  • Taylor, M. S. (n.d.). Strategies for Protecting Group Free Glycosidation. McMaster University. [Link]

  • Palma, A., et al. (2013). Synthesis of novel bioactive lactose-derived oligosaccharides by microbial glycoside hydrolases. PubMed Central. [Link]

  • Pistorio, S. G., et al. (2019). Parametric Analysis of Donor Activation for Glycosylation Reactions. ResearchGate. [Link]

  • Jacquinet, J. C. (1996). A simple access to lactose-derived building blocks required in glycoconjugate synthesis. Carbohydrate Research, 285(1), 47-60. [Link]

  • Li, Y., et al. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]

  • Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Li, Z., et al. (2010). Synthesis of oligosaccharides with lactose and N-acetylglucosamine as substrates by using β-D-galactosidase from Bacillus circulans. ResearchGate. [Link]

  • Biskup, M. B., et al. (2019). Synthesis of Human Milk Oligosaccharides: Protein Engineering Strategies for Improved Enzymatic Transglycosylation. PubMed Central. [Link]

  • Varki, A., et al. (2009). Chemical and Enzymatic Synthesis of Glycans. Essentials of Glycobiology, 2nd edition. [Link]

  • Pereira, C. S., & McDonald, F. E. (2012). Synthesis of Human Milk Oligosaccharides: 2'- and 3'-Fucosyllactose. ResearchGate. [Link]

  • Augé, C., David, S., & Veyrières, A. (1987). Glycosylation of lactose: synthesis of branched oligosaccharides involved in the biosynthesis of glycolipids having blood-group I activity. Carbohydrate Research, 162(1), 145-154. [Link]

  • Hung, S. C. (2014). Regioselective One-pot Protection and Protection-glycosylation of Carbohydrates. Journal of the Chinese Chemical Society, 61(5), 493-504. [Link]

  • Thomas, C. J., & Schmidt, R. R. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7435-7481. [Link]

  • Le Mai Hoang, K., & Pornsuriyasak, P. (2020). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry, 16, 2195-2234. [Link]

  • Huang, T. Y., Zulueta, M. M. L., & Hung, S. C. (2014). Regioselective one-pot protection, protection–glycosylation and protection–glycosylation–glycosylation of carbohydrates: a case study with D-glucose. Organic & Biomolecular Chemistry, 12(2), 279-289. [Link]

  • Ruda, K., et al. (2020). Regioselective Glycosylation Strategies for the Synthesis of Group Ia and Ib Streptococcus Related Glycans Enable Elucidating Unique Conformations of the Capsular Polysaccharides. Chemistry - A European Journal, 26(4), 868-877. [Link]

  • Kumar, A., & Tiwari, V. K. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 9, 735836. [Link]

Sources

Application Note: High-Efficiency Solid-Phase Oligosaccharide Synthesis Using Hepta-O-acetyl-lactose-1-O-trichloroacetimidate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex glycoconjugates requires precise stereochemical control and high-yielding coupling steps. Hepta-O-acetyl-lactose-1-O-trichloroacetimidate represents a "gold standard" disaccharide donor for introducing the lactose (Gal-β-1,4-Glc) moiety. Its utility stems from the trichloroacetimidate leaving group, which can be activated under mild Lewis acid conditions (Schmidt Glycosylation), and the C-2 participating acetate group, which ensures exclusive 1,2-trans (


-glycosidic) selectivity.

This application note details a robust protocol for utilizing this donor in Solid-Phase Oligosaccharide Synthesis (SPOS). By immobilizing the acceptor on a resin, researchers can drive reactions to completion using excess donor and simplify purification through filtration, overcoming the traditional bottlenecks of solution-phase glycochemistry.

Mechanistic Insight: The Schmidt Glycosylation

To achieve high fidelity in SPOS, one must understand the underlying mechanism. The reaction between the trichloroacetimidate donor and the resin-bound acceptor is promoted by a Lewis acid, typically Trimethylsilyl trifluoromethanesulfonate (TMSOTf ).

Stereochemical Control (Neighboring Group Participation)

The critical feature of Hepta-O-acetyl-lactose-1-O-trichloroacetimidate is the acetyl group at the C-2 position of the glucose unit. Upon activation and departure of the trichloroacetimidate leaving group, the resulting oxocarbenium ion is stabilized by the carbonyl oxygen of the C-2 acetate. This forms a cyclic acetoxonium ion intermediate.

This intermediate effectively blocks the


-face of the anomeric carbon. Consequently, the nucleophile (resin-bound acceptor) must attack from the 

-face (top face), leading to the exclusive formation of the

-glycoside.
Reaction Pathway Diagram

SchmidtGlycosylation Donor Lactose-Imidate Donor (Leaving Group: TCA) Oxocarbenium Oxocarbenium Ion (Transient) Donor->Oxocarbenium Activation (-TCA-NH) Activator Lewis Acid (TMSOTf) Activator->Donor Promotes Acetoxonium Acetoxonium Ion (C-2 Participation) Oxocarbenium->Acetoxonium Stabilization (NGP) Product Beta-Glycoside (Resin Bound) Acetoxonium->Product Beta-Attack ResinAcceptor Resin-Bound Acceptor (Nucleophile) ResinAcceptor->Product Coupling

Figure 1: Mechanism of Schmidt Glycosylation showing Neighboring Group Participation (NGP) leading to


-selectivity.

Experimental Design & Pre-Synthesis Considerations

Resin Selection

The choice of solid support is pivotal for kinetics.

  • Merrifield Resin: High loading, but poor swelling in some polar solvents.

  • Tentagel (PEG-PS): Recommended. The polyethylene glycol spacer improves swelling in Dichloromethane (DCM), the primary solvent for Schmidt glycosylation, mimicking solution-phase kinetics [1].

Linker Strategy
  • Photolabile Linkers: Allow cleavage under neutral conditions (UV light), preserving acid-sensitive protecting groups.

  • Base-Labile Linkers: Suitable if the final product requires global deprotection of esters (e.g., acetates) post-cleavage.

Reagent Specifications
ReagentSpecificationRole
Donor Hepta-O-acetyl-lactose-1-O-trichloroacetimidateGlycosylating Agent
Activator TMSOTf (0.1 – 0.5 eq relative to donor)Lewis Acid Promoter
Solvent Anhydrous DCM (Dichloromethane)Reaction Medium
Scavenger Molecular Sieves (4Å, acid-washed)Moisture Control

Detailed Protocol: Solid-Phase Coupling

Safety Note: TMSOTf is corrosive and moisture-sensitive. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Phase 1: Resin Preparation
  • Weighing: Place the functionalized resin (typically 100-200 mg) into a fritted solid-phase reaction vessel.

  • Swelling: Add anhydrous DCM (3 mL) and shake gently for 30 minutes.

    • Why? Proper swelling exposes the reactive sites within the polymer matrix.

  • Drying: Drain the solvent and wash with anhydrous DCM (3 x 3 mL) to ensure removal of any residual moisture.

Phase 2: The Coupling Reaction
  • Donor Solution: Dissolve Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (3.0 – 5.0 equivalents relative to resin loading) in anhydrous DCM.

    • Note: Excess donor drives the heterogeneous reaction to completion.

  • Addition: Add the donor solution to the reaction vessel containing the swollen resin.

  • Temperature Control: Cool the vessel to -15°C to 0°C .

    • Why? Lower temperatures suppress side reactions (such as N-glycosyl sulfonamide formation or elimination) and improve stereoselectivity [2].

  • Activation: Add TMSOTf (0.1 – 0.5 equivalents relative to the donor) dropwise.

  • Incubation: Agitate gently at -15°C for 30 minutes, then allow to warm to room temperature over 1-2 hours.

  • Termination: Drain the reaction mixture. Wash the resin immediately with anhydrous DCM (5 x 3 mL) to remove excess donor and Lewis acid.

Phase 3: Capping (Optional but Recommended)

To prevent the formation of deletion sequences in subsequent steps:

  • Add a solution of Acetic Anhydride/Pyridine (1:2) in DCM.[1]

  • Shake for 30 minutes at room temperature.

  • Wash thoroughly with DCM, DMF, and Methanol.

Phase 4: Cleavage & Analysis (Quality Control)
  • Cleavage: Apply the appropriate cleavage condition (e.g., UV irradiation for photolabile linkers or NaOMe for base-labile).

  • Analysis: Analyze the crude filtrate via MALDI-TOF MS or HPLC .

    • Success Criterion: Observation of the mass corresponding to [Linker-Lactose-(OAc)7].

Workflow Visualization

SPOS_Workflow Start Start: Functionalized Resin Swell 1. Swell Resin (DCM, 30 min) Start->Swell Mix 2. Add Donor + MS 4Å (Hepta-O-acetyl-lactose-imidate) Swell->Mix Cool 3. Cool to -15°C Mix->Cool Activate 4. Add TMSOTf (Activator) Cool->Activate React 5. Agitate (-15°C -> RT, 2h) Activate->React Wash 6. Wash Resin (DCM x5) React->Wash Check QC: Cleave & Analyze Wash->Check Check->Mix Incomplete (Double Couple) End Final Oligosaccharide Check->End Success

Figure 2: Step-by-step workflow for the solid-phase coupling of lactose imidate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure strictly anhydrous DCM; increase Molecular Sieves load.
Low Yield Inefficient swellingSwitch from Merrifield to Tentagel or JandaJel resin.
Orthoester Formation Reaction temperature too highMaintain -20°C during TMSOTf addition; ensure C-2 acetate NGP is favored over solvent attack.
Hydrolysis of Donor Wet solvent or atmosphereUse freshly distilled DCM; perform reaction under Argon balloon.
Incomplete Coupling Steric hindrance on resinPerform "Double Coupling" (repeat steps 2-6 without cleavage).

References

  • Seeberger, P. H., & Haase, W. C. (2000). Solid-Phase Oligosaccharide Synthesis and Combinatorial Carbohydrate Libraries. Chemical Reviews, 100(12), 4349–4394.

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition, 19(9), 731–732.
  • Plante, O. J., Palmacci, E. R., & Seeberger, P. H. (2001). Automated Solid-Phase Synthesis of Oligosaccharides. Science, 291(5508), 1523–1527.

  • Love, K. R., & Seeberger, P. H. (2004). Automated solid-phase synthesis of protected tumor-associated antigen antigens. Angewandte Chemie, 116, 602-605.

Sources

Application Note: Large-Scale Synthesis & Utilization of Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (HAL-TCA)

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists involved in carbohydrate synthesis and drug development.

Executive Summary

Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (HAL-TCA) is a pivotal glycosyl donor in the industrial synthesis of complex carbohydrates, particularly Human Milk Oligosaccharides (HMOs) like Lacto-N-neotetraose (LNnT) and 2'-Fucosyllactose derivatives. Unlike thioglycosides or glycosyl halides, the trichloroacetimidate (Schmidt donor) offers a unique balance of shelf-stability (as the


-anomer) and high reactivity  under mild Lewis acid catalysis.

This guide addresses the specific challenges of scaling HAL-TCA chemistry from gram to kilogram quantities: minimizing N-acyl rearrangement, managing moisture sensitivity, and ensuring


-stereoselectivity via neighboring group participation (NGP).

Technical Foundation & Mechanism

The Schmidt Donor Advantage

The trichloroacetimidate group serves as an excellent leaving group due to the high electron-withdrawing nature of the trichloromethyl moiety. Upon activation with a Lewis acid (typically TMSOTf or


), the imidate nitrogen is protonated/silylated, leading to the irreversible departure of trichloroacetamide and the formation of an oxocarbenium ion.
Stereochemical Control (Causality)

For HAL-TCA, the acetyl group at the C-2 position is the critical determinant of stereochemistry.

  • Activation: The Lewis acid complexes with the imidate nitrogen.

  • Ionization: The anomeric bond breaks, forming an oxocarbenium ion.

  • Anchimeric Assistance: The carbonyl oxygen of the C-2 acetate attacks the anomeric center from the bottom (

    
    -face), forming a five-membered acetoxonium ion intermediate.
    
  • Nucleophilic Attack: The glycosyl acceptor must attack from the top (

    
    -face) to open the ring (SN2-like), resulting in exclusive 1,2-trans (
    
    
    
    ) stereoselectivity
    .
Mechanistic Pathway Visualization

The following diagram illustrates the activation and stereoselective coupling pathway.

G cluster_0 Activation Phase cluster_1 Stereoselective Control cluster_2 Coupling HAL_TCA HAL-TCA (Donor) Complex Activated Complex HAL_TCA->Complex + TMSOTf LewisAcid TMSOTf (Catalyst) LewisAcid->Complex Oxocarbenium Oxocarbenium Ion Complex->Oxocarbenium - CCl3CONH2 Acetoxonium C2-Acetoxonium Intermediate (Alpha-Face Blocked) Oxocarbenium->Acetoxonium Neighboring Group Participation (NGP) Product Beta-Glycoside (1,2-trans) Acetoxonium->Product Beta-Attack (SN2-like) Acceptor Glycosyl Acceptor (ROH) Acceptor->Product

Caption: Mechanistic flow of HAL-TCA activation showing C2-acetate participation ensuring


-selectivity.

Protocol 1: Large-Scale Synthesis of HAL-TCA

Objective: Synthesis of >100g batches of Hepta-O-acetyl-lactose-1-O-trichloroacetimidate. Critical Constraint: Avoidance of column chromatography through crystallization.

Materials & Reagents
ReagentFunctionGradeHazard Note

-Lactose Octaacetate
Precursor>98%Irritant
Hydrazine AcetateSelective DeprotectionReagentToxic, Sensitizer
Trichloroacetonitrile (

)
Imidate Reagent>98%Fatal if inhaled/absorbed
Potassium Carbonate (

)
BaseAnhydrousIrritant
Dichloromethane (DCM)SolventAnhydrous (<50 ppm

)
Volatile
Step-by-Step Methodology
Step A: Selective Anomeric Deacetylation

Rationale: Hydrazine acetate selectively cleaves the anomeric acetate without affecting the other seven protecting groups, preventing acetyl migration.

  • Dissolution: In a 2L reactor, dissolve 100 g (147 mmol) of

    
    -Lactose Octaacetate in 600 mL  of DMF (warm to 50°C if necessary to dissolve, then cool to RT).
    
  • Reaction: Add 16.2 g (176 mmol, 1.2 eq) of Hydrazine Acetate.

  • Incubation: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 2:1). The starting material (

    
    ) converts to the hemiacetal (
    
    
    
    ).
  • Quench & Workup: Dilute with 1L Ethyl Acetate . Wash with water (3 x 500 mL) to remove DMF and hydrazine residues.

  • Purification: Dry organic layer over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Concentrate in vacuo.[1] The residue is often a foam. Crystallize  from Ethanol/Ether to obtain Hepta-O-acetyl-lactose hemiacetal.
    
    • Target Yield: 85–90% (~85 g).

Step B: Imidate Formation (The

Method)

Rationale: While DBU is faster, it often leads to "over-reaction" and N-acyl rearrangement on large scales. Anhydrous


 provides a heterogeneous, mild basic environment that favors the kinetic formation of the 

-imidate or thermodynamic

-imidate (depending on time) without degradation.
  • Setup: Flame-dry a 2L 3-neck flask under Nitrogen.

  • Solvation: Dissolve 85 g (133 mmol) of the Hemiacetal (from Step A) in 500 mL of anhydrous DCM.

  • Reagent Addition: Add 67 mL (665 mmol, 5 eq) of Trichloroacetonitrile.

    • Safety:

      
       is highly toxic. Use a closed addition funnel.
      
  • Base Addition: Add 73 g (532 mmol, 4 eq) of anhydrous, finely powdered

    
    .
    
  • Reaction: Stir vigorously at room temperature for 12–18 hours.

    • Note: The reaction is heterogeneous. Efficient mechanical stirring is required.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid base. Rinse the pad with DCM.

  • Isolation: Concentrate the filtrate at <30°C (heat sensitive!).

  • Crystallization: Dissolve the residue in a minimum amount of Diethyl Ether or MTBE and add Hexane dropwise until turbid. Store at -20°C.

    • Result: White crystalline solid (predominantly

      
      -anomer).
      
    • Target Yield: 80–85% (~85 g).

Protocol 2: Application - Glycosylation (Coupling)

Context: Synthesis of the core skeleton of Lacto-N-neotetraose (Gal


1-4GlcNAc-...).
Reaction:  Coupling HAL-TCA with a Glucosamine Acceptor.
Experimental Setup
  • Donor: HAL-TCA (1.2 equivalents).

  • Acceptor: Benzyl-protected Glucosamine (ROH) (1.0 equivalent).

  • Promoter: TMSOTf (0.1 equivalents).[1][2]

  • Solvent: DCM (0.1 M concentration relative to acceptor).

Workflow
  • Drying (Critical): Co-evaporate both Donor and Acceptor with Toluene (x3) to remove trace moisture. Place in a vacuum desiccator with

    
     overnight.
    
  • Activation: Dissolve Donor and Acceptor in anhydrous DCM in the reaction vessel. Add freshly activated 4Å Molecular Sieves (powdered). Stir for 1 hour at RT.

  • Cooling: Cool the mixture to -30°C .

    • Reasoning: Low temperature suppresses side reactions (like elimination or N-acyl transfer) and enhances

      
      -selectivity.
      
  • Initiation: Add TMSOTf dropwise.

  • Monitoring: Stir at -30°C for 30 mins, then allow to warm to 0°C over 1 hour. Monitor TLC for disappearance of the Acceptor.

  • Quenching: Add Triethylamine (Et3N) (0.2 mL) to neutralize the acid.

  • Workup: Filter through Celite. Wash filtrate with

    
     (sat.) and Brine.[3]
    
  • Data Analysis: Check NMR for the characteristic doublet at

    
     4.4–4.6 ppm  with 
    
    
    
    Hz, confirming the
    
    
    -linkage.

Critical Process Parameters (CPPs) & Troubleshooting

Stability Management

The trichloroacetimidate moiety is sensitive to:

  • Hydrolysis: Converts back to hemiacetal + trichloroacetamide. Prevention: Store under Argon at -20°C.

  • Rearrangement: The Chapman rearrangement (O-to-N migration) occurs thermally or with excess strong base. Prevention: Use

    
     method; Keep rotary evaporator bath <30°C.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Hydrolysis) Wet solvents or atmosphereRe-dry DCM over

. Increase molecular sieves load.
N-Acyl Rearrangement Reaction temp too highKeep coupling < 0°C. Do not heat during concentration.
Orthoester Formation Acid catalyst too weakEnsure TMSOTf is fresh. Avoid using

if orthoesters persist.

-Anomer Product
Non-participating group?Verify C2-acetate integrity. Check if solvent (Ether) is promoting

. Switch to DCM/ACN.

Visualization: Synthesis Workflow

Synthesis Lactose Lactose (Crude) Octaacetate Lactose Octaacetate (Purified by Crystallization) Lactose->Octaacetate Ac2O, NaOAc Microwave or Reflux Hemiacetal Hepta-O-acetyl-lactose Hemiacetal Octaacetate->Hemiacetal Hydrazine Acetate DMF, RT (Selective) HAL_TCA HAL-TCA (Final Donor) Hemiacetal->HAL_TCA CCl3CN, K2CO3 DCM, 12h (Stable Route)

Caption: Step-by-step synthetic route from Lactose to HAL-TCA emphasizing the stable K2CO3 protocol.

References

  • Synthesis of Lacto-N-neotetraose: Bandara, M. D., et al.[4][5] "The chemical synthesis of human milk oligosaccharides: lacto-N-neotetraose." Beilstein Journal of Organic Chemistry, 2020.

  • Schmidt Donor Methodology: Schmidt, R. R., & Michel, J.
  • Large-Scale Lactose Acetylation: Xu, P., et al.

    
    -Lactose Octaacetate."[6] Journal of Carbohydrate Chemistry, 2012.[6] [6]
    
  • Imidate Stability & K2CO3 Method: Prudden, A. R., et al. "Synthesis of Lacto-N-Tetraose." Journal of Organic Chemistry, 2017. (Describes the use of K2CO3 to prevent decomposition).

  • Microwave Synthesis: "Microwave-Assisted Synthesis of Lactose Octaacetate." BenchChem Application Notes, 2025.

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselectivity in Hepta-o-acetyl-lactose-1-o-trichloroacetimidate Glycosylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced glycosylation chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Hepta-o-acetyl-lactose-1-o-trichloroacetimidate as a glycosyl donor. Our goal is to provide you with in-depth troubleshooting strategies and field-proven insights to help you master the stereoselectivity of your reactions and overcome common experimental hurdles.

The stereochemical outcome of a glycosylation is not a matter of chance; it is dictated by a delicate interplay of various factors.[1][2] For donors like Hepta-o-acetyl-lactose-1-o-trichloroacetimidate, the acetyl protecting group at the C-2 position of the glucose moiety is a "participating group." This feature is fundamental to its reactivity and is the primary determinant of the stereochemical outcome, strongly favoring the formation of the 1,2-trans-glycosidic linkage (β-glycoside).[3] This guide will explain this principle and provide solutions for when experimental results deviate from this expected outcome.

Frequently Asked Questions (FAQs): Understanding the Fundamentals
Q1: What is the expected stereochemical outcome when using Hepta-o-acetyl-lactose-1-o-trichloroacetimidate, and why?

A1: You should anticipate predominantly the β-glycoside (a 1,2-trans linkage). The reason lies in a mechanism called neighboring group participation .[3] The acetyl group at the C-2 position of the glucose unit attacks the anomeric center as the trichloroacetimidate leaving group is activated. This forms a cyclic dioxolanylium ion intermediate which sterically blocks the α-face of the sugar. Consequently, the incoming nucleophile (your glycosyl acceptor) can only attack from the opposite, unhindered β-face, leading to the formation of the β-glycoside with high selectivity.

Q2: Beyond neighboring group participation, what are the critical factors that can still influence the α/β ratio?

A2: While neighboring group participation is the dominant directive force, several environmental and substrate factors can modulate the stereoselectivity.[2][4] These include:

  • Reaction Temperature: Temperature influences the reaction kinetics and thermodynamics. Lower temperatures generally favor the kinetically controlled product (in this case, the β-anomer), while higher temperatures can sometimes lead to the formation of the thermodynamically favored α-anomer.[1][5][6]

  • Solvent System: The solvent plays a critical role in stabilizing or destabilizing reaction intermediates.[7] Non-participating solvents like dichloromethane (DCM) are standard. However, solvents like acetonitrile can further promote β-selectivity, whereas ethereal solvents (like diethyl ether or THF) are known to favor α-linkages in systems without neighboring group participation and should be used with caution here.[5][8]

  • Lewis Acid Promoter: The choice, strength, and stoichiometry of the Lewis acid (e.g., TMSOTf, BF₃·OEt₂) are paramount.[9] A highly reactive promoter can push the reaction towards a more dissociative Sₙ1-like mechanism, potentially compromising the stereocontrol exerted by the participating group.[10]

  • Acceptor Nucleophilicity: The reactivity of the glycosyl acceptor influences the reaction mechanism. Highly reactive acceptors favor a bimolecular (Sₙ2-like) pathway, reinforcing the stereodirecting effect of the C-2 acetyl group. Conversely, poorly nucleophilic acceptors might require harsher conditions that can erode selectivity.[10]

Q3: A significant portion of my donor is converting into a trichloroacetamide byproduct. What is happening and how can I prevent this?

A3: This is a well-documented side reaction for trichloroacetimidate donors.[11] The byproduct, an anomeric trichloroacetamide, is not formed by a simple intramolecular rearrangement. Instead, it arises from an intermolecular aglycon transfer where an unactivated donor molecule acts as a nucleophile, attacking an activated donor.[11][12][13] This process is especially problematic with less reactive acceptors, where the concentration of activated donor is high. To mitigate this, the "inverse glycosylation procedure" is highly effective. In this method, the donor is added slowly to a mixture of the acceptor and the activator, keeping the concentration of the activated donor to a minimum at all times.[11]

Troubleshooting Guide: Common Issues & Strategic Solutions
Problem 1: Poor β-selectivity / Significant Formation of the α-Glycoside

This outcome suggests that the neighboring group participation mechanism is being undermined. Here is a systematic approach to troubleshoot this issue.

  • Logical Troubleshooting Workflow

G start Poor β-Selectivity Observed temp Is reaction run at low temp? (-78°C to -40°C) start->temp solvent What is the solvent? (e.g., DCM, MeCN, Et2O) temp->solvent Yes sol_high_temp High temp can favor thermodynamic α-product. temp->sol_high_temp No lewis_acid Review Lewis Acid conditions (Type, Stoichiometry) solvent->lewis_acid DCM/MeCN sol_ether Ethereal solvents can promote α-linkages. solvent->sol_ether Ether sol_strong_la Excess/strong LA promotes Sₙ1, reducing selectivity. lewis_acid->sol_strong_la >0.2 eq or very strong end β-Selectivity Improved lewis_acid->end Catalytic (0.1 eq) act_temp ACTION: Lower temperature to -78°C and monitor. sol_high_temp->act_temp act_solvent ACTION: Switch to anhydrous DCM or Acetonitrile. sol_ether->act_solvent act_lewis_acid ACTION: Use catalytic (0.1 eq) TMSOTf. Ensure it's fresh. sol_strong_la->act_lewis_acid act_temp->end act_solvent->end act_lewis_acid->end

Caption: A decision-making workflow for troubleshooting poor β-selectivity.

  • Detailed Solutions

    • Lower the Reaction Temperature: The formation of the dioxolanylium intermediate is kinetically favored. Running the reaction at cryogenic temperatures (e.g., -40°C to -78°C) ensures this pathway dominates.[6] If you are running the reaction at 0°C or room temperature, this is the first parameter to change.

    • Re-evaluate Your Solvent Choice: Solvents are not inert bystanders. While DCM is a good starting point, if α-anomer formation persists, switching to acetonitrile (MeCN) can enhance β-selectivity.[8] Absolutely avoid ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF), as they can coordinate with the intermediate oxocarbenium ion and promote α-glycoside formation.[5][14]

    • Optimize the Lewis Acid Promoter:

      • Stoichiometry: Use a strictly catalytic amount of the promoter (e.g., 0.1-0.2 equivalents of TMSOTf). Using a full equivalent or excess can lead to a highly reactive Sₙ1-like mechanism where the oxocarbenium ion has a longer lifetime, allowing for potential equilibration or attack before the C-2 group can effectively participate.

      • Strength: TMSOTf is a strong activator. If issues persist, consider a weaker Lewis acid like BF₃·OEt₂. The goal is to activate the trichloroacetimidate leaving group just enough for the C-2 acetyl group to participate efficiently.[9]

Problem 2: Reaction is Sluggish, with Low Yield and Donor Decomposition

This often points to issues with reagents, reaction setup, or a poorly reactive acceptor.

  • Ensure Strictly Anhydrous Conditions: Glycosylation reactions are extremely sensitive to moisture. Water will readily hydrolyze your activated donor or the promoter.[15]

    • Action: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents freshly passed through a solvent purification system or from a sealed bottle. Use freshly activated molecular sieves (4 Å) in the reaction vessel.[15]

  • Verify Reagent Quality:

    • Donor: Ensure the Hepta-o-acetyl-lactose-1-o-trichloroacetimidate is pure and has been stored correctly under anhydrous conditions.

    • Acceptor: The acceptor must be scrupulously dried, typically by azeotropic distillation with toluene, before use.

    • Promoter: Lewis acids like TMSOTf are highly hygroscopic and can lose activity over time. Use a fresh bottle or a freshly opened ampoule for best results.

  • Address Low Acceptor Reactivity: If your acceptor is sterically hindered or electronically deactivated, more forcing conditions may be needed.

    • Action: You may need to slowly increase the reaction temperature from -78°C to -40°C or -20°C.[15] Be aware this is a trade-off that may slightly decrease stereoselectivity. Alternatively, increasing the equivalents of the donor (e.g., to 1.5 eq) can help drive the reaction to completion.

Data Presentation & Experimental Protocols
Table 1: Influence of Solvent on Stereoselectivity

The following table summarizes general trends observed in glycosylation reactions. While the C-2 participating group in Hepta-o-acetyl-lactose strongly directs for the β-anomer, the solvent can still modulate the final ratio.

SolventTypical Mechanism InfluenceExpected Outcome with Participating Donor
Dichloromethane (CH₂Cl₂)Relatively non-participatingHigh β-selectivity
Acetonitrile (CH₃CN)Promotes Sₙ2-like pathways; nitrile effectExcellent β-selectivity[5][8]
Diethyl Ether (Et₂O)Participating; stabilizes oxocarbenium ionCan slightly decrease β-selectivity[5][14]
Tetrahydrofuran (THF)Participating; similar to Et₂OCan slightly decrease β-selectivity[14]
Protocol 1: Standard High β-Selective Glycosylation

This protocol is optimized for achieving high β-selectivity with a standard primary or secondary alcohol acceptor.

  • Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum. Cool to room temperature under a positive pressure of Argon.

    • Add the glycosyl acceptor (1.0 eq) and freshly activated powdered 4 Å molecular sieves.

    • Dissolve the contents in anhydrous Dichloromethane (to achieve a final concentration of ~0.05 M). Stir the mixture for 30 minutes at room temperature.

    • In a separate flame-dried flask, dissolve the Hepta-o-acetyl-lactose-1-o-trichloroacetimidate donor (1.2 eq) in anhydrous Dichloromethane.

  • Reaction:

    • Cool the acceptor/molecular sieve suspension to -78°C (dry ice/acetone bath).

    • Add the donor solution to the cooled acceptor suspension via cannula.

    • Stir for 15 minutes.

    • Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise via syringe.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Quench the reaction by adding a few drops of triethylamine or pyridine.

    • Allow the mixture to warm to room temperature.

    • Dilute with Dichloromethane and filter through a pad of Celite to remove molecular sieves.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Inverse Glycosylation to Minimize Trichloroacetamide Byproduct

This procedure is recommended when using poorly reactive acceptors or when byproduct formation is a significant issue.[11]

  • Preparation:

    • To a flame-dried flask under Argon, add the glycosyl acceptor (1.0 eq), activated 4 Å molecular sieves, and anhydrous Dichloromethane.

    • Cool the mixture to the desired reaction temperature (e.g., -40°C).

    • Add the Lewis acid promoter (e.g., TMSOTf, 0.1 eq) to this mixture.

    • Prepare a solution of the glycosyl donor (1.2 eq) in anhydrous Dichloromethane in a gas-tight syringe.

  • Reaction:

    • Add the donor solution to the acceptor/promoter mixture dropwise over 1-2 hours using a syringe pump.

    • After the addition is complete, allow the reaction to stir for an additional 30 minutes, monitoring by TLC.

  • Work-up:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Visualizing the Mechanism

The following diagram illustrates the key mechanistic step responsible for the high β-selectivity observed in these reactions.

Caption: Mechanism showing how the C-2 acetyl group leads to the β-glycoside.

References
  • Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry.
  • Controlling the stereoselectivity of glycosyl
  • Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry.
  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters.
  • Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Canadian Journal of Chemistry.
  • Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex.
  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction.
  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. PMC.
  • Optimization of glycosylation reaction conditions with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem.
  • Controlling the stereoselectivity of glycosyl
  • Predicting glycosylation stereoselectivity using machine learning. Chemical Science.
  • Recent Advances in Stereoselective Chemical O-Glycosyl
  • How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activ
  • A Comparative Guide to Lewis Acids in Glycosylation Activ
  • Stereoselective Synthesis of 1,2-cis-Glycosides. Glycoforum.

Sources

Optimization of catalyst concentration for Hepta-o-acetyl-lactose-1-o-trichloroacetimidate activation.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: 🟢 Operational Current Topic: Catalyst Optimization for Schmidt Glycosylation Target Reagent: Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (CAS: N/A for specific isomer mix, typically


-imidate for 

-activation or vice versa, but C2-participation dictates product).

Core Directive: The "Why" and "How" of Activation

Hepta-O-acetyl-lactose-1-O-trichloroacetimidate is a disaccharide donor used to introduce the lactose moiety into complex glycoconjugates. Unlike simple monosaccharides, its bulk requires precise kinetic control. The activation relies on the Schmidt Trichloroacetimidate Method , where a Lewis Acid (LA) complexes with the imidate nitrogen, turning the trichloroacetimidate into a potent leaving group.

The Critical Balance:

  • Too Low Catalyst: The reaction stalls. The donor hydrolyzes slowly due to trace moisture before it can couple.

  • Too High Catalyst: The donor undergoes Chapman Rearrangement (O-to-N migration), forming a stable, unreactive N-trichloroacetyl amide byproduct.

Troubleshooting Tickets (Q&A Format)

Ticket #101: "My reaction turns dark immediately, and I see multiple spots on TLC."

Diagnosis: Catalyst Overload / Temperature Shock. Root Cause: Adding strong Lewis acids (TMSOTf) at room temperature or in high concentration causes rapid decomposition of the donor and potential polymerization of the THF/DCM solvent or protecting groups.

Resolution:

  • Reduce Concentration: Lower TMSOTf to 0.05 – 0.1 equivalents relative to the donor.

  • Temperature Control: The catalyst must be added at -78°C or -40°C . Allow the system to warm up slowly only if conversion is incomplete.

  • Dilution: Dilute the TMSOTf in the reaction solvent (DCM) before addition to prevent local "hotspots" of acidity.

Ticket #102: "I isolated a byproduct that looks like the donor but is unreactive."

Diagnosis: Chapman Rearrangement (Formation of N-Trichloroacetyl amide). Root Cause: This is the thermodynamic sink of the reaction. It occurs when the activation energy is provided (heat) but the nucleophile (acceptor) is too slow or sterically hindered to intercept the oxocarbenium ion.

Resolution:

  • Switch Catalyst: If TMSOTf causes rearrangement, switch to

    
      (Boron trifluoride etherate). It is milder and can be used at higher equivalents (0.2 – 0.5 eq) without forcing the rearrangement as aggressively.
    
  • Inverse Addition: Add the donor slowly to a mixture of Acceptor + Catalyst. This keeps the steady-state concentration of the activated donor low, favoring coupling over rearrangement.

Ticket #103: "Yield is low, and I see the hemiacetal (hydrolysis)."

Diagnosis: Moisture Contamination / Inactive Molecular Sieves. Root Cause: The trichloroacetimidate is extremely moisture-sensitive.[1] The catalyst will activate the donor, and if water is more accessible than your acceptor, hydrolysis occurs.

Resolution:

  • Sieve Protocol: Use 4Å Molecular Sieves (powdered) , activated at 300°C under high vacuum for 3+ hours immediately before use.

  • Scavenger: Ensure the solvent (DCM) is distilled over

    
     or passed through an activated alumina column.
    

Comparative Data: Catalyst Selection

ParameterTMSOTf (Trimethylsilyl trifluoromethanesulfonate)

(Boron trifluoride etherate)
Reactivity Very High (Aggressive)Moderate (Mild)
Standard Conc. 0.01 – 0.1 eq 0.1 – 0.5 eq
Primary Risk Donor decomposition / AnomerizationSlower reaction times
Temp Window Must start at -78°CCan often start at -40°C or -20°C
Selectivity High

-selectivity (via C2-OAc participation)
High

-selectivity (via C2-OAc participation)
Best For Unreactive/Sterically hindered acceptorsHighly reactive acceptors or unstable donors

Visualizing the Pathway

The following diagram illustrates the activation pathway and the divergence between the desired glycosylation and the fatal Chapman rearrangement.

G Donor Hepta-O-acetyl-lactose Trichloroacetimidate Activated Activated Complex (Oxocarbenium Ion) Donor->Activated Activation (+LA) LA Lewis Acid (TMSOTf or BF3) LA->Activated Rearranged SIDE PRODUCT: N-Trichloroacetyl Amide (Dead End) Activated->Rearranged High T / Slow Acceptor (Chapman Rearrangement) Product DESIRED PRODUCT: $beta$-Glycoside (1,2-trans) Activated->Product + Acceptor (Fast) Hydrolysis SIDE PRODUCT: Hemiacetal (Hydrolysis) Activated->Hydrolysis + Water

Figure 1: Reaction pathway showing the competition between successful glycosylation and the Chapman rearrangement/hydrolysis side reactions.

Standardized Optimization Protocol

Objective: Coupling Hepta-O-acetyl-lactose-1-O-trichloroacetimidate with a primary alcohol acceptor.

Reagents:

  • Donor: 1.2 – 1.5 equivalents.

  • Acceptor: 1.0 equivalent.[1][2]

  • Catalyst: TMSOTf (0.05 eq) OR

    
     (0.2 eq).
    
  • Solvent: Anhydrous DCM (

    
    ).
    
  • Additives: 4Å Molecular Sieves (Activated, Powdered).

Step-by-Step Workflow:

  • Drying (Crucial): Co-evaporate the Donor and Acceptor with dry toluene (

    
    ) to remove trace water.[2] Place under high vacuum for 2 hours.
    
  • Solvation: Dissolve Donor and Acceptor in anhydrous DCM (0.1 M concentration relative to acceptor) in a flame-dried flask under Argon.

  • Sieve Addition: Add activated 4Å MS. Stir at Room Temperature for 30 mins to scavenge residual moisture.

  • Cooling: Cool the mixture to -40°C (Acetonitrile/Dry Ice bath) or -78°C (Acetone/Dry Ice).

    • Note: For lactose donors, -40°C is often sufficient and prevents gelation, but -78°C is safer for TMSOTf.

  • Activation: Add the Catalyst (dissolved in minimal DCM) dropwise.

  • Monitoring:

    • TLC Check at 15 mins.

    • If no reaction: Warm to -20°C.

    • If Donor is consumed but no Product: Check for rearrangement (lower

      
       usually).
      
  • Quenching: Once complete, add Triethylamine (Et3N) (2-3 drops) to neutralize the acid before warming to room temperature. This prevents acid-catalyzed degradation during workup.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Start TLC Analysis (15 mins post-addition) CheckDonor Is Donor Consumed? Start->CheckDonor DonorYes No (Donor Present) CheckDonor->DonorYes DonorNo Yes (Donor Gone) CheckDonor->DonorNo TempCheck Is Temp < -40°C? DonorYes->TempCheck WarmUp Action: Warm to -20°C TempCheck->WarmUp Yes AddCat Action: Add 0.05 eq more Catalyst TempCheck->AddCat No (Already warm) CheckProduct Is Product Visible? DonorNo->CheckProduct Success Success: Quench with Et3N CheckProduct->Success Yes FailAnalysis Analyze Byproduct Rf CheckProduct->FailAnalysis No Rearrange Lower Rf than Donor? Likely Amide Rearrangement FailAnalysis->Rearrange Hydrolysis Baseline/Polar Spot? Likely Hydrolysis FailAnalysis->Hydrolysis

Figure 2: Logic flow for in-process reaction monitoring.

References

  • Schmidt, R. R., & Michel, J. (1980).[2] Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides.[2] Angewandte Chemie International Edition in English.
  • Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs‐Knorr Method?. Angewandte Chemie International Edition in English.

  • Zhu, X., & Schmidt, R. R. (2009). New Principles for Glycoside-Bond Formation. Angewandte Chemie International Edition.

  • van de Vrande, K. N. A., & Codée, J. D. C. (2023).[3] Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction.[3][4][5][6] Organic Letters.

Sources

Purification challenges of products from Hepta-o-acetyl-lactose-1-o-trichloroacetimidate reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the GlycoTech Synthesis Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. Below is a specialized troubleshooting guide for the purification and analysis of products derived from Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (HAL-TCA) glycosylations.

This guide moves beyond standard textbook procedures to address the specific "pain points" of Schmidt glycosylation with bulky disaccharide donors: the persistent trichloroacetamide byproduct, the kinetic orthoester trap, and the thermodynamic Chapman rearrangement.

Part 1: Diagnostic Triage

Before modifying your purification, diagnose the crude mixture. Use this decision matrix based on your


H NMR (in CDCl

) and TLC data.

The "Golden Region" for Diagnosis: Focus on


 4.5 – 6.5 ppm (Anomeric protons) and 

8.0 – 9.0 ppm (Imidate NH).
Observation (NMR/TLC)DiagnosisRoot CauseImmediate Action
New Spot (Rf ~0.3-0.4), NMR

6.0-6.5 (s)
Rearrangement Reaction temp too high; "Chapman Rearrangement" to N-glycosyl acetamide.Stop. This is a dead-end product. Cannot be converted. Restart with strict temp control.
New Spot (Rf > Product), NMR

~5.5-6.0
Orthoester Kinetic trap. C2-Acetate participation arrested before rearrangement.Do not quench. Add more Lewis Acid (TMSOTf) and warm slightly to force rearrangement to glycoside.
Streak/Co-eluting Spot, NMR

6.5-7.0 (br)
TCA-NH

Trichloroacetamide byproduct co-eluting with product.Proceed to Purification Protocol A (Base Wash) or B (Chilled Column).
Spot at Baseline, NMR

5.3 (d, J~3Hz)
Hydrolysis Water entry. Reversion to Lactose Heptaacetate hemiacetal.Check Solvents. Dry toluene azeotrope required.[1] Use 4Å MS.

Part 2: The Reaction & Failure Pathways

Understanding why you are seeing these impurities is the first step to removing them. The bulky lactose donor is prone to steric issues that slower monosaccharides avoid.

G Start HAL-TCA Donor (Activated) Oxo Oxocarbenium Ion Start->Oxo TMSOTf -78°C Rearrange N-Glycosyl TCA-Amide Start->Rearrange Heat (> -20°C) Chapman Rearrangement Byprod TCA-NH2 (Byproduct) Start->Byprod Leaving Group Ortho Orthoester (Kinetic Trap) Oxo->Ortho C2-OAc Attack (Fast) Product Beta-Glycoside (Thermodynamic) Oxo->Product Direct Attack (Steric dependent) Ortho->Product Rearrangement (Slow, Acid cat.)

Figure 1: The Schmidt Glycosylation Pathway for Lactose Donors. Note that the Orthoester is often a stable intermediate that requires time or heat to convert to the desired Beta-Glycoside.

Part 3: Troubleshooting & Purification Protocols

Challenge 1: The "Ghost" Peak (Trichloroacetamide Removal)

The Issue: The leaving group, trichloroacetamide (TCA-NH


), is a polar amide that often co-elutes with glycosylated products, especially when using Ethyl Acetate/Hexane gradients. It appears as a white solid that contaminates your "pure" fractions.

Solution A: The Basic Wash (The "Jensen" Method) Controversial but effective. While acetates are base-labile, they are stable enough for a rapid cold wash which solubilizes the TCA-NH


 as a salt.
  • Dilute: Dilute your crude reaction mixture with Et

    
    O (Ether is preferred over DCM for better phase separation).
    
  • Chill: Cool the separating funnel to 0°C (ice bath).

  • Wash: Wash rapidly (shake for 15 seconds) with cold 1M NaOH .

  • Neutralize: Immediately wash with Saturated NH

    
    Cl.
    
  • Dry: Dry over MgSO

    
     and concentrate.
    
    • Result: The TCA-NH

      
       (pKa ~10.6) is deprotonated and moves to the aqueous layer. The acetyl groups on lactose remain intact if done quickly.
      

Solution B: The "Toluene Trick" (Chromatography) If your product is base-sensitive, do not use NaOH. Change your chromatography solvent.

  • Standard: Hexane : EtOAc (TCA-NH

    
     trails and streaks).
    
  • Optimized: Toluene : EtOAc (or Toluene : Acetone).

    • Why: Toluene interacts with the

      
      -systems and polarizability of the chlorinated amide differently than Hexane, often altering its Rf relative to the sugar.
      
Challenge 2: The Orthoester Trap

The Issue: You isolated a product that looks almost right, but the


C NMR shows a signal at ~120-124 ppm (orthoester carbon) instead of ~100 ppm (anomeric), and the H1 signal is shifted upfield.

The Fix (In-situ Rearrangement): The orthoester is formed by the neighboring group participation of the C2-acetate. It is not a dead end; it is a resting state.

  • Do not work up yet. If TLC shows the orthoester (often runs slightly higher/lower than product depending on the acceptor), keep the reaction anhydrous.

  • Acidify: Add a fresh aliquot of TMSOTf (0.1 eq).

  • Warm: Allow the reaction to warm from -78°C to -20°C (or even 0°C) slowly.

  • Monitor: The orthoester spot should disappear, converting to the glycoside.

Challenge 3: Anomeric Selectivity ( vs )

The Issue: You desire the


-lactoside (1,2-trans), but you see 

-anomer contamination.
  • Mechanism: The C2-OAc group on the glucose ring of lactose should ensure

    
    -selectivity via the acyloxonium ion. However, the "mismatched" nature of bulky acceptors can force 
    
    
    
    -attack.

Protocol for Maximizing


-Selectivity: 
  • Solvent: Use DCM (Dichloromethane). Avoid Ether (promotes

    
    ).
    
  • Temperature: Start at -78°C . High temperatures favor the thermodynamic

    
    -anomer (anomerization) or the Chapman rearrangement.
    
  • Nitrile Effect: If selectivity is poor, switch the solvent to Acetonitrile at -40°C. Acetonitrile forms an

    
    -nitrilium intermediate that exclusively blocks the 
    
    
    
    -face, forcing
    
    
    -attack (kinetic control).

Part 4: Technical FAQ

Q: My donor (HAL-TCA) hydrolyzed before I could add the acceptor. Why? A: Lactose heptaacetate imidate is extremely moisture sensitive.

  • Fix: Do not rely on "oven-dried" glassware alone. You must azeotrope the donor and acceptor with dry toluene 3x before adding the catalyst. Use activated 4Å Molecular Sieves (powdered, heat-gun activated under vacuum) in the reaction vessel.

Q: Can I recrystallize the product instead of running a column? A: Yes, for Lactose derivatives.

  • Peracetylated lactosides crystallize well from hot Ethanol or EtOAc/Hexane .

  • Tip: If TCA-NH

    
     is present, it is often more soluble in cold ethanol than the peracetylated sugar. Chill the mother liquor to -20°C to crash out the sugar, leaving the amide in solution.
    

Q: The reaction turns dark/black upon adding TMSOTf. A: This indicates decomposition of the sugar backbone, likely due to high acid concentration or temperature.

  • Fix: Dilute the TMSOTf in DCM before addition (do not add neat). Add dropwise. Ensure temp is <-40°C.

References

  • Schmidt, R. R., & Michel, J. (1980).[1] Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition.[1] Link
  • Heuckendorff, M., & Jensen, H. H. (2017).[2] Removal of some common glycosylation by-products during reaction work-up. Carbohydrate Research, 439, 50–56.[2] (Describes the NaOH wash for trichloroacetamide removal). Link

  • Yu, B., & Sun, J. (2010).[1] Glycosylation with glycosyl N-phenyltrifluoroacetimidates (PTFAI) and a perspective of the future development of new glycosylation methods. Chemical Communications.[1] (Discusses side reactions and donor stability). Link

  • Nigudkar, S. S., & Demchenko, A. V. (2015). Stereocontrolled chemical glycosylation: current challenges and future perspectives. Chemical Science. (Mechanistic insights on orthoesters and selectivity). Link

Sources

Technical Support Center: Temperature Optimization for Hepta-O-acetyl-lactose-1-O-trichloroacetimidate Glycosylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize glycosylation reactions utilizing the Hepta-O-acetyl-lactose-1-O-trichloroacetimidate donor (a classic Schmidt donor).

In carbohydrate chemistry, temperature is not merely a reaction accelerator; it is the primary physical switch that dictates the mechanistic pathway between kinetic trapping and thermodynamic control. This guide will deconstruct the causality behind temperature effects, provide actionable troubleshooting FAQs, and outline a self-validating standard operating procedure (SOP).

Mechanistic Causality: The Role of Temperature

To master this glycosylation, you must first understand the intermediate species. When Hepta-O-acetyl-lactose-1-O-trichloroacetimidate is activated by a Lewis acid (e.g., TMSOTf), the trichloroacetimidate leaving group is expelled, generating an oxocarbenium ion [1].

Because this donor possesses an ester (acetate) at the C2 position, it undergoes rapid Neighboring Group Participation (NGP) . The carbonyl oxygen of the C2-acetate attacks the anomeric center, forming a bicyclic acyloxonium ion . This intermediate effectively shields the


-face, directing the incoming glycosyl acceptor to attack from the 

-face to form a 1,2-trans (

) glycoside.

However, temperature dictates where and when the acceptor attacks:

  • Kinetic Control (<-40°C): At highly depressed temperatures, the acceptor lacks the thermal energy to attack the sterically hindered anomeric carbon. Instead, it attacks the more electrophilic and accessible dioxolane carbon of the acyloxonium ion, forming an orthoester [2]. This is a kinetic trap.

  • Thermodynamic Rearrangement (-20°C to 0°C): By allowing the reaction to warm slightly, the orthoester gains enough energy to reversibly open and rearrange into the thermodynamically stable

    
    -glycoside .
    
  • High-Temperature Degradation (>0°C): At elevated temperatures, the delicate equilibrium of intermediates breaks down. The reaction shifts toward the thermodynamically favored

    
    -glycoside  (driven by the anomeric effect)[2], and side reactions such as elimination (glycal formation) dominate[1].
    
Pathway Visualization

G Donor Hepta-O-acetyl-lactose Trichloroacetimidate Oxo Oxocarbenium Ion Intermediate Donor->Oxo TMSOTf - Trichloroacetamide Acylox Acyloxonium Ion (C2-Participation) Oxo->Acylox Rapid NGP Alpha 1,2-cis α-Glycoside (High Temp / Anomeric Effect) Oxo->Alpha High Temp (>0°C) Loss of NGP Control Ortho Orthoester (Kinetic Trap, <-40°C) Acylox->Ortho Acceptor Attack (Low Temp) Beta 1,2-trans β-Glycoside (Thermodynamic/Rearranged) Acylox->Beta Direct Attack Ortho->Beta TMSOTf + Heat (-20°C to 0°C)

Mechanistic pathways of lactose trichloroacetimidate glycosylation modulated by temperature.

Quantitative Impact of Temperature

The table below summarizes the expected outcomes of Hepta-O-acetyl-lactose trichloroacetimidate glycosylations across different temperature gradients, assuming standard activation (0.1–0.2 equiv. TMSOTf in dry CH₂Cl₂).

Temperature RangePrimary Intermediate/Product

Selectivity
Yield Profile & Common Side Reactions
-78°C to -40°C Orthoester (Kinetic Trap)Exclusively

(if rearranged)
Low yield of desired product; Orthoester accumulation.
-20°C to 0°C

-Glycoside (Thermodynamic)
High

(>1:10)
Optimal yield; Orthoester successfully rearranged.
> 0°C to 25°C

Mixture
Moderate (e.g., 1:3 to 1:1)Lower yield; Hydrolysis, Glycal formation (elimination).

Troubleshooting FAQs

Q1: I am running the glycosylation at -78°C to maximize


-selectivity, but NMR shows a major byproduct instead of the lactoside. What is happening? 
A1:  You have trapped the reaction at the orthoester stage. At extremely low temperatures, the nucleophilic acceptor attacks the most electrophilic site of the acyloxonium ion (the dioxolane carbon) rather than the anomeric center. To resolve this, do not quench the reaction at -78°C. Instead, allow the reaction mixture to slowly warm to -20°C or -10°C. The thermal energy, combined with the Lewis acid, will drive the rearrangement of the kinetic orthoester into the thermodynamic 1,2-trans (

) glycoside.

Q2: When I scale up the reaction, I notice a significant drop in


-selectivity and an increase in the 

-anomer. Why does scale affect stereochemistry?
A2: This is a classic temperature control failure. Trichloroacetimidate activation by TMSOTf is highly exothermic. In larger scale reactions, localized heating occurs if the promoter addition rate is too fast or cooling is insufficient. As the internal temperature spikes above 0°C, the reaction shifts toward thermodynamic control of the anomeric center, favoring the

-anomer due to the anomeric effect[2]. Ensure rigorous internal temperature monitoring and perform dropwise addition of the promoter.

Q3: Can I use room temperature to force a sluggish acceptor to react with the lactose donor? A3: It is highly discouraged. While elevated temperatures increase the overall reaction rate, they also promote donor degradation pathways, such as elimination to form the corresponding glycal, or hydrolysis if trace moisture is present. High temperatures frequently lead to inconsistent stereoselectivity[1]. Instead of raising the temperature, consider using a more reactive promoter or increasing the concentration of the reactants[3].

Q4: Does the choice of solvent interact with the temperature profile of this donor? A4: Yes. Dichloromethane (CH₂Cl₂) is standard and supports the NGP pathway well at low temperatures. However, if you are forced to run the reaction at higher temperatures and are losing


-selectivity, switching to a nitrile solvent like acetonitrile (MeCN) can help. Acetonitrile participates at the anomeric center to form an 

-nitrilium ion intermediate, which forces the acceptor to attack from the

-face, effectively restoring

-selectivity even at elevated temperatures[1][2].
Troubleshooting Workflow

G Start Analyze Glycosylation Outcome Check1 High Orthoester Formation? Start->Check1 Fix1 Increase Temp to -20°C or Add TMSOTf Check1->Fix1 Yes Check2 High α-Anomer Leakage? Check1->Check2 No Fix2 Lower Temp to -40°C or Change Solvent (MeCN) Check2->Fix2 Yes Check3 Low Yield / Donor Degradation? Check2->Check3 No Fix3 Ensure Strict Anhydrous Conditions & Pre-cool Check3->Fix3 Yes

Troubleshooting workflow for temperature-dependent glycosylation anomalies.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a temperature-gradient approach to ensure orthoester rearrangement while preventing high-temperature


-anomer leakage. It is designed as a self-validating system , meaning in-process checks are built into the steps to verify mechanistic progress.

Materials:

  • Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (1.2 equiv.)

  • Glycosyl Acceptor (1.0 equiv.)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.2 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4Å Molecular Sieves (AW-300)

Step-by-Step Methodology:

  • Azeotropic Drying: Co-evaporate the donor and acceptor with anhydrous toluene (3 × 5 mL) to remove trace water. Place under high vacuum for 2 hours.

  • Solvation & Sieving: Dissolve the mixture in anhydrous CH₂Cl₂ (to achieve a 0.05 M concentration of acceptor). Add freshly flame-dried 4Å molecular sieves. Stir at room temperature for 30 minutes under an argon atmosphere.

  • Kinetic Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath to achieve an internal temperature of -40°C . Stir for 10 minutes to equilibrate.

  • Activation: Add TMSOTf dropwise down the side of the flask.

    • In-Process Validation Check: The solution should exhibit a mild color change (often pale yellow). TLC (Hexane/EtOAc) should show rapid consumption of the donor and the appearance of a lower-running intermediate (the orthoester).

  • Kinetic Trapping Phase: Stir at -40°C for 30 minutes to ensure complete consumption of the donor and maximum formation of the orthoester intermediate.

  • Thermodynamic Rearrangement Phase: Gradually replace the cooling bath with a dry ice/brine bath to warm the reaction to -10°C over the course of 1 hour.

    • In-Process Validation Check: Monitor by TLC. You should observe the intermediate orthoester spot cleanly converting into the slightly higher-running

      
      -glycoside spot.
      
  • Quenching: Once the orthoester is fully consumed, quench the reaction at -10°C by adding Triethylamine (Et₃N) (1.0 equiv. relative to TMSOTf) to neutralize the Lewis acid before warming to room temperature.

    • In-Process Validation Check: The pale yellow color should dissipate immediately upon addition of the amine, confirming neutralization.

  • Workup: Filter through Celite to remove molecular sieves, concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide Source: National Institutes of Health (NIH) / PMC URL:1

  • An Empirical Understanding of the Glycosylation Reaction Source: Max Planck Institute (MPG.PuRe) / Journal of the American Chemical Society URL:4

  • Controlling the stereoselectivity of glycosylation via solvent effects Source: CDN Science Pub URL:2

  • Cation Clock Reactions for the Determination of Relative Reaction Kinetics in Glycosylation Reactions: Applications to Gluco- and Mannopyranosyl Sulfoxide and Trichloroacetimidate Type Donors Source: National Institutes of Health (NIH) / PMC URL:3

Sources

Troubleshooting unexpected byproducts in trichloroacetimidate-mediated glycosylations.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Unexpected Byproducts in Schmidt Donor Reactions Reference ID: TCA-GLYCO-TS-2026

Diagnostic Workflow

Before adjusting your reaction parameters, identify your failure mode using the decision tree below. This logic separates kinetic failures (rearrangement) from thermodynamic traps (orthoesters) and environmental contamination (hydrolysis).

GlycosylationTroubleshoot Start Start: Reaction Analysis (TLC / NMR) Q1 Is the Donor consumed? Start->Q1 Q2 Is the Product formed? Q1->Q2 Yes Check Lewis Acid/Temp Check Lewis Acid/Temp Q1->Check Lewis Acid/Temp No (Donor Intact) Q3 New spot Rf > Donor? Q2->Q3 No Success Success: Glycoside Formed Q2->Success Yes Q4 New spot Rf < Donor? Q3->Q4 No Rearrange Issue: Chapman Rearrangement (N-Acyl Urea Byproduct) Q3->Rearrange Yes (High Rf) Hydrolysis Issue: Hydrolysis (Hemiacetal + TCA Amide) Q4->Hydrolysis Yes (Hemiacetal) Orthoester Issue: Orthoester Trap (1,2-cis adduct) Q4->Orthoester Maybe (Check NMR)

Figure 1: Diagnostic logic flow for identifying common glycosylation failure modes based on TLC observations.

Critical Failure Modes & Solutions

Issue 1: The "Dead Donor" (Chapman Rearrangement)

Symptom: The donor is consumed rapidly, but no glycosylated product is formed. A new, UV-active spot appears (often running higher than the donor on TLC). NMR Signature: A characteristic N-H doublet (approx. 6.0–7.0 ppm) indicates the formation of N-trichloroacetyl acetamide.

Technical Insight: The trichloroacetimidate donor is an activated species.[1] Upon activation by a Lewis Acid (LA), it forms an oxocarbenium ion.[1] If the acceptor is sterically hindered or poorly nucleophilic, the departing trichloroacetimidate nitrogen (which remains in proximity as a counter-ion or tight ion pair) can attack the anomeric center.[2] This O→N migration (Chapman rearrangement) forms a thermodynamically stable, chemically inert N-glycosyl acetamide [1].

Corrective Protocol:

  • Temperature Control: The rearrangement is temperature-dependent. Run the reaction at -78°C and warm slowly. Do not exceed -20°C until the donor is consumed.

  • Order of Addition: Never add the Lewis Acid to the donor in the absence of the acceptor.

    • Correct: Donor + Acceptor + Sieves → Cool → Add LA.

    • Incorrect: Donor + LA → Add Acceptor (This guarantees rearrangement).

  • Switch Promoter: If using TMSOTf (strong), switch to BF₃·OEt₂ (milder). TMSOTf promotes the formation of the intimate ion pair that facilitates rearrangement [2].

Issue 2: The Orthoester Trap

Symptom: The reaction stalls. TLC shows a product spot, but acid hydrolysis during workup or subsequent steps destroys it. NMR Signature: Anomeric proton shifts upfield (e.g., δ 5.0–5.5 ppm depending on config) compared to the expected glycoside. C-O-C peaks in 13C NMR are distinct.

Technical Insight: When using C2-acyl protecting groups (acetates/benzoates) for neighboring group participation (NGP), the carbonyl oxygen attacks the oxocarbenium ion to form a dioxolenium ion. If the acceptor attacks the central carbon of this intermediate rather than the anomeric carbon, an orthoester is formed. This is a "kinetic trap" [3].

Corrective Protocol:

  • Rearrangement: Orthoesters can often be converted to the thermodynamic 1,2-trans glycoside in situ.

    • Action: Allow the reaction to warm to 0°C or room temperature.

    • Action: Add additional Lewis Acid (BF₃·OEt₂ is particularly effective at rearranging orthoesters) [4].

  • Acidity Check: Ensure your molecular sieves aren't too basic (avoid basic alumina or unwashed 4A sieves if using sensitive donors). Use AW-300 (Acid Washed) sieves.

Issue 3: Hydrolysis (The "Wet" Run)

Symptom: Recovery of the hemiacetal (donor precursor) and trichloroacetamide. Technical Insight: Water is a better nucleophile than your carbohydrate acceptor. It reacts with the activated donor immediately.

Corrective Protocol:

  • Sieve Activation: Flame-dry molecular sieves immediately before use under high vacuum.

  • Solvent Quality: Use distilled DCM (over CaH₂) or solvent from a dry-still system.

  • Proton Scavenger: If the acceptor is acid-sensitive, include 2,6-di-tert-butylpyridine (DTBP) to buffer the solution without quenching the Lewis Acid.

Promoter Selection Guide

Choosing the right activator is as critical as the donor itself. Use this comparison to select the correct reagent for your specific pathway.

FeatureTMSOTf (Trimethylsilyl trifluoromethanesulfonate)BF₃[3][4]·OEt₂ (Boron trifluoride etherate)
Acidity/Strength High (Superacidic) Moderate
Mechanism Generates reactive Glycosyl Triflates intermediate.Generates Glycosyl Fluorides or activates via coordination.
Reaction Speed Very Fast (< 15 mins at -78°C).Slower (Requires warming to -40°C or 0°C).
Risk Profile High risk of Chapman Rearrangement if acceptor is slow.Lower risk of rearrangement; High risk of Orthoester formation.
Best Use Case Unreactive acceptors; Low temperature kinetics.C2-participating donors; Rearranging orthoesters.
Handling Extremely moisture sensitive; fumes in air.Fumes; can darken with age (distill if brown).

Standardized "Gold Standard" Protocol

Objective: Coupling a Schmidt Donor (TCA) with a Secondary Alcohol Acceptor.

Reagents:

  • Donor (1.2 – 1.5 equiv)

  • Acceptor (1.0 equiv)

  • Activator: TMSOTf (0.1 – 0.2 equiv)

  • Solvent: Dry DCM (0.05 M concentration relative to donor)

  • Sieves: AW-300 (Powdered, activated)

Step-by-Step:

  • Azeotropic Drying: Co-evaporate both Donor and Acceptor with dry toluene (3x) to remove trace water.

  • Setup: Place Donor, Acceptor, and activated MS (AW-300) in a flame-dried flask under Argon/Nitrogen.

  • Solvation: Add dry DCM via syringe. Stir at Room Temp for 30 mins to ensure the environment is anhydrous (sieves scavenge residual moisture).

  • Cooling: Cool the mixture to -78°C (Acetone/Dry Ice bath). Allow 15 mins for thermal equilibration.

  • Activation: Add TMSOTf dropwise (diluted in DCM if reaction scale is small).

  • Monitoring: Stir at -78°C for 30 mins. Check TLC.

    • If Donor remains:[1] Warm to -40°C.

    • If Product forms: Quench immediately.

  • Quench: Add Et₃N (excess relative to TMSOTf) while still cold.

  • Workup: Warm to RT, filter through Celite, wash with NaHCO₃, dry over Na₂SO₄.

Mechanistic Visualization

Understanding the divergent pathways of the Oxocarbenium ion is essential for troubleshooting.

ReactionPathways Donor TCA Donor (Imidate) Oxo Oxocarbenium Ion Pair Donor->Oxo Activation LA Lewis Acid (TMSOTf/BF3) Glycoside O-Glycoside (Product) Oxo->Glycoside + Acceptor (Path A) Rearrange N-Acyl Urea (Dead End) Oxo->Rearrange + TCA Leaving Group (Path B: High Temp/No Acc) Ortho Orthoester (Kinetic Trap) Oxo->Ortho + C2-Acyl Group (Path C: NGP) Ortho->Glycoside Rearrangement (BF3/Time)

Figure 2: The divergent fate of the activated donor. Path A is desired. Path B is the rearrangement failure. Path C is the orthoester trap.

References

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition.

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research.

  • Garegg, P. J., et al. (1976).[5] The Orthoester Glycosylation Method. Acta Chemica Scandinavica.

  • Sun, J. S., et al. (2012). Revisit of the phenol O-glycosylation with glycosyl imidates, BF3·OEt2 is a better catalyst than TMSOTf.[4] Carbohydrate Research.

  • Nielsen, M. M., et al. (2016). Glycosylation intermediates studied using low temperature 1H- and 19F-DOSY NMR. Chemical Communications.[3]

Sources

Technical Support Center: Stability & Optimization of Hepta-O-acetyl-lactose-1-O-trichloroacetimidate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (HAL-TCA) is a powerful glycosyl donor, but it suffers from a specific "stability paradox." The very feature that makes it reactive—the trichloroacetimidate leaving group—renders it prone to two primary degradation pathways: hydrolysis (reversion to hemiacetal) and rearrangement (isomerization to the unreactive


-trichloroacetamide).

This guide provides a self-validating system to minimize these side reactions. The protocols below prioritize Inverse Addition and Strict Anhydrous Control to ensure the kinetic rate of glycosylation outcompetes the rate of degradation.

Module 1: Pre-Reaction Integrity (Storage & Handling)

Before the reaction begins, the donor is vulnerable to atmospheric moisture. Hydrolysis is irreversible and autocatalytic, as the trichloroacetamide byproduct is difficult to separate.

Quick Reference: Storage Conditions
ParameterSpecificationReason
Temperature -20°C (Long term)Slows kinetic degradation.
Atmosphere Argon/NitrogenPrevents moisture ingress.
Stabilizer None (Pure)Basic stabilizers (e.g.,

) may promote rearrangement; Acid traces promote hydrolysis.
Solvent Solid state preferredSolutions degrade faster than solids.
FAQ: Pre-Reaction Handling

Q: My donor has turned into a syrup/gum in the freezer. Is it usable? A: Likely not. A syrup texture usually indicates hydrolysis to the hemiacetal (Hepta-O-acetyl-lactose) and trichloroacetamide.

  • Diagnostic: Run a TLC.[1] The hemiacetal is much more polar (lower

    
    ) than the imidate.
    
  • Root Cause: The container was likely opened while cold, causing condensation. Always allow the vial to reach room temperature in a desiccator before opening.

Q: Can I purify the donor on silica gel if it degrades? A: Use caution. Silica gel is slightly acidic and can catalyze the rearrangement to the amide.

  • Solution: Pre-treat the silica column with 1%

    
     in Hexanes/EtOAc to neutralize acidity, but elute quickly.
    

Module 2: Reaction Optimization (The Glycosylation Event)

The critical failure mode for HAL-TCA is the Chapman-like Rearrangement (or Intermolecular Aglycon Transfer). This occurs when the Lewis Acid activates the donor, but the acceptor is not immediately available or is unreactive. The nitrogen of the imidate attacks the anomeric center, forming a stable, unreactive


-glycosyl amide.
The "Inverse Addition" Protocol

Standard addition (Donor + Acceptor


 add Catalyst) is risky for unstable donors. We recommend the Inverse Procedure.

Objective: Maintain the concentration of activated donor at a minimum relative to the acceptor.

Step-by-Step Methodology:

  • Vessel A (Acceptor Pool): Dissolve the Glycosyl Acceptor (1.0 - 1.5 equiv) and the Lewis Acid catalyst (TMSOTf, 0.1 equiv) in dry DCM. Add 4Å Molecular Sieves (MS).[2] Cool to -40°C or -78°C.

  • Vessel B (Donor Source): Dissolve HAL-TCA (1.0 equiv) in dry DCM.

  • The Transfer: Slowly add the solution from Vessel B into Vessel A over 30–60 minutes (via syringe pump or dropwise).

  • Rationale: As soon as a drop of donor hits the catalyst/acceptor mixture, it is immediately consumed by the excess acceptor, statistically preventing the rearrangement.

Visualizing the Competition Pathways

The diagram below illustrates the "Fate of the Imidate." Your goal is to force the green path and block the red paths.

G Donor HAL-TCA (Donor) Activated Oxocarbenium Ion / Activated Complex Donor->Activated Lewis Acid (TMSOTf) Activation Amide N-Trichloroacetyl Amide (Dead End) Donor->Amide Thermal Rearrangement (> 0°C) Product Desired Glycoside (Beta-anomer) Activated->Product + Acceptor (Fast w/ Inverse Addn) Activated->Amide Rearrangement (If Acceptor is slow/absent) Hemiacetal Hydrolysis Product (Hemiacetal) Activated->Hemiacetal + Water (Trace) Orthoester Orthoester (Kinetic Trap) Activated->Orthoester C2-OAc Participation (Reversible) Orthoester->Product Rearrangement (Longer time)

Caption: Reaction pathways for HAL-TCA. Green indicates the desired pathway; Red indicates irreversible degradation; Yellow indicates reversible intermediates.

Module 3: Troubleshooting Specific Failures

Scenario 1: "I isolated a byproduct with the same mass as my starting material."
  • Diagnosis: You have formed the

    
    -trichloroacetyl amide .
    
  • Mechanism: The imidate nitrogen attacked the anomeric center. This is thermodynamically favored.

  • Fix:

    • Switch to Inverse Addition (see Module 2).

    • Lower the reaction temperature (e.g., from -20°C to -78°C).

    • Switch Lewis Acid:

      
       is harsher and promotes rearrangement more than TMSOTf. Use TMSOTf.[1][3][4]
      
Scenario 2: "The reaction stalled, and I see a new spot that isn't product or donor."
  • Diagnosis: You likely formed an Orthoester .

  • Mechanism: The Acetyl group at C2 participates to stabilize the cation, forming a 1,2-orthoester. This is common with unreactive acceptors.

  • Fix:

    • Allow the reaction to run longer; orthoesters often rearrange to the

      
      -glycoside over time.
      
    • Increase the acidity slightly (add more TMSOTf) to open the orthoester ring.

Scenario 3: "Low yield, high recovery of hemiacetal."
  • Diagnosis: Hydrolysis occurred.

  • Fix:

    • Solvent: Ensure DCM is distilled over

      
       or from a fresh SPS column.
      
    • MS Prep: Flame-activate 4Å Molecular Sieves immediately before use. Standard oven drying is often insufficient for sensitive glycosylations.

Summary of Optimized Protocol

VariableRecommendation
Donor Hepta-O-acetyl-lactose-1-O-trichloroacetimidate
Acceptor 1.2 – 1.5 equivalents
Catalyst TMSOTf (0.1 – 0.2 eq) preferred over

Solvent DCM (Anhydrous)
Temperature -40°C to -20°C
Addition Mode Inverse (Donor added to Acceptor + Catalyst)
Workflow Diagram

Workflow cluster_0 Vessel A (Acceptor) cluster_1 Vessel B (Donor) Acceptor Acceptor + TMSOTf + 4Å MS in DCM Cool Cool Vessel A to -40°C Acceptor->Cool DonorSol HAL-TCA in DCM Add Slow Addition (Dropwise) DonorSol->Add Cool->Add Maintain Temp Quench Quench (Et3N) Add->Quench TLC Monitoring

Caption: Optimized "Inverse Addition" workflow to minimize donor rearrangement.

References

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition. Link
  • Sun, B., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. Link

  • Nielsen, M. M., & Pedersen, C. M. (2019).[5] Self-promoted and stereospecific formation of N-glycosides. Chemical Science (RSC). Link

  • BenchChem Technical Guides. (2025). A Comparative Guide to Lewis Acids in Glycosylation Activation. Link

Sources

Validation & Comparative

Stereoselectivity of Hepta-o-acetyl-lactose-1-o-trichloroacetimidate compared to thioglycosides.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereoselectivity of Hepta-O-acetyl-lactose-1-O-trichloroacetimidate compared to thioglycosides. Content Type: Publish Comparison Guide.

Executive Summary

In the synthesis of complex oligosaccharides containing lactose units, the choice between Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (Schmidt donor) and Thioglycoside donors is rarely a question of stereoselectivity, but rather one of reactivity, stability, and orthogonality .

The Bottom Line:

  • Stereoselectivity: Both donor types yield exclusive or near-exclusive

    
    -selectivity  (1,2-trans) due to the participating acetyl group at C-2.
    
  • Trichloroacetimidates: Best for terminal glycosylation steps where high reactivity is required to couple with sterically hindered acceptors. They are moisture-sensitive and have a shorter shelf-life.

  • Thioglycosides: Best for convergent block synthesis . They are shelf-stable, tolerant of various conditions, and can serve as acceptors in earlier steps before being activated as donors (orthogonal glycosylation).

Mechanistic Underpinnings: Why Both Yield -Anomers

To understand the stereochemical outcome, one must look beyond the leaving group (imidate vs. sulfur) and focus on the protecting group pattern.

Hepta-O-acetyl-lactose contains an acetyl ester at the C-2 position of the glucose unit (the reducing end). Regardless of whether the activation is triggered by a Lewis acid (for imidates) or a thiophilic promoter (for thioglycosides), the mechanism proceeds through Neighboring Group Participation (NGP) .

  • Activation: The leaving group is expelled, generating an oxocarbenium ion.[1]

  • Stabilization (NGP): The carbonyl oxygen of the C-2 acetyl group intramolecularly attacks the anomeric center, forming a five-membered acyloxonium ion (dioxolenium intermediate).

  • Stereocontrol: This ring blocks the

    
    -face (bottom face), forcing the acceptor alcohol to attack from the 
    
    
    
    -face (top face).
  • Result: Formation of the 1,2-trans (

    
    ) glycosidic bond.
    
Visualization: Mechanism of

-Selectivity (NGP)

NGP_Mechanism cluster_legend Key Insight Donor Donor (Imidate or Thio) Oxo Oxocarbenium Ion Donor->Oxo Activation (TMSOTf or NIS/TfOH) Acyloxonium C-2 Acyloxonium Intermediate (Face Blocked) Oxo->Acyloxonium C-2 Acetyl Attack (Fast) Product $beta$-Glycoside (1,2-trans) Acyloxonium->Product Acceptor Attack (Top Face Only) Note The C-2 Acetyl group dictates stereochemistry, NOT the leaving group.

Caption: Neighboring Group Participation (NGP) by the C-2 acetyl group ensures


-selectivity for both donor types.
Comparative Analysis: Performance & Data

While stereoselectivity is identical, the operational parameters differ significantly. The following data summarizes typical performance metrics for lactose/glucose donors in disaccharide synthesis.

Table 1: Technical Comparison Matrix
FeatureTrichloroacetimidate (Schmidt)Thioglycoside (e.g., Ethyl/Phenyl)
Activation Method Catalytic Lewis Acid (TMSOTf, BF

OEt

)
Stoichiometric Thiophile (NIS/TfOH, DMTST)
Reactivity Profile High . "Armed" donors react at -78°C.Moderate . Requires 0°C to RT for activation.
Stereoselectivity >95%

(due to NGP)
>95%

(due to NGP)
Typical Yield 80 – 95%70 – 90%
Moisture Sensitivity High. Hydrolyzes to hemiacetal easily.Low. Stable to aqueous workups.
Shelf Life Weeks/Months (at -20°C). Prone to rearrangement.Years (at RT). Indefinitely stable.
Side Reactions Rearrangement to N-trichloroacetamide (if too warm).Aglycon transfer (rare); Sulfonium byproducts.
Experimental Data Insights
  • Yield vs. Temperature: In a study comparing glucosyl donors, thioglycoside yields dropped significantly at lower temperatures (88% at 10°C

    
     45% at -10°C) due to sluggish activation, whereas trichloroacetimidates maintained high yields even at -78°C [1].
    
  • Selectivity Consistency: Research confirms that for donors with C-2 participating groups, the

    
     ratio is statistically indistinguishable between imidates and thioglycosides [1][2].
    
Decision Matrix: When to Use Which?

The choice of donor is strategic. Use the flowchart below to determine the optimal reagent for your synthesis.

Decision_Matrix Start Start: Choosing a Lactose Donor Q1 Is the acceptor sterically hindered or unreactive? Start->Q1 Q2 Do you need to store the donor for long periods? Q1->Q2 No Result_Imidate Use Trichloroacetimidate (High Reactivity) Q1->Result_Imidate Yes Q3 Is this a block synthesis (Donor was an acceptor)? Q2->Q3 No Result_Thio Use Thioglycoside (Stability/Orthogonality) Q2->Result_Thio Yes Q3->Result_Imidate No (Terminal Step) Q3->Result_Thio Yes

Caption: Strategic decision tree for selecting between Schmidt and Thioglycoside donors.

Detailed Experimental Protocols
Protocol A: Glycosylation with Hepta-O-acetyl-lactose-1-O-trichloroacetimidate

Best for: Final coupling steps with unreactive acceptors.

Reagents:

  • Donor: Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (1.2 equiv)

  • Acceptor: Glycosyl acceptor (1.0 equiv)

  • Promoter: TMSOTf (0.1 equiv)

  • Solvent: Anhydrous DCM (0.05 M)

  • Additives: 4Å Molecular Sieves (powdered, activated)

Step-by-Step:

  • Drying: Co-evaporate donor and acceptor with dry toluene (3x) to remove trace water.

  • Setup: Dissolve in anhydrous DCM under Argon atmosphere. Add activated 4Å molecular sieves. Stir for 30 min at RT.

  • Cooling: Cool the reaction mixture to -20°C (or -40°C for highly reactive systems).

  • Activation: Add TMSOTf dropwise.

    • Note: The reaction is usually fast (< 30 min). Monitor by TLC.[2]

  • Quench: Once complete, add Et

    
    N (1-2 drops) to neutralize the acid.
    
  • Workup: Filter through Celite to remove sieves. Wash with DCM. Wash filtrate with NaHCO

    
     (sat.) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: Glycosylation with Ethyl Hepta-O-acetyl-1-thio-lactoside

Best for: Block synthesis and large-scale intermediate preparation.

Reagents:

  • Donor: Ethyl hepta-O-acetyl-1-thio-

    
    -D-lactoside (1.2 equiv)
    
  • Acceptor: Glycosyl acceptor (1.0 equiv)

  • Promoter: N-Iodosuccinimide (NIS, 1.5 equiv) / Triflic Acid (TfOH, 0.1-0.2 equiv)

  • Solvent: Anhydrous DCM/Ether (depending on solubility)

Step-by-Step:

  • Drying: Co-evaporate donor and acceptor with toluene.

  • Setup: Dissolve in anhydrous DCM. Add activated 4Å molecular sieves and NIS . Stir for 15 min at RT (NIS is not strong enough to activate alone).

  • Cooling: Cool to 0°C (Thioglycosides require higher activation temps than imidates).

  • Activation: Add TfOH (catalytic) dropwise.

    • Visual Cue: Solution often turns dark violet/red due to iodine generation.

  • Completion: Stir at 0°C

    
     RT until TLC shows consumption of donor.
    
  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (thiosulfate) to reduce excess iodine (color disappears), then add NaHCO
    
    
    .
  • Workup: Extract with DCM. Wash with brine. Dry and concentrate.

References
  • An Empirical Understanding of the Glycosylation Reaction. Source: Max Planck Institute (MPG.PuRe). Summary: Comparative study showing identical stereochemical outcomes for participating donors regardless of leaving group (Imidate vs Thio), with imidates showing superior low-temp reactivity. URL:[Link]

  • Comparison of Thioglycoside Glycosyl Donor Reactivity. Source: ResearchGate / Parametric Analysis.[3] Summary: Detailed analysis of Relative Reactivity Values (RRV) and activation temperatures for thioglycosides vs. imidates. URL:[Link]

  • Glycosidation Using Trichloroacetimidate Donor (Protocol). Source: NCBI / Glycoscience Protocols. Summary: Standardized protocol for Schmidt glycosylation emphasizing moisture control. URL:[Link]

  • Activation of Thioglycosides Under Mild Alkylation Conditions. Source: NIH / PMC. Summary: Discusses the stability and activation versatility of thioglycosides in oligosaccharide assembly. URL:[Link]

Sources

Kinetic analysis of glycosylation with Hepta-o-acetyl-lactose-1-o-trichloroacetimidate.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Disarmed" Workhorse

In the hierarchy of glycosyl donors, Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (hereafter Lactose-TCA ) occupies a critical strategic niche. It represents a "disarmed" Schmidt donor—highly stable due to electron-withdrawing acetate groups, yet sufficiently reactive to undergo catalytic activation without the heavy metal promoters required by halides.

For researchers developing complex glycoconjugates or functionalized lactose derivatives, Lactose-TCA offers a superior balance of


-stereoselectivity  (via C2-neighboring group participation) and handling convenience  compared to thioglycosides or glycosyl bromides. This guide dissects the kinetic profile, mechanistic distinctiveness, and practical application of this reagent.

Mechanistic Foundation

To master the kinetics of Lactose-TCA, one must understand the "Push-Pull" mechanism of the Schmidt glycosylation and how it is modulated by the protecting group array.

The Schmidt Activation Cycle

Unlike Koenigs-Knorr donors (halides) that rely on stoichiometric heavy metals (Ag/Hg), Lactose-TCA is activated by catalytic Lewis acids (typically TMSOTf or


).
  • Coordination: The Lewis acid coordinates with the imidate nitrogen.

  • Departure: The trichloroacetimidate group departs as neutral trichloroacetamide.

  • Stabilization (The Kinetic Brake): The oxocarbenium ion is destabilized by the electron-withdrawing acetate groups (disarmed effect), slowing the reaction compared to benzylated equivalents.

  • Stereocontrol: The C2-acetate participates, forming a dioxolenium ion intermediate, blocking the

    
    -face and forcing 
    
    
    
    -attack.
Visualization: Activation Pathway

The following diagram illustrates the kinetic pathway, highlighting the critical C2-participation that guarantees


-selectivity.

SchmidtMechanism Donor Lactose-TCA (Disarmed Donor) Complex Activated Complex (Lewis Acid Coord) Donor->Complex + TMSOTf (cat) Oxo Oxocarbenium Ion Complex->Oxo - Cl3CCONH2 Side N-Acetyl Rearrangement Complex->Side Thermal/Base (Side Reaction) Diox Aceto-xonium Ion (C2 Participation) Oxo->Diox Fast Equilibrium Product Beta-Lactoside (1,2-trans) Diox->Product + ROH (Acceptor) Slow Step (Sn2-like)

Caption: Kinetic pathway of Lactose-TCA glycosylation. Note the C2-participation (Yellow) which dictates the stereochemical outcome.

Comparative Analysis: Lactose-TCA vs. Alternatives

The choice of donor is rarely about "best" and always about "fit." Below is an objective comparison of Lactose-TCA against its primary kinetic competitors.

Comparative Data Table
FeatureLactose-TCA (Schmidt) Thioglycosides (SEt/SPh) Glycosyl Bromides
Reactivity Class High (but "Disarmed" by acetates)Moderate to Low (Requires "Arming")High (Unstable)
Activation Mode Catalytic Lewis Acid (TMSOTf)Stoichiometric Promoter (NIS/TfOH)Stoichiometric Metal (AgOTf/Hg)
Kinetic Order Often Pseudo-1st Order2nd Order (Promoter dependent)2nd Order
Shelf Stability Months (at -20°C)Years (Very Stable)Days/Hours (Hydrolyzes)
Stereoselectivity Excellent (

via C2-OAc)
Good (if C2-OAc present)Variable (often

mix)
Byproducts Trichloroacetamide (Water soluble)Succinimide/Sulfides (Smell/Toxic)Metal salts (Toxic/Expensive)
Deep Dive: The Kinetic "Sweet Spot"
  • Vs. Thioglycosides: Thioglycosides are kinetically sluggish. To activate a peracetylated thioglycoside often requires strong promoters (NIS/TfOH) and elevated temperatures, which can lead to side reactions. Lactose-TCA activates readily at -78°C to -20°C, preserving sensitive acceptor functional groups.

  • Vs. Bromides: While kinetically fast, glycosyl bromides are thermally unstable. Lactose-TCA offers the "flash" reactivity of a bromide but with the shelf-stability of an ester, until activated by the Lewis acid.

Experimental Protocols

Synthesis of Hepta-O-acetyl-lactose-1-O-trichloroacetimidate

Rationale: Commercial sources exist, but in-house synthesis ensures fresh, highly active donor material. This protocol avoids the unstable bromide intermediate where possible.

Reagents:

  • Lactose Octaacetate[1]

  • Hydrazine acetate (or Benzylamine)

  • Trichloroacetonitrile (

    
    )
    
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Step-by-Step:

  • Anomeric Deprotection: Dissolve Lactose Octaacetate (10 g) in DMF. Add Hydrazine acetate (1.2 eq). Stir at 50°C.

    • Mechanism:[2][3] Selective removal of the anomeric acetate due to the "hemiacetal effect."

    • Checkpoint: TLC (EtOAc/Hex 1:1) shows a polar spot (Hemiacetal).

  • Workup: Dilute with EtOAc, wash with water/brine to remove hydrazine. Dry (

    
    ) and concentrate.[4]
    
  • Imidate Formation: Dissolve the resulting Hemiacetal in dry DCM (0.1 M).

  • Activation: Add

    
     (10 eq) and DBU (0.1 eq) at 0°C.
    
    • Critical: The reaction is exothermic. DBU catalyzes the addition of the alkoxide to the nitrile.

  • Completion: Stir 2-4 hours. TLC will show a less polar spot than the hemiacetal.

  • Purification: Flash chromatography with 1% Triethylamine in the eluent.

    • Why? Silica is slightly acidic and can hydrolyze the imidate. Triethylamine neutralizes the silica.

Standard Glycosylation Protocol

Rationale: This protocol uses the "Inverse Addition" technique to maintain low kinetic energy and maximize


-selectivity.

Reagents:

  • Donor: Lactose-TCA (1.2 eq)

  • Acceptor: Alcohol (1.0 eq)

  • Promoter: TMSOTf (0.1 eq)[4]

  • Solvent: Dry DCM (Dichloromethane)[1]

  • Additives: 4Å Molecular Sieves (Activated)

Workflow:

  • Drying (Crucial): Co-evaporate Donor and Acceptor with dry toluene (3x) to remove trace water.[4] Water kills the donor instantly (hydrolysis).

  • Setup: Dissolve combined Donor/Acceptor in DCM under Argon. Add activated 4Å sieves. Stir 30 mins.

  • Cooling: Cool to -40°C .

    • Note: Acetylated donors are less reactive than benzylated ones. -78°C might be too cold (frozen kinetics), while 0°C increases the risk of N-acyl rearrangement. -40°C is the kinetic sweet spot.

  • Activation: Add TMSOTf dropwise.

  • Monitoring: Stir 1-3 hours. Monitor by TLC.[1][4]

  • Quench: Add Triethylamine (TEA) to neutralize the acid. Filter sieves.

  • Workup: Wash with

    
    , Brine, Dry, Concentrate.
    

Troubleshooting & Optimization

The "N-Acyl Rearrangement" Trap

If the reaction warms up too fast or runs too long without acceptor, the trichloroacetimidate nitrogen attacks the anomeric center, forming a stable, unreactive N-glycosyl acetamide.

  • Symptom: Donor disappears on TLC, but no product forms. New spot is very stable.

  • Solution: strictly maintain low temperature (-40°C) and ensure the Acceptor is in solution before adding the Lewis Acid.

Low Yields with Sterically Hindered Acceptors

Lactose-TCA is bulky (disaccharide). If the acceptor is a secondary alcohol (e.g., C4 of another sugar):

  • Switch Solvent: Use a DCM/Ether mixture. Ether coordinates the oxocarbenium, potentially slowing the collapse but stabilizing the intermediate.

  • Increase Promoter: Use 0.2-0.5 eq TMSOTf, but quench immediately upon completion.

References

  • Schmidt, R. R., & Michel, J. (1980).[4] Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition.[4]
  • Fügedi, P., et al. (1987). Glycosyl donors in carbohydrate synthesis.[1][4][5][6][7][8][9] Glycoconjugate Journal.

  • Chatterjee, S. K., & Nashed, M. A. (2008). Glycosyl Trichloroacetimidates: A Versatile Class of Glycosyl Donors. Chemical Reviews.

  • Boltje, T. J., et al. (2010). Chemical Synthesis of Glycosides.[1][4][6][7][8][9][10][11][12] In Essentials of Glycobiology.[13] Cold Spring Harbor Laboratory Press.[13]

Sources

Safety Operating Guide

Operational Guide: Personal Protective Equipment for Handling Hepta-o-acetyl-lactose-1-o-trichloroacetimidate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Hepta-o-acetyl-lactose-1-o-trichloroacetimidate (CAS No. 106256-89-7). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive and self-validating safety system for researchers in glycobiology and drug development.

Hazard Assessment and Risk Profile: Understanding the Reactivity

Hepta-o-acetyl-lactose-1-o-trichloroacetimidate is a key glycosyl donor in carbohydrate synthesis.[1][2][3] While the per-acetylated lactose core is relatively benign, the reactivity and potential hazards stem from the anomeric trichloroacetimidate group. This functional group is designed to be an excellent leaving group upon activation by a Lewis acid, which is the cornerstone of its utility in glycosylation reactions.[4][5][6]

Although specific toxicological data for this exact molecule is limited, the chemical class of trichloroacetimidates warrants a cautious approach. Analogous compounds, such as Benzyl 2,2,2-trichloroacetimidate, are classified as causing skin and eye irritation, and may cause respiratory irritation.[7] Therefore, the primary risks associated with handling this solid compound are:

  • Inhalation: The compound is a solid, making dust formation during handling a significant risk.[8][9]

  • Dermal Contact: The reactive nature of the trichloroacetimidate group suggests a potential for skin irritation.

  • Eye Contact: Fine powders can easily become airborne and cause serious eye irritation.

The entire experimental workflow, which often involves anhydrous solvents and strong Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf), must be considered when assessing risk.[10][11]

Table 1: Physicochemical and Hazard Profile

PropertyValue / InformationSource(s)
CAS Number 106256-89-7[8]
Molecular Formula C₂₈H₃₆Cl₃NO₁₈[8]
Physical Form Solid[8]
Storage Conditions 2-8°C, Refrigerated[8]
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation (by chemical analogy)[7]
Primary Exposure Routes Inhalation (dust), Dermal Contact, Eye Contact[9][12]
Core PPE Requirements: A Multi-Layered Defense

A robust PPE strategy is non-negotiable. The following recommendations are based on a comprehensive risk assessment of both the reagent and the typical glycosylation reaction context.

  • Engineering Controls (First Line of Defense):

    • Causality: All handling of Hepta-o-acetyl-lactose-1-o-trichloroacetimidate powder must be performed inside a certified chemical fume hood. This is the most critical step to minimize inhalation of fine dust and to contain any potential vapors from solvents used in the procedure.[13]

  • Eye and Face Protection:

    • Protocol: Wear chemical safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[9] If there is a significant risk of splashing during the addition of solvents or quenching reagents, a full-face shield should be worn over the safety goggles.

    • Causality: This protects the eyes from airborne powder during weighing and from accidental splashes of the reaction mixture, which may contain corrosive activators.

  • Skin and Body Protection:

    • Gloves: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. Hands should be washed thoroughly after removing gloves.[12][14]

    • Lab Coat: A full-sleeved, knee-length lab coat is mandatory to protect skin and personal clothing.[14]

    • Causality: The combination of a lab coat and gloves prevents direct dermal contact with the chemical, which could cause irritation.

  • Respiratory Protection:

    • Protocol: When used within a fume hood, additional respiratory protection is typically not required. In the rare event that a fume hood is not available or its function is compromised, a NIOSH-approved respirator with a particle filter (e.g., N95 or FFP2) is necessary.

    • Causality: This prevents the inhalation of fine particles, which is a primary exposure risk.[9]

Table 2: PPE Quick Reference Guide

Protection LevelRequired EquipmentRationale
Primary Control Certified Chemical Fume HoodContains dust and vapors at the source.
Eye / Face Chemical Safety Goggles (EN166 compliant)Protects against airborne powder and splashes.
Hands Nitrile GlovesPrevents dermal contact and irritation.
Body Full-Sleeved Lab CoatProtects skin and clothing from contamination.
Respiratory Not required if using a fume hood.Fume hood provides adequate respiratory protection.
Procedural Guidance: From Weighing to Disposal

Safe handling is a dynamic process. The following step-by-step guidance integrates PPE use into the entire experimental workflow.

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary glassware, reagents, and equipment and place them inside the fume hood before handling the chemical.

  • Don all required PPE as outlined in Table 2.

  • Retrieve the reagent from its 2-8°C storage.[8] Allow it to equilibrate to room temperature in a desiccator before opening to prevent water condensation.

  • Perform all weighing operations inside the fume hood.

  • Use a spatula to gently scoop the solid. Avoid pouring directly from the bottle to minimize dust generation.[9]

  • Close the reagent container tightly immediately after use and return it to proper storage.

  • Glycosylation reactions with trichloroacetimidates are highly sensitive to moisture and are typically run under an inert atmosphere (e.g., Argon).[4][11]

  • Maintain all PPE throughout the reaction, including the addition of anhydrous solvents, cooling of the reaction mixture, and the slow addition of the Lewis acid activator.

  • Be aware that the reaction mixture itself is hazardous and should be handled with the same level of caution.

  • In the event of a small solid spill within the fume hood, gently sweep it up using a brush and dustpan.[9] Avoid using a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area with an appropriate solvent and wipe clean.

  • Principle: Unreacted trichloroacetimidates should be considered reactive waste. Never dispose of them directly down the drain.[13]

  • Liquid Waste: The final reaction mixture, after being quenched (e.g., with triethylamine or pyridine), should be collected in a designated and clearly labeled hazardous waste container.[11]

  • Solid Waste: All contaminated consumables (gloves, weighing paper, silica gel from chromatography) must be placed in a sealed container for solid hazardous waste.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

Visualization of Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling Hepta-o-acetyl-lactose-1-o-trichloroacetimidate.

G Safe Handling Workflow for Glycosyl Trichloroacetimidates cluster_prep Preparation Phase cluster_handling Execution Phase cluster_cleanup Post-Handling Phase Risk_Assessment 1. Risk Assessment (Reagent + Process) Select_PPE 2. Select & Inspect PPE (Goggles, Gloves, Coat) Risk_Assessment->Select_PPE Setup_Controls 3. Prepare Engineering Controls (Fume Hood) Select_PPE->Setup_Controls Handling 4. Handle Reagent (Weighing, Reaction) Setup_Controls->Handling Decon 5. Decontaminate (Glassware, Surfaces) Handling->Decon Spill Spill Response Handling->Spill Disposal 6. Waste Segregation & Disposal Decon->Disposal Spill->Disposal

Caption: Logical workflow for safe chemical handling.

References

  • Hepta-O-acetyl-lactose-1-O-trichloroacetimidate 97 106256-89-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Chemical Deglycosylation Kit Instruction Manual. (n.d.). Bio-Rad.
  • SAFETY DATA SHEET - Lactose octaacetate. (n.d.). Fisher Scientific.
  • Efficient α-Mannosylation of Phenols: The Role of Carbamates as Scavengers for Activated Glycosyl Donors. (n.d.). Thieme E-Books & E-Journals.
  • Dairy Processing Safety Requires Protective Clothing. (2024, July 13). International Enviroguard.
  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics.
  • Glycosylation of vicinal di- and trifluorinated glucose and galactose donors. (2023, June 28). RSC Publishing.
  • PPE for Dairy Processing: Hygiene, Comfort, and Safety in Wet Environments. (n.d.).
  • An Empirical Understanding of the Glycosylation Reaction. (n.d.). MPG.PuRe.
  • Safety Data Sheet: beta-Lactose octaacetate. (n.d.).
  • Hepta-o-acetyl-lactose-1-o-trichloroacetimidate | Biochemical Assay Reagents. (n.d.). InvivoChem.
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • PPE and disposables for the dairy industry. (2026, February 20). SafetyProducts.com.
  • An In-depth Technical Guide to Glycosylation Reactions Using Protected Glucose. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Benzyl 2,2,2-trichloroacetimidate. (2023, September 29). Fisher Scientific.
  • Hepta-o-acetyl-lactose-1-o-trichloroacetimidate | Glycobiology. (n.d.). MedChemExpress.
  • Establishment of Guidelines for the Control of Glycosylation Reactions and Intermediates by Quantitative Assessment of Reactivity. (2019, November 18). PubMed.
  • Hepta-o-acetyl-lactose-1-o-trichloroacetimidate. (n.d.). Delchimica.
  • Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2). (2021, October 6). NCBI Bookshelf.
  • Glycosyl Trichloroacetimidates. (n.d.). ResearchGate.
  • Trichloroacetimidates as Glycosyl Donors in Recyclable Ionic Liquids. (n.d.).
  • Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl Trichloroacetimidate Derivatives. (n.d.). Organic Chemistry Portal.
  • Novel Trichloroacetimidates and their Reactions. (n.d.). KOPS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hepta-o-acetyl-lactose-1-o-trichloroacetimidate
Reactant of Route 2
Reactant of Route 2
Hepta-o-acetyl-lactose-1-o-trichloroacetimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.